molecular formula C12H16BrNO B13601506 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Katalognummer: B13601506
Molekulargewicht: 270.17 g/mol
InChI-Schlüssel: SKWVUHCHLUKKBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromo-2-methoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C 12 H 16 BrNO and a molecular weight of 270.17 g/mol . It features a pyrrolidine ring substituted with a 5-bromo-2-methoxybenzyl group. The compound is provided with high purity and is intended for research and further manufacturing applications only; it is not intended for direct human or veterinary use . This benzylpyrrolidine scaffold is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. Compounds with structural similarities, such as those containing pyrrolidine and piperidine rings, are actively investigated for their potential as anti-tubulin agents in cancer research . These studies involve evaluating the ability of such derivatives to inhibit tubulin polymerization, which can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cell lines, including lung (A549), colon (HCT-116), and breast (MCF-7) cancers . Furthermore, structurally related phenylpiperidine and pyrrolidine derivatives are explored in neuroscientific research as selective agonists for serotonin receptors like the 5-HT 2A R, contributing to the development of potential neuropsychiatric therapeutics . Researchers value this compound as a versatile building block for constructing more complex molecules in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H16BrNO

Molekulargewicht

270.17 g/mol

IUPAC-Name

2-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H16BrNO/c1-15-12-5-4-10(13)7-9(12)8-11-3-2-6-14-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI-Schlüssel

SKWVUHCHLUKKBT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)CC2CCCN2

Herkunft des Produkts

United States

Foundational & Exploratory

Chemical properties and structure of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

2-(5-Bromo-2-methoxybenzyl)pyrrolidine: Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery

Abstract

As drug discovery pipelines increasingly rely on highly functionalized, sp³-rich scaffolds to escape "flatland," 2-substituted pyrrolidines have emerged as privileged pharmacophores. 2-(5-Bromo-2-methoxybenzyl)pyrrolidine represents a highly versatile intermediate. The pyrrolidine ring provides a basic amine for target engagement and solubility, while the 5-bromo-2-methoxybenzyl moiety acts as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling. This whitepaper details the physicochemical properties, chemoselective synthetic methodologies, and pharmacological utility of this core scaffold.

Structural Rationale & Physicochemical Profile

The architectural design of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is intentional. The methoxy group at the 2-position of the aryl ring acts as a potent hydrogen bond acceptor and a steric director, often locking the aryl ring into specific favorable conformations when bound to protein targets[1]. The bromine atom at the 5-position is electronically activated by the para-methoxy group, making it an ideal substrate for oxidative addition in palladium-catalyzed reactions.

To understand its behavior in biological systems and formulation matrices, we must analyze its physicochemical profile. The data below highlights why this scaffold is an excellent starting point for central nervous system (CNS) and intracellular targets[2].

Table 1: Physicochemical Properties & Drug Design Implications

PropertyValueImplication for Drug Design
Molecular Weight 270.17 g/mol Highly ligand-efficient (LE); leaves ample molecular weight budget for late-stage functionalization without violating Lipinski's Rule of 5.
LogP (calculated) ~2.80Optimal lipophilicity for passive membrane permeation, oral bioavailability, and blood-brain barrier (BBB) crossing.
TPSA 21.3 ŲExcellent membrane permeability; ideal for targets requiring intracellular access.
H-Bond Donors 1Favorable for specific target engagement (via the secondary amine) while maintaining a low desolvation penalty.
H-Bond Acceptors 2Low topological polarity ensures the molecule does not become trapped in aqueous solvation shells.

Synthetic Strategy: Causality & Design

The synthesis of 2-benzylpyrrolidines requires precise control over the C2 stereocenter. While general reductive amination strategies are prevalent for synthesizing related tertiary amines[3], building the exact 2-(5-Bromo-2-methoxybenzyl)pyrrolidine architecture typically relies on the nucleophilic addition of a Grignard reagent to a chiral pool precursor, followed by chemoselective deoxygenation.

The Causality of Reagent Selection: When reducing the benzylic alcohol intermediate to the final methylene-bridged product, catalytic hydrogenation (e.g., Pd/C, H₂) is strictly contraindicated. The high risk of concomitant hydrodehalogenation would destroy the valuable 5-bromo handle. Instead, we employ an ionic reduction utilizing triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA). This choice provides absolute chemoselectivity: it reduces the benzylic alcohol while leaving the aryl bromide entirely intact. Furthermore, TFA serves a dual purpose by simultaneously unmasking the pyrrolidine nitrogen via Boc deprotection, streamlining the synthetic workflow into a single, highly efficient step.

Synthesis A N-Boc-L-Prolinal C Grignard Addition (THF, -78°C) A->C B (5-Bromo-2-methoxyphenyl) magnesium bromide B->C D Benzylic Alcohol Intermediate C->D  Yield >80% E Ionic Reduction & Deprotection (Et3SiH, TFA, DCM) D->E F 2-(5-Bromo-2-methoxybenzyl) pyrrolidine E->F  Dual action: Reduction & Boc cleavage

Figure 1: Chemoselective synthetic workflow for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine.

Experimental Protocol: Chemoselective Ionic Reduction

The following protocol details the critical deoxygenation and deprotection step. It is designed as a self-validating system , ensuring that the chemist can unequivocally verify reaction progress and success without relying solely on post-purification analytics.

Objective: Chemoselective deoxygenation of the benzylic alcohol intermediate with concurrent Boc-deprotection. Materials: Benzylic alcohol intermediate (1.0 eq), Triethylsilane (Et₃SiH, 3.0 eq), Trifluoroacetic acid (TFA, 10.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Initiation: Dissolve the N-Boc-protected benzylic alcohol intermediate in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature quenching of the highly reactive benzylic carbocation intermediate by ambient moisture.

  • Silane Addition: Add Et₃SiH (3.0 eq) in one portion at 0 °C.

    • Causality: Et₃SiH acts as the hydride donor. Adding it before the acid ensures the hydride source is abundantly present the exact moment the carbocation is generated, completely suppressing unwanted dimerization or elimination side reactions.

  • Acid Catalysis & Deprotection: Begin the dropwise addition of TFA (10.0 eq) over 15 minutes.

    • Causality: TFA protonates the benzylic hydroxyl group, facilitating the loss of water to form the carbocation. Simultaneously, the highly acidic environment cleaves the N-Boc protecting group to yield the secondary amine.

  • Validation Checkpoint (Self-Validating System): After 2 hours of stirring at room temperature, sample the reaction. Perform Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase.

    • Validation: The starting material (UV active, ninhydrin negative) must completely disappear. The target product will appear as a baseline spot that stains intensely purple with ninhydrin, unequivocally confirming the presence of the newly unmasked free secondary amine.

  • Quench and Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash vigorously with saturated aqueous NaHCO₃ until the aqueous layer pH is >8.

    • Causality: Strict basification is required to deprotonate the pyrrolidinium trifluoroacetate salt, partitioning the free base pyrrolidine entirely into the organic phase.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH 90:9:1) to yield the pure target compound.

Late-Stage Functionalization Logic

The true power of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine lies in its capacity for late-stage functionalization. The aryl bromide serves as a versatile anchor point for generating diverse chemical libraries. To ensure a self-validating reaction system during cross-coupling, progress is monitored via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) at m/z 270 and 272 due to the ⁷⁹Br and ⁸¹Br isotopes. Successful cross-coupling is unequivocally validated by the disappearance of this isotopic signature and the emergence of the functionalized mass peak.

Functionalization Core 2-(5-Bromo-2-methoxybenzyl) pyrrolidine Suz Suzuki-Miyaura Coupling (Pd) Core->Suz Arylboronic Acids Buc Buchwald-Hartwig Amination (Pd) Core->Buc Primary/Secondary Amines Son Sonogashira Coupling (Pd/Cu) Core->Son Terminal Alkynes Biaryl Biaryl Derivatives (GPCR Ligands) Suz->Biaryl Amino Aniline Derivatives (Kinase Inhibitors) Buc->Amino Alkyne Alkynyl Derivatives (Fluorescent Probes) Son->Alkyne

Figure 2: Divergent late-stage functionalization pathways utilizing the 5-bromo handle.

Pharmacological Applications

Substituted benzylpyrrolidines are frequently utilized in the development of monoamine reuptake inhibitors, G-protein coupled receptor (GPCR) ligands, and targeted enzyme inhibitors[1]. The basic pyrrolidine nitrogen often forms a critical salt bridge with conserved aspartate residues in the binding pockets of aminergic GPCRs. Furthermore, related methoxybenzylpyrrolidine derivatives have been heavily investigated as SERCA2a activators for the treatment of heart failure, demonstrating the ability of this scaffold to modulate complex intracellular ion transport mechanisms[4]. By leveraging the functionalization pathways outlined above, researchers can rapidly iterate on this core to optimize binding affinity, metabolic stability, and target residence time.

References

  • National Institutes of Health (NIH). "Development of activators for SERCA2a for heart failure treatments." PubMed Central. Available at:[Link]

  • Royal Society of Chemistry (RSC). "A Practical Catalytic Reductive Amination of Carboxylic Acids." RSC Advances. Available at: [Link]

  • PubChem. "5-Bromo-2-methoxypyridine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

Sources

2-(5-Bromo-2-methoxybenzyl)pyrrolidine CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The specific compound 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (often referred to as a key intermediate in the synthesis of 5-HT2A/2C receptor ligands or related benzylpyrrolidine scaffolds) requires precise identification.[1] While direct CAS indexing for the free base is often proprietary or catalog-specific, the N-benzyl isomer (1-[(2-Bromo-5-methoxyphenyl)methyl]pyrrolidine, CAS 1394291-43-0) and the 2-phenyl analog (2-(5-bromo-2-methoxyphenyl)pyrrolidine, CAS 1780595-86-9 or similar) are common.[1]

However, based on the structural nomenclature "2-(...benzyl)pyrrolidine", the core scaffold is a C2-substituted pyrrolidine .[1] The most relevant commercially indexed identifier for this specific regioisomer (often used as a chiral building block, e.g., in the synthesis of broad-spectrum antivirals or CNS agents) is typically associated with its hydrochloride salt or N-Boc protected precursor due to stability.

Key Identifier (Best Match for Technical Use):

  • Compound Name: 2-(5-Bromo-2-methoxybenzyl)pyrrolidine[1]

  • CAS Number (Free Base): Not widely indexed in public databases as a standalone commodity chemical; often synthesized in situ or custom ordered.[1]

  • CAS Number (Closest Isomer - N-Benzyl): 1394291-43-0 (Note: This is the N-substituted isomer, often confused.[1] The guide below focuses on the C-substituted scaffold as implied by the "2-" nomenclature).

  • Molecular Formula: C12H16BrNO[1][2]

  • Molecular Weight: 270.17 g/mol [1][2]

Molecular Identification & Core Properties

This section details the physicochemical identity of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine. As a halogenated benzylpyrrolidine, it serves as a versatile scaffold in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands.

PropertySpecification
Chemical Name 2-(5-Bromo-2-methoxybenzyl)pyrrolidine
Common Synonyms 2-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidine; Desmethyl-Nelotanserin intermediate (analog)
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
CAS Number (N-Benzyl Isomer) 1394291-43-0 (Reference for isomeric distinction)
SMILES COC1=C(CN2CCCC2)C=C(Br)C=C1 (N-benzyl) or COC1=C(CC2CCCN2)C=C(Br)C=C1 (C-benzyl)
InChIKey Isomer Specific (e.g., LWUDCYLGBKNWMP-UHFFFAOYSA-N for N-benzyl)
Physical State Viscous oil (Free base) or White solid (HCl salt)

Structural Analysis & Chemical Logic

The molecule consists of a saturated pyrrolidine ring linked via a methylene bridge to a trisubstituted benzene ring .

  • Pyrrolidine Core (C4H8N): Provides a rigid aliphatic amine scaffold.[1] The C2-substitution creates a chiral center, making the molecule exist as (R) and (S) enantiomers.[1] In drug discovery, the (S)-enantiomer (derived from L-proline) is often preferred for metabolic stability and receptor fit.[1]

  • Benzyl Linker (-CH2-): A flexible hinge that allows the phenyl ring to adopt specific conformations relative to the amine pharmacophore.[1]

  • Aryl Substitution (5-Bromo-2-methoxy):

    • 2-Methoxy (-OMe): An electron-donating group (EDG) that influences the electronic properties of the ring and can participate in hydrogen bonding.[1]

    • 5-Bromo (-Br): A critical handle for further functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be elaborated into complex drug candidates.[1]

Synthesis & Production Protocols

The synthesis of the C2-substituted isomer typically follows a Campagne-type cyclization or Grignard addition to a proline derivative, followed by reduction.

Method A: Reductive Alkylation (N-Benzyl Isomer)

Note: This produces the 1-substituted isomer, often used as a control.[1]

  • Reactants: Pyrrolidine + 5-Bromo-2-methoxybenzaldehyde.[1]

  • Conditions: NaBH(OAc)3, DCM, RT.

  • Mechanism: Formation of iminium ion followed by hydride transfer.[1]

Method B: Directed C-Alkylation (C2-Benzyl Isomer)

Note: This produces the target 2-substituted scaffold.[1]

  • Starting Material: N-Boc-pyrrolidine.[1]

  • Lithiation: Treatment with sec-BuLi/TMEDA at -78°C to generate the α-lithio species.[1]

  • Alkylation: Addition of 5-Bromo-2-methoxybenzyl bromide.

  • Deprotection: TFA/DCM to remove the Boc group.

SynthesisPath Start N-Boc-Pyrrolidine Lithio α-Lithio Intermediate (-78°C) Start->Lithio sec-BuLi / TMEDA Coupled N-Boc-2-(5-Br-2-OMe-benzyl) pyrrolidine Lithio->Coupled + Electrophile Electrophile 5-Bromo-2-methoxybenzyl bromide Product 2-(5-Bromo-2-methoxybenzyl) pyrrolidine (Free Base) Coupled->Product TFA / DCM (Deprotection)

Caption: Figure 1. Retrosynthetic logic for the C2-alkylation of pyrrolidine to yield the target scaffold.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for:

  • 5-HT2A/D2 Receptor Antagonists: The benzylpyrrolidine motif mimics the ethylamine side chain of neurotransmitters (dopamine, serotonin) but with restricted conformation.

  • Kinase Inhibitors: The bromine atom allows coupling to heteroaryl cores (e.g., pyrazoles, aminopyrimidines) to target ATP binding pockets.

  • Fragment-Based Drug Design (FBDD): Used as a fragment to probe hydrophobic pockets in novel protein targets.[1]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. The free base is basic and may cause chemical burns if concentrated.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the pyrrolidine nitrogen.

  • Disposal: Halogenated organic waste streams.

References
  • PubChem. (2025). Compound Summary: 2-(5-bromo-2-methoxyphenyl)pyrrolidine hydrochloride.[1] National Library of Medicine. Link[1]

  • ChemicalBook. (2024). Product: 1-[(2-Bromo-5-methoxyphenyl)methyl]pyrrolidine.[1][2] Link

  • Sigma-Aldrich. (2024).[1] Building Blocks: 2-Bromo-5-methoxybenzyl bromide. Link

Sources

Therapeutic Applications of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic applications, chemical architecture, and synthetic utility of the 2-(5-Bromo-2-methoxybenzyl)pyrrolidine scaffold. This analysis treats the compound as a high-value privileged structure in medicinal chemistry, primarily serving as a precursor for generating diversity in CNS and oncology drug discovery pipelines.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The 2-(5-Bromo-2-methoxybenzyl)pyrrolidine scaffold represents a versatile chemotype in modern drug discovery. Characterized by a chiral pyrrolidine core linked at the C2 position to a substituted aryl ring, this structure integrates three critical pharmacophoric elements: a basic nitrogen center (pyrrolidine), a lipophilic spacer (benzyl), and an electronic modulator (5-bromo-2-methoxy substitution).

While often utilized as an advanced intermediate, this scaffold serves as a foundational "warhead" for developing ligands targeting G-Protein Coupled Receptors (GPCRs) —specifically Dopamine (


) and Serotonin (

) receptors—and emerging targets in immuno-oncology such as MAP4K1. Its therapeutic value lies in the "5-bromo" handle, which allows for rapid diversification via palladium-catalyzed cross-coupling, enabling the synthesis of high-affinity libraries.

Chemical Architecture & SAR Analysis

The pharmacological potency of this scaffold is dictated by its specific substitution pattern.

Structural Components
ComponentFunctionalityMedicinal Chemistry Role
Pyrrolidine Ring Basic Amine (

)
Mimics the side chain of proline; forms ionic bonds with Aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in

).
C2-Linkage Chiral CenterIntroduces stereoselectivity. The

-enantiomer often mimics natural neurotransmitters more effectively than the

-form.
2-Methoxy Group H-Bond AcceptorInduces a "conformationally locked" state via intramolecular H-bonding with the benzylic protons or amide backbones, mimicking the catechol of dopamine.
5-Bromo Group Synthetic Handle / Halogen BondPrimary: Site for Suzuki/Buchwald coupling to extend the molecule. Secondary: Increases lipophilicity and blocks metabolic oxidation at the para position relative to the methoxy.
Mechanism of Action (Theoretical)

In CNS applications, the scaffold functions as a pharmacophore anchor . The pyrrolidine nitrogen is protonated at physiological pH, anchoring the molecule in the receptor's orthosteric binding pocket. The 5-bromo-2-methoxybenzyl tail extends into the hydrophobic accessory pocket, where the bromine atom can engage in halogen bonding or hydrophobic interactions with aromatic residues (e.g., Phe/Trp).

Therapeutic Applications

CNS Disorders (Neuropsychiatry)

The structural homology of the 2-(2-methoxybenzyl)pyrrolidine core to known antipsychotics (e.g., Remoxipride analogs) suggests high potential in treating schizophrenia and bipolar disorder.

  • Target: Dopamine

    
     and 
    
    
    
    Receptors.
  • Mechanism: Antagonism or partial agonism. The 5-bromo group can be substituted with heteroaryl rings to optimize selectivity for

    
     over 
    
    
    
    , reducing extrapyramidal side effects.
  • Application: Development of "atypical" antipsychotics with improved metabolic stability.

Immuno-Oncology (Kinase Inhibition)

Recent patent literature links substituted benzyl-amine scaffolds to the inhibition of MAP4K1 (Hematopoietic progenitor kinase 1), a negative regulator of T-cell activation.

  • Target: MAP4K1 (HPK1).

  • Mechanism: The scaffold serves as the hinge-binding region or the hydrophobic back-pocket binder.

  • Utility: Inhibiting MAP4K1 enhances anti-tumor immunity. The 5-bromo position allows for the attachment of solubilizing groups (e.g., piperazines) to improve oral bioavailability.

Alzheimer’s Disease (BACE1 Inhibition)

Benzyl-pyrrolidine motifs appear in inhibitors of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) .

  • Role: The pyrrolidine ring acts as a transition-state mimetic for the peptide bond cleavage site.

  • Modification: The 5-bromo group is often replaced or coupled to form a bi-aryl system that spans the S1/S3 pockets of the enzyme.

Visualizing the Scaffold Utility

The following diagram illustrates the central role of the scaffold in generating diverse therapeutic agents.

ScaffoldUtility Scaffold 2-(5-Bromo-2-methoxybenzyl) pyrrolidine Core Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Suzuki Functionalization at C5-Br Chiral Chiral Resolution (S- vs R- isomer) Scaffold->Chiral Stereochem Control GPCR GPCR Ligands (D2, 5-HT2A) Suzuki->GPCR Kinase Kinase Inhibitors (MAP4K1) Suzuki->Kinase Enzyme Enzyme Inhibitors (BACE1) Chiral->Enzyme Schizo Schizophrenia / Bipolar Disorder GPCR->Schizo Cancer Solid Tumors (Immunotherapy) Kinase->Cancer Alzheimer Alzheimer's Disease Enzyme->Alzheimer

Figure 1: Divergent synthesis pathways from the core scaffold to therapeutic endpoints.

Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesis of rac-2-(5-Bromo-2-methoxybenzyl)pyrrolidine via Directed Lithiation. Note: This protocol assumes standard Schlenk line techniques under inert atmosphere.

Reagents
  • N-Boc-pyrrolidine (1.0 eq)

  • s-Butyllithium (1.2 eq, 1.4M in cyclohexane)

  • 5-Bromo-2-methoxybenzyl bromide (1.1 eq)

  • TMEDA (Tetramethylethylenediamine) (1.2 eq)

  • TFA (Trifluoroacetic acid)

Step-by-Step Methodology
  • Lithiation (Activation):

    • Dissolve N-Boc-pyrrolidine (10 mmol) and TMEDA (12 mmol) in anhydrous ether (50 mL) at -78°C under Argon.

    • Dropwise add s-BuLi (12 mmol) over 20 minutes. Maintain temperature < -70°C.

    • Stir for 1 hour at -78°C to generate the 2-lithio species.

  • Alkylation (Coupling):

    • Dissolve 5-Bromo-2-methoxybenzyl bromide (11 mmol) in anhydrous THF (10 mL).

    • Add this solution dropwise to the lithiated pyrrolidine mixture.

    • Allow the reaction to warm slowly to room temperature overnight.

  • Workup:

    • Quench with saturated

      
       solution. Extract with EtOAc (3x).
      
    • Dry organic layer over

      
      , concentrate in vacuo.
      
    • Purify intermediate via flash column chromatography (Hexane/EtOAc).

  • Deprotection:

    • Dissolve the N-Boc intermediate in DCM (20 mL).

    • Add TFA (5 mL) and stir at room temperature for 2 hours.

    • Concentrate and basify with 1M NaOH to pH 10. Extract with DCM to yield the free base.

Synthesis Pathway Diagram[1]

SynthesisPath Start N-Boc-Pyrrolidine Lithiation 1. s-BuLi / TMEDA / -78°C (Directed Lithiation) Start->Lithiation Intermediate 2-Lithio-N-Boc-Pyrrolidine Lithiation->Intermediate Alkylation 2. + 5-Bromo-2-methoxybenzyl bromide Intermediate->Alkylation Protected N-Boc-2-(5-Br-2-OMe-benzyl)pyrrolidine Alkylation->Protected Deprotection 3. TFA / DCM (Boc Removal) Protected->Deprotection Final 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Deprotection->Final

Figure 2: Synthetic route for the construction of the C2-substituted pyrrolidine scaffold.

References

  • Map4k1 Inhibitors and Methods of Use. World Intellectual Property Organization, WO2021146370A1. (Describes the use of 5-bromo-2-methoxybenzyl amines in kinase inhibitor synthesis). Link

  • Substituted 4-amino-1-benzylpiperidine compounds. U.S. Patent 7,368,463. (Demonstrates the utility of methoxybenzyl-nitrogen heterocycles in GPCR drug discovery). Link

  • Substituted Aminopyridines and Uses Thereof (BACE Inhibitors). U.S. Patent Application 20080287399. (References the use of brominated benzyl scaffolds in Alzheimer's research). Link

  • ChemScene Building Blocks Catalog. ChemBuyersGuide. (Lists 5-bromo-2-methoxybenzyl derivatives as key medicinal chemistry reagents). Link

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its prevalence in a vast number of natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics.[1][3] The conformational flexibility of the pyrrolidine core, coupled with the ability to introduce diverse substitution patterns, allows for the precise three-dimensional arrangement of functional groups, enabling potent and selective interactions with a wide array of biological targets.[1] This guide provides a comprehensive exploration of the role of pyrrolidine derivatives in medicinal chemistry, delving into their synthesis, mechanisms of action, and structure-activity relationships across key therapeutic areas.

The Significance of the Pyrrolidine Moiety

The pyrrolidine scaffold's utility in drug design can be attributed to several key features:

  • Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of multiple stereocenters, providing a rich three-dimensional diversity that is crucial for specific molecular recognition by biological targets.[4]

  • Physicochemical Properties: The nitrogen atom imparts basicity and hydrophilicity to the molecule, which can be modulated by substitution to optimize pharmacokinetic properties such as solubility and membrane permeability.[4][5]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[1][6]

This guide will explore the impact of pyrrolidine derivatives in three major therapeutic areas: oncology, infectious diseases, and central nervous system (CNS) disorders. For each area, we will examine a representative drug, its synthesis, mechanism of action, and structure-activity relationship (SAR).

Part 1: Pyrrolidine Derivatives in Oncology: The Case of Sunitinib

Sunitinib (marketed as Sutent) is a multitargeted receptor tyrosine kinase (RTK) inhibitor that has revolutionized the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[7] Its mechanism of action involves the inhibition of multiple RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for both tumor angiogenesis and cell proliferation.[2][7][8]

Mechanism of Action: Disrupting Tumor Angiogenesis and Proliferation

Sunitinib exerts its anticancer effects by blocking the signaling pathways driven by key RTKs.[9] By inhibiting VEGFRs, it curtails the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[2][5] Simultaneously, its inhibition of PDGFRs and other kinases like c-KIT directly impedes the proliferation and survival of tumor cells.[7][8]

The signaling cascade initiated by the binding of growth factors like VEGF and PDGF to their respective receptors involves receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for downstream signaling proteins, activating pathways such as the RAS/MAPK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis. Sunitinib competitively binds to the ATP-binding pocket of these kinases, preventing their phosphorylation and thereby blocking the entire downstream signaling cascade.[9]

Sunitinib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor VEGF / PDGF RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) Growth_Factor->RTK Binds Signaling_Pathways RAS/MAPK & PI3K/AKT Pathways RTK->Signaling_Pathways Activates Sunitinib Sunitinib Sunitinib->RTK Inhibits (ATP competitive) ATP ATP ATP->RTK Cellular_Response Angiogenesis & Tumor Cell Proliferation Signaling_Pathways->Cellular_Response Promotes

Sunitinib's inhibition of receptor tyrosine kinase signaling.
Synthesis of Sunitinib

The synthesis of sunitinib involves a convergent approach, with the key step being the condensation of a pyrrole aldehyde intermediate with a 5-fluorooxindole.[10]

Experimental Protocol: Synthesis of Sunitinib [10]

  • Preparation of the Pyrrole Aldehyde: The synthesis begins with the preparation of the key pyrrole aldehyde intermediate. This can be achieved through various multi-step sequences starting from commercially available materials.

  • Condensation Reaction: The pyrrole aldehyde is then reacted with 5-fluorooxindole in the presence of a base, such as pyrrolidine or piperidine, in a suitable solvent like ethanol or methanol. The reaction mixture is typically heated to reflux to drive the condensation.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield pure sunitinib.

Structure-Activity Relationship (SAR) of Sunitinib Derivatives

The chemical structure of sunitinib offers several points for modification to improve its anticancer activity and pharmacokinetic profile.[4][11][12] The core structure consists of a 5-fluoroindolin-2-one ring, a pyrrole group, and a diethylaminoethyl side chain.[4]

Modification PositionObservationReference
Indolin-2-one Ring Substitutions at the 5-position, such as with a chlorine atom or a methyl group, can enhance antitumor activity.[12]
Pyrrole Ring Modifications to the pyrrole ring can significantly impact VEGFR-2 inhibition and overall anticancer activity.[4]
Diethylaminoethyl Side Chain (Solvent-Exposed Region) Replacing the diethylaminoethyl tail with other linear or heterocyclic amines can improve anticancer activity and selectivity against cancer cells over normal cells.[11]

Data Presentation: Anticancer Activity of Sunitinib and its Derivatives [11]

CompoundCancer Cell LineIC50 (µM)
SunitinibSH-SY5Y (Neuroblastoma)3.88
Compound 5bSH-SY5Y (Neuroblastoma)4.28
Compound 6HeLa (Cervical Cancer)SI ≥ 5

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index.

Experimental Protocol: MTT Assay for Cell Viability [13][14][15][16]

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., sunitinib or its derivatives) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Part 2: Pyrrolidine Derivatives in Infectious Diseases: The Story of Telaprevir

Telaprevir (formerly VX-950) is an antiviral drug that was a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[17][18] It is a peptidomimetic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[17][19][20]

Mechanism of Action: Halting Viral Replication

The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce functional viral proteins.[21] The NS3/4A protease is responsible for several of these cleavages.[17][22] Telaprevir acts as a reversible, covalent inhibitor of this enzyme.[19] Its α-ketoamide "warhead" forms a covalent bond with the catalytic serine residue in the active site of the protease, effectively blocking its function.[19] This prevents the processing of the viral polyprotein, thereby halting the replication of HCV.[17]

Telaprevir_Mechanism HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Functional Viral Proteins Polyprotein->Viral_Proteins Cleavage by NS3_4A NS3/4A Protease Replication Viral Replication Viral_Proteins->Replication Telaprevir Telaprevir Telaprevir->NS3_4A Inhibits

Telaprevir's inhibition of HCV NS3/4A protease.
Synthesis of Telaprevir

An efficient synthesis of telaprevir has been developed that utilizes biocatalysis and multicomponent reactions.[6][23][24] This approach is highly atom-economical and minimizes the need for protecting groups.[6]

Experimental Protocol: HCV NS3/4A Protease Activity Assay [25][26]

This assay measures the ability of a compound to inhibit the activity of the HCV NS3/4A protease.

  • Reagents and Buffers: Prepare a suitable assay buffer, a fluorogenic substrate for the NS3/4A protease, and the purified NS3/4A enzyme.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound (e.g., telaprevir) at various concentrations, and the NS3/4A enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease releases a fluorescent molecule.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Structure-Activity Relationship (SAR) of Telaprevir and other HCV Protease Inhibitors

The development of telaprevir and other HCV protease inhibitors has been guided by extensive SAR studies. The peptidomimetic scaffold is designed to mimic the natural substrate of the protease.

MoietyImportance for Activity
α-ketoamide Acts as the "warhead" that forms a covalent bond with the catalytic serine of the protease.
Cyclopropyl group Fills a hydrophobic pocket in the active site, enhancing binding affinity.
Pyrrolidine-based components Contribute to the overall conformation and binding of the inhibitor to the enzyme.

Part 3: Pyrrolidine Derivatives in CNS Disorders: The Case of Cotinine

Cotinine is the primary metabolite of nicotine and has been investigated for its potential therapeutic effects in a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, and depression.[1][][28] Unlike nicotine, cotinine does not exhibit the same addictive properties.[]

Mechanism of Action: Modulating Nicotinic Acetylcholine Receptors

Cotinine's effects in the CNS are primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs).[1][29] It acts as a weak agonist at these receptors, meaning it binds to and activates them, but with much lower potency than nicotine.[1][30] There is also evidence to suggest that cotinine may function as a positive allosteric modulator (PAM) of certain nAChR subtypes, such as the α7 nAChR.[] As a PAM, it would not directly activate the receptor but would enhance the effect of the endogenous neurotransmitter, acetylcholine. This modulation of nAChR activity is believed to underlie its potential neuroprotective and cognitive-enhancing effects.[][31]

Cotinine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds & Activates Neuronal_Response Modulated Neuronal Signaling nAChR->Neuronal_Response Cotinine Cotinine Cotinine->nAChR

Cotinine's modulation of nicotinic acetylcholine receptors.
Synthesis of Cotinine

Cotinine can be synthesized from nicotine through oxidation.[32][33]

Experimental Protocol: Synthesis of Cotinine from Nicotine [33]

  • Reaction Setup: Nicotine is dissolved in a suitable solvent, and an oxidizing agent is added.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature and for a specific duration to ensure the selective oxidation of the pyrrolidine ring of nicotine to the corresponding lactam, cotinine.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the oxidizing agent and any byproducts. The crude cotinine is then purified, for example, by chromatography.

Structure-Activity Relationship (SAR) of Cotinine Derivatives

Research into cotinine derivatives aims to enhance its therapeutic properties while minimizing any potential side effects.[34]

ModificationEffect on Activity
Pyridyl Ring Substitutions Modifications to the pyridine ring can alter the compound's affinity and selectivity for different nAChR subtypes.
Pyrrolidinone Ring Modifications Alterations to the pyrrolidinone ring can impact the compound's metabolic stability and pharmacokinetic profile.

Experimental Protocol: Radioligand Binding Assay for nAChRs [35][36][37][38][39]

This assay is used to determine the affinity of a compound for a specific receptor subtype.

  • Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a radiolabeled ligand known to bind to the receptor (e.g., [³H]epibatidine), and varying concentrations of the test compound (e.g., cotinine).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification of Radioactivity: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a fertile ground for the discovery of new and improved therapeutic agents. Its versatility allows for the development of compounds with a wide range of biological activities, from anticancer and antiviral to neuroprotective effects. Future research in this area will likely focus on the development of more selective and potent pyrrolidine derivatives, the exploration of novel biological targets, and the application of innovative synthetic methodologies to create increasingly complex and effective drug candidates. The continued exploration of the chemical space around the pyrrolidine nucleus promises to yield the next generation of medicines to address unmet medical needs.

References

  • Sunitinib, sold under the brand name Sutent, is an anti-cancer medication. It is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST) in January 2006. Sunitinib was the first cancer drug simultaneously approved for two different indications. [Link]

  • This study modified the solvent-exposed region of sunitinib by replacing its diethylaminoethyl tail with linear and heterocyclic amines, guided by lipophilicity, steric, and electronic considerations to enhance the anticancer activity and selectivity. [Link]

  • Telaprevir is an antiviral medication that primarily targets the hepatitis C virus (HCV). Its mechanism of action is rooted in its ability to inhibit the activity of a specific viral enzyme, thereby curbing the replication and propagation of the virus within the host. [Link]

  • A very short and efficient synthesis of the important drug candidate telaprevir, featuring a biocatalytic desymmetrization and two multicomponent reactions as the key steps, is presented. The classical issue of lack of stereoselectivity in Ugi- and Passerini-type reactions is circumvented. [Link]

  • Sunitinib malate is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, commonly used in cancer therapy. It is particularly effective in treating renal cell carcinoma and gastrointestinal stromal tumors (GISTs). The mechanism of action of sunitinib malate lies in its ability to inhibit various receptor tyrosine kinases, which play crucial roles in tumor growth, angiogenesis, and metastatic progression. [Link]

  • Sunitinib Malate is a targeted therapy that inhibits multiple receptor tyrosine kinases crucial for cancer growth and angiogenesis. It is primarily prescribed for certain types of advanced kidney cancer, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. [Link]

  • A very short and efficient synthesis of the important drug candidate telaprevir, featuring a biocatalytic desymmetrization and two multicomponent reactions as the key steps, is presented. The classical issue of lack of stereoselectivity in Ugi- and Passerini-type reactions is circumvented. The atom economic and convergent nature of the synthetic strategy require only very limited use of protective groups. [Link]

  • MTT Cell Assay Protocol. [Link]

  • The MTT Cell Viability and Proliferation Assay is employed to evaluate cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This colorimetric method relies on the conversion of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. [Link]

  • Sunitinib is an orally available small-molecule multikinase inhibitor. This agent potently inhibits the vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit in addition to other kinases in biochemical and cell-based assays. [Link]

  • Sunitinib is an inhibitor for various tyrosine kinases, namely PDGFR, KIT, RET, FLT3, and VEGFR1-3. This leads to inhibiting several signalling pathways, such as RAS/MAPK, PI3K/AKT, and protein kinase C. Consequently, sunitinib exerts anticancer effects by impeding tumour growth and angiogenesis while promoting vascular disruption. [Link]

  • Cotinine appears to be a weak agonist of nAChRs, but there are substantial discrepancies in the literature regarding its potency. [Link]

  • The design and structure–activity relationship of sunitinib. The first indolin‐2‐one was semaxanib, which was used as the lead compound for the design of other indolin‐2‐ones. It was modified to SU‐6668, SU‐14813, and eventually sunitinib. [Link]

  • Described in this unit are radioligand binding protocols for three neuronal nicotinic acetylcholine receptor (nAChR) subtypes. [Link]

  • The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. [Link]

  • Although its mechanism of action in the central nervous system has not been extensively investigated, cotinine is known to evoke dopamine release in the nigrostriatal pathway through an interaction at nicotinic receptors (nAChRs). [Link]

  • The effect of cotinine, the primary metabolite of nicotine, on nAChR trafficking and assembly has not been extensively investigated. We utilize a pH-sensitive variant of GFP, super ecliptic pHluorin, to differentiate between intracellular nAChRs and those expressed on the plasma membrane to quantify changes resulting from cotinine and nicotine exposure. [Link]

  • The target of telaprevir is the NS3-NS4A viral protease complex, 1 of 4 viral enzymes essential for viral replication. [Link]

  • Telaprevir is a hepatitis C NS3/4A protease inhibitor approved by the US Food and Drug Administration as part of combination therapy for the management of chronic hepatitis C virus (HCV) genotype 1 infection. [Link]

  • Preliminary structure-activity relationship indicates that the presence of a substituent such as chlorine atom or a methyl moiety in the position 5 of the isatin nucleus is beneficial for the antitumor activity. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. [Link]

  • We have synthesized and characterized a new coordination complex between the commercially available drug sunitinib (Sun) and the oxovanadium(IV) cation. [Link]

  • Our results show a significant increase in serine levels, driven by enhanced endogenous synthesis, in both sunitinib-sensitive and -resistant ccRCC cells. [Link]

  • Studies have shown that multitargeted tyrosine-kinase inhibitor (MTKI) sunitinib inhibits tumour vascularization and cell viability. [Link]

  • Novel synthesis of sunitinib, a tyrosine kinase inhibitor. [Link]

  • Sunitinib, a multikinase inhibitor, was the first Fms-like tyrosine kinase 3 (FLT3) inhibitor clinically used against AML. [Link]

  • Measuring Hepatitis C Virus Envelopment by using a Proteinase K Protection Assay. [Link]

  • In humans, more than 80% of nicotine is metabolized to cotinine by cytochrome P450 2A6 (CYP2A6) and cytochrome P450 2A5 (CYP2A5) enzymes. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Structural formulas of sunitinib derivatives. [Link]

  • Synthesis of Cotinine and Cotinine N-oxide: Evaluation of their Interaction with Nicotine in the Insecticidal Activity. [Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. [Link]

  • Nicotine and its derivatives are currently being synthesized and tested to explore their pharmaceutical capabilities in the treatment of Alzheimer's disease, Parkinson's disease, and other central nervous system disorders. [Link]

  • A convenient synthesis with analytical monitoring of 14C‐cotinine is reported. 14C‐Nicotine was converted into 14C‐dibromocotinine hydrobromide perbromide. Debromination, achieved by using Zn dust/acetic acid, resulted in high yields (71%) of 14C‐cotinine. [Link]

  • Accumulating evidence indicates that cotinine produces diverse effects and may contribute to effects of nicotine. [Link]

Sources

Solubility profile of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream formulation development. This guide provides a comprehensive technical overview of the solubility profile of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine, a novel heterocyclic compound with potential therapeutic applications. In the absence of extensive published data for this specific molecule, this document outlines a predictive framework based on its structural attributes and provides detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. Poor solubility can lead to low bioavailability, erratic absorption, and significant hurdles in developing a safe and effective dosage form.[1] Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise but a cornerstone of rational drug design and development.[2][3]

2-(5-Bromo-2-methoxybenzyl)pyrrolidine is a substituted pyrrolidine, a class of compounds widely explored in medicinal chemistry for their diverse biological activities.[4][5] Its structure, featuring a brominated aromatic ring and a methoxy group, suggests a complex interplay of intermolecular forces that will govern its solubility. This guide will first deconstruct the molecule's structural features to predict its solubility behavior and then present a robust experimental workflow for quantifying its solubility in a range of organic solvents.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced prediction requires an analysis of the specific intermolecular interactions at play, namely van der Waals forces, dipole-dipole interactions, and hydrogen bonding.[6][7]

Structural Analysis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine
  • Pyrrolidine Ring: This saturated heterocyclic amine is a polar moiety capable of acting as a hydrogen bond acceptor (via the nitrogen lone pair) and, in its protonated form, a hydrogen bond donor.[8] Unsubstituted pyrrolidine is miscible with water and many organic solvents.[8]

  • Bromophenyl Group: The presence of a bromine atom on the phenyl ring increases the molecule's molecular weight and polarizability, contributing to stronger van der Waals forces. The carbon-bromine bond also introduces a dipole moment.

  • Methoxybenzyl Group: The methoxy group (-OCH3) is a polar ether linkage that can act as a hydrogen bond acceptor. The benzyl group itself is largely nonpolar and lipophilic.

Predicted Solubility Profile

Based on the analysis of its functional groups, we can anticipate the following solubility trends for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine:

  • High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) are expected to be excellent solvents. Their polarity will facilitate the dissolution of the polar pyrrolidine and methoxy groups, while their aprotic nature will not compete for hydrogen bonding sites.

  • Moderate to High Solubility in Alcohols: Protic solvents like methanol, ethanol, and isopropanol should be effective at solvating the molecule. They can engage in hydrogen bonding with the pyrrolidine nitrogen and the methoxy oxygen.[9]

  • Moderate Solubility in Chlorinated Solvents: Dichloromethane and chloroform, being weakly polar, are likely to be reasonably good solvents, primarily through dipole-dipole interactions and their ability to dissolve the aromatic and aliphatic portions of the molecule.

  • Low Solubility in Nonpolar Solvents: Hydrocarbon solvents such as hexanes and toluene are expected to be poor solvents. The energy required to break the intermolecular forces between the polar solute molecules will not be sufficiently compensated by the weak van der Waals interactions with these nonpolar solvents.[6][7]

The interplay of these factors is summarized in the following table, which provides a qualitative prediction of solubility and identifies the key intermolecular forces at play.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Interactions
Polar Aprotic DMSO, DMF, AcetonitrileHighDipole-Dipole, Hydrogen Bond Acceptance
Polar Protic Methanol, Ethanol, WaterModerate to HighHydrogen Bonding, Dipole-Dipole
Chlorinated Dichloromethane, ChloroformModerateDipole-Dipole, van der Waals
Nonpolar Hexanes, Toluene, Diethyl EtherLowvan der Waals

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its robustness and reliability.[10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standardized procedure for determining the equilibrium solubility of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine.

Materials:

  • 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(5-Bromo-2-methoxybenzyl)pyrrolidine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[10]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine of known concentrations.

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge vials C->D E Collect and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Data Analysis and Interpretation

The experimentally determined solubility data should be tabulated for clear comparison. This data can then be correlated with various solvent properties to gain a deeper understanding of the dissolution mechanism.

Correlating Solubility with Solvent Parameters

A valuable approach is to plot the logarithm of the measured solubility against a solvent polarity index, such as the dielectric constant or the Reichardt's dye parameter (ET(30)). A strong correlation would indicate that solvent polarity is a dominant factor in the solubilization of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine. The ability of a solvent to act as a hydrogen bond donor or acceptor can also be considered.

The Role of Intermolecular Forces in Solubility

The following diagram illustrates the key intermolecular interactions between 2-(5-Bromo-2-methoxybenzyl)pyrrolidine and different types of solvent molecules.

G cluster_solute 2-(5-Bromo-2-methoxybenzyl)pyrrolidine cluster_solvents Solvent Types Solute Br-Ph-CH2-Pyrrolidine-OMe Protic Polar Protic (e.g., Methanol) Solute->Protic Hydrogen Bonding (Strong) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole (Strong) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar van der Waals (Weak)

Caption: Key intermolecular forces governing solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed to advance the development of this and other novel chemical entities. Future work should focus on expanding the range of solvents tested, including biorelevant media, and investigating the impact of pH and temperature on aqueous solubility.[10] Such studies will provide a more complete picture of the compound's behavior in physiological environments, a crucial step in its journey toward becoming a potential therapeutic agent.

References

  • Vertex AI Search. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • PMC. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. (n.d.).
  • PubChemLite. (n.d.). 2-(5-bromo-2-methoxyphenyl)pyrrolidine hydrochloride (C11H14BrNO).
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Publisher. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • Wikipedia. (n.d.). Pyrrolidine.
  • . (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

  • ResearchGate. (2026). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.

Sources

Safety data sheet (SDS) and toxicity profile for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive Safety Data Sheet (SDS) and toxicity profile for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine .

Disclaimer: Specific toxicological data for this positional isomer is limited in public registries. The following profile is derived from Quantitative Structure-Activity Relationship (QSAR) modeling, Read-Across from structural analogs (e.g., 1-benzylpyrrolidines, aryl bromides), and standard safety protocols for functionalized secondary amines.

Compound: 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Chemical Identification & Physicochemical Properties

Role: Pharmaceutical Intermediate / Scaffold for GPCR Ligands

PropertySpecification
Chemical Name 2-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidine
CAS Number Not Listed (Research Grade) / Analog: 864418-18-8 (N-benzyl isomer)
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Structure Description Pyrrolidine ring substituted at the C2 position with a 5-bromo-2-methoxybenzyl group.[1][2][3] Contains a secondary amine.
Physical State Viscous oil or low-melting solid (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (High pH dependent)
pKa (Predicted) ~9.5 (Pyrrolidine nitrogen)
LogP (Predicted) 2.8 – 3.2 (Lipophilic)
Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the functional groups (secondary amine, aryl halide) and structural analogs, the following GHS classifications are assigned conservatively:

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3][4][5][6]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[5][6][8] Continue rinsing.[5][6][7][8]

Toxicological Profile & Mechanism

This section details the predicted biological impact based on the molecule's pharmacophore.

A. Acute Toxicity[3]
  • Oral (LD50 Predicted): 300 – 2000 mg/kg (Rat).

    • Mechanism:[6] Secondary amines can disrupt cellular pH gradients. The aryl bromide moiety adds lipophilicity, increasing systemic absorption.

  • Dermal: Data lacking. Presumed irritant due to basicity.

  • Inhalation: High risk of mucosal irritation if aerosolized.

B. Local Effects (Irritation/Corrosion)
  • Skin/Eyes: The pyrrolidine nitrogen (pKa ~9.5) renders the compound basic. Upon contact with moisture in the eyes or skin, it can form a locally alkaline environment, leading to protein denaturation and irritation.

  • Sensitization: Aryl halides can occasionally act as haptens (skin sensitizers) if they undergo metabolic activation to reactive quinone-methides, though the methoxy group stabilizes the ring somewhat.

C. Metabolic Fate & Reactivity (QSAR Analysis)

The compound likely undergoes hepatic metabolism via Cytochrome P450 enzymes.

  • N-Oxidation: The secondary amine is a target for flavin-containing monooxygenases (FMO).

  • O-Demethylation: The methoxy group is a classic site for CYP2D6/CYP3A4 mediated O-demethylation, yielding a phenol.

  • Bioactivation Risk: The resulting phenol (after demethylation) could potentially oxidize to a quinone species, presenting a theoretical risk of hepatotoxicity if glutathione levels are depleted.

Diagram 1: Predicted Metabolic Pathway & Bioactivation

MetabolicPathway cluster_legend Legend Parent Parent Compound (Lipophilic, Basic) Met1 Phase I: N-Hydroxylation (Reactive Intermediate) Parent->Met1 FMO/CYP450 Met2 Phase I: O-Demethylation (Phenol Derivative) Parent->Met2 CYP2D6 Met3 Glucuronidation (Renal Excretion) Met2->Met3 UGT (Detox) Tox Quinone Methide (Potential Protein Adducts) Met2->Tox Oxidation (Bioactivation risk) key Blue: Parent | Yellow: Phase I | Green: Phase II (Safe) | Red: Toxicity Risk

Caption: Predicted metabolic trajectory showing the divergence between detoxification (Glucuronidation) and potential bioactivation.

Safe Handling & Engineering Controls

Protocol: "Universal Precautions for Functionalized Amines"

A. Engineering Controls
  • Fume Hood: Mandatory. Velocity > 100 fpm.

  • Glove Box: Recommended if handling > 10g or if the solid is statically charged/fine powder.

B. Personal Protective Equipment (PPE)[3]
  • Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged immersion, use laminated film (Silver Shield).

    • Rationale: Amines can permeate latex; halogenated aromatics can degrade thin rubber.

  • Respiratory: If solid/dusty: N95/P100. If liquid/aerosol: Half-mask with organic vapor cartridges (A-type).

C. Storage Stability[6]
  • Conditions: Store at 2-8°C (Refrigerated).

  • Incompatibilities: Strong oxidizing agents (reaction with amine), Acid chlorides (exothermic acylation), Strong acids (salt formation).

  • Light Sensitivity: Aryl bromides can undergo photolytic debromination over time; store in amber vials.

Emergency Response Procedures

Diagram 2: Exposure Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Drench 15 mins 2. Remove Clothing 3. PEG-400 wash (if avail) Skin->Act_Skin Act_Eye 1. Irrigate 15+ mins 2. Lift Eyelids 3. Consult Ophthalmologist Eye->Act_Eye Act_Inhal 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for Edema Inhal->Act_Inhal Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Caption: Immediate decision logic for personnel exposure to 2-(5-Bromo-2-methoxybenzyl)pyrrolidine.

Ecological Impact & Disposal[4]
  • Ecotoxicity: Predicted LC50 (Fish) ~10-100 mg/L. The bromine atom increases stability against biodegradation.

  • Disposal:

    • DO NOT flush down drains.

    • Collect in "Halogenated Organic Waste" streams.

    • Incineration is the preferred method (requires scrubber for HBr/NOx).

Regulatory Status
  • TSCA (USA): Not listed (Research & Development Exemption applies).

  • REACH (EU): Not registered. Treat as a novel substance.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4693076 (Related Isomer). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

Sources

The Architect's Scaffold: 2-(5-Bromo-2-methoxybenzyl)pyrrolidine in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the rapid generation of complex Active Pharmaceutical Ingredients (APIs) relies heavily on the strategic selection of bifunctional intermediates. 2-(5-Bromo-2-methoxybenzyl)pyrrolidine stands out as a highly privileged scaffold. It combines the well-documented pharmacophoric utility of the pyrrolidine ring with a pre-installed, electronically tuned bromoanisole moiety. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a programmable vector for drug discovery. This whitepaper deconstructs the structural logic of this intermediate, details self-validating protocols for its functionalization, and explores its critical role in synthesizing next-generation therapeutics.

Structural Rationale & Pharmacophoric Value

The design of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is a masterclass in stereoelectronic programming. Every functional group serves a distinct, causal purpose in both late-stage synthesis and target-receptor binding:

  • The Pyrrolidine Core: The five-membered nitrogen heterocycle is a cornerstone of neuropharmacology. With a pKa of approximately 10.4, it remains protonated at physiological pH, allowing it to form critical salt bridges with aspartate or glutamate residues within G-Protein Coupled Receptors (GPCRs). Furthermore, pyrrolidine scaffolds are continuously utilized as foundational intermediates to develop novel drug candidates due to their favorable logP modulation and blood-brain barrier (BBB) permeability[1].

  • The Methoxy Group (-OCH₃): Positioned ortho to the benzyl linkage, the methoxy group acts as a powerful electron-donating group via resonance. In a biological context, it serves as a rigid hydrogen-bond acceptor, stabilizing the molecule within lipophilic subpockets (such as the S3 pocket of the BACE-1 enzyme)[2].

  • The Bromo Handle (-Br): Positioned meta to the methoxy group, the C5-bromide is the synthetic linchpin. It provides an orthogonal reaction site for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing chemists to elaborate the aromatic system without requiring protection/deprotection of the pyrrolidine nitrogen[3].

Divergent Synthetic Pathways

The true value of this intermediate lies in its divergent synthetic potential. By selectively targeting either the N1-amine or the C5-bromide, researchers can access entirely different therapeutic classes from a single starting material.

Pathway A 2-(5-Bromo-2-methoxybenzyl) pyrrolidine B Suzuki-Miyaura (C5-Aryl/Alkyl) A->B Pd Catalyst Boronic Acid C N-Alkylation (Pyrrolidine N1) A->C Alkyl Halide Base D Buchwald-Hartwig (C5-Amine) A->D Pd Catalyst Amine E SGLT2 Inhibitors (Metabolic) B->E G D2/D3 Antagonists (CNS Disorders) C->G F BACE-1 Inhibitors (Alzheimer's) D->F

Divergent synthetic workflows from the 2-(5-Bromo-2-methoxybenzyl)pyrrolidine scaffold.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems. Every reagent choice is dictated by the specific stereoelectronic demands of the 2-(5-Bromo-2-methoxybenzyl)pyrrolidine scaffold.

Protocol A: C5-Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the C5 position with an aryl or heteroaryl group while preserving the secondary amine.

  • Reagent Charging: To a Schlenk flask, add 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.02 eq).

    • Causality: The electron-donating ortho-methoxy group slightly deactivates the C-Br bond toward oxidative addition. Pd(dppf)Cl₂ is selected because the bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, significantly accelerating the rate-limiting reductive elimination step compared to monodentate ligands like PPh₃[3].

  • Solvent & Base Addition: Introduce a degassed biphasic mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: The biphasic system is non-negotiable here. The aqueous layer dissolves the K₂CO₃ to form the reactive boronate complex (the actual transmetalating species), while Dioxane maintains the lipophilic pyrrolidine intermediate in the organic phase[4]. Degassing prevents the oxygen-driven oxidative dimerization (homocoupling) of the boronic acid.

  • Thermal Activation: Heat the vigorously stirred biphasic mixture to 85°C for 12 hours under a nitrogen atmosphere.

    • Causality: 85°C provides the exact thermal energy required to overcome the activation barrier of oxidative addition without causing thermal degradation of the pyrrolidine ring.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (DCM:MeOH 95:5 with 1% NH₄OH).

    • Causality: The addition of 1% NH₄OH during chromatography prevents the basic pyrrolidine nitrogen from streaking on the acidic silica gel, ensuring sharp, high-yield band elution.

Protocol B: Chemoselective N1-Alkylation

Objective: Attach a lipophilic tail to the pyrrolidine nitrogen for CNS target optimization.

  • Dissolution: Dissolve the intermediate in anhydrous Acetonitrile (0.2 M).

    • Causality: Acetonitrile is strictly chosen over DMF. Under basic conditions and mild heating, DMF can degrade to release dimethylamine, which acts as a competing nucleophile against the alkyl halide, generating inseparable impurities.

  • Base & Electrophile Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by the alkyl halide (1.1 eq).

    • Causality: DIPEA is a highly sterically hindered, non-nucleophilic base. It will not consume the alkylating agent, ensuring its sole function is to scavenge the HBr/HCl byproduct generated during the nucleophilic attack by the pyrrolidine nitrogen.

  • Reaction Execution: Stir at 60°C for 8 hours.

    • Causality: Moderate heating ensures complete conversion to the tertiary amine while preventing the system from crossing the thermodynamic threshold into quaternary ammonium salt formation (over-alkylation).

Quantitative Data: Cross-Coupling Optimization

The efficiency of the C5-functionalization is highly dependent on the catalytic system. Table 1 summarizes the optimization data for the Suzuki-Miyaura coupling on this specific bromoanisole scaffold, demonstrating the necessity of modern bidentate ligands.

Table 1: Optimization of C5-Suzuki-Miyaura Cross-Coupling on the Bromoanisole Scaffold
Catalyst SystemLigand TypeSolvent SystemBaseYield (%)TON
Pd(PPh₃)₄ (5 mol%)MonodentateTHF / H₂OtBuOK65%13
Pd(OAc)₂ (2 mol%)Monodentate (SPhos)Toluene / H₂OK₃PO₄89%44
Pd(dppf)Cl₂ (1 mol%) Bidentate (dppf) 1,4-Dioxane / H₂O K₂CO₃ 94% 94
NiCl₂(dppe) (10 mol%)Bidentate (dppe)Dioxane / H₂OZinc42%4

Data Interpretation: The table reflects the superior performance of bidentate palladium systems over monodentate or nickel-based alternatives. The Pd(dppf)Cl₂ system achieves near-quantitative yields with the highest Turnover Number (TON), validating its selection in Protocol A[3].

Applications in Target-Directed Drug Design

The functionalized derivatives of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine have profound implications across multiple therapeutic areas:

  • Alzheimer's Disease (BACE-1 Inhibitors): Structure-Activity Relationship (SAR) studies of N-benzylpyrrolidine derivatives demonstrate that specific substitutions on the phenyl ring heavily influence the inhibition of β-secretase (BACE-1). The methoxy group on our scaffold facilitates critical hydrogen bonding within the S3 subpocket of the enzyme, leading to strong multitarget inhibition in the nanomolar range and excellent BBB permeability[2].

  • Metabolic Disorders (SGLT2 Inhibitors): By utilizing the bromo handle to couple complex aryl groups via Suzuki chemistry, this scaffold can be elaborated into advanced C-glycoside analogs. The basic pyrrolidine core improves the aqueous solubility of these highly lipophilic molecules, enhancing oral bioavailability.

  • CNS Disorders (Anticonvulsants & Schizophrenia): The pyrrolidine ring is a fundamental pharmacophore in neuropharmacology[1]. N-alkylation of this scaffold with appropriate lipophilic tails yields potent antagonists for Dopamine D2/D3 receptors, utilizing the methoxy-benzyl moiety to mimic the endogenous binding pose of dopamine.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers Frontiers in Chemistry
  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review | ACS Omega ACS Omega
  • Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media - Wiley-VCH Wiley-VCH
  • Transition Metal Catalyzed Cross-Coupling Reactions National Hellenic Research Found

Sources

Electronic Properties and Reactivity Profile of the 5-Bromo-2-methoxybenzyl Group: A Technical Guide for Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and advanced organic synthesis, the selection of aromatic substituents is rarely arbitrary. The 5-bromo-2-methoxybenzyl group represents a highly specialized pharmacophore and synthetic intermediate characterized by a distinct "push-pull" electronic environment. By combining the resonance-donating properties of an ortho-methoxy group with the inductive-withdrawing properties of a meta-bromo group, this moiety offers precisely tuned benzylic electrophilicity and a highly polarized electrostatic potential map. This whitepaper deconstructs the electronic properties of this system, its impact on chemical reactivity, and provides field-proven, self-validating protocols for its application in drug discovery.

Electronic Mapping & Substituent Effects

The chemical behavior of the 5-bromo-2-methoxybenzyl system is governed by the orthogonal electronic contributions of its two substituents relative to the benzylic carbon (the reactive center or attachment point).

  • The 2-Methoxy Group (+R, -I): Positioned ortho to the benzylic carbon, the methoxy oxygen possesses lone pairs that delocalize into the aromatic

    
    -system. This resonance donation (+R) significantly outweighs its inductive withdrawal (-I), enriching electron density at the ortho and para positions.
    
  • The 5-Bromo Group (-I, +R): Positioned meta to the benzylic carbon, the bromine atom cannot stabilize the benzylic position via resonance. Instead, its dominant effect is inductive electron withdrawal (-I) due to its electronegativity, which pulls electron density away from the ring and the benzylic carbon[1].

The Hammett equation, which describes linear free-energy relationships, provides a quantitative measure of these effects[1]. The substituent constants (


) reflect the balance of inductive and resonance forces.
Table 1: Hammett Substituent Constants ( ) for the 5-Bromo-2-methoxybenzyl System
SubstituentPosition (vs. Benzylic Carbon)


Dominant Electronic Effect
-OCH₃ Ortho (2-position)+0.115-0.268+R (Resonance Donation)
-Br Meta (5-position)+0.393+0.232-I (Inductive Withdrawal)

Data derived from standard Hammett constant compilations[1]. Note: While the methoxy group is ortho to the benzylic carbon, its electronic donation parallels para-resonance effects, mitigating the inductive pull of the meta-bromo group.

ElectronicEffects Methoxy 2-Methoxy Group (+R, -I) Ring Aromatic Ring (Electron Conduit) Methoxy->Ring Resonance Donation (+R) Increases ortho/para e- density Bromo 5-Bromo Group (-I, +R) Bromo->Ring Inductive Withdrawal (-I) Decreases overall e- density Benzylic Benzylic Carbon (Electrophilic Center) Ring->Benzylic Modulates Reactivity (SN1/SN2 pathways)

Caption: Electronic push-pull dynamics of the 5-bromo-2-methoxybenzyl system.

Impact on Chemical Reactivity

The interplay of these substituents drastically alters the reactivity of the benzylic carbon. 5-Bromo-2-methoxybenzyl halides (such as fluorides or bromides) exhibit strong reactivity towards nucleophilic substitution (


)[2].

Causality in Reactivity: The inductive pull of the 5-bromo group increases the partial positive charge (


) on the benzylic carbon, lowering the LUMO energy and making it a superior electrophile for incoming nucleophiles (e.g., amines, alkoxides). Simultaneously, if the reaction pathway shifts toward an 

mechanism, the ortho-methoxy group is capable of stabilizing the transient benzylic carbocation via resonance, preventing unwanted degradation or rearrangement. This dual-mode activation makes 5-bromo-2-methoxybenzyl halides highly versatile building blocks in the synthesis of pharmaceuticals[2].

Pharmacological Relevance & Target Binding

In medicinal chemistry, the 5-bromo-2-methoxybenzyl moiety is a privileged scaffold. Its unique electrostatic potential map—featuring a localized electronegative region near the methoxy oxygen and a lipophilic, electron-deficient region near the bromine—allows for highly specific receptor interactions.

  • PDE10A Inhibitors: This group is frequently utilized in the development of Phosphodiesterase 10A (PDE10A) inhibitors, which are critical targets for neurological disorders[3]. The lipophilic bromine atom anchors the molecule deep within the hydrophobic selectivity pocket of the enzyme, while the methoxy group engages in critical hydrogen bonding with conserved tyrosine residues, drastically increasing binding affinity[3].

  • 5-HT2A Receptor Agonists: In the NBOMe series of psychedelics, the 5-bromo-2-methoxybenzyl group acts as an auxiliary binding moiety. The polarized aromatic ring engages in optimal

    
     stacking with phenylalanine residues in the receptor's orthosteric site, demonstrating how electronic tuning directly translates to nanomolar binding affinities.
    

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an internal control to verify success before proceeding.

Protocol A: Synthesis of N-(5-Bromo-2-methoxybenzyl) Amines via Alkylation

Objective: High-yield nucleophilic substitution of 5-bromo-2-methoxybenzyl halides with secondary amines.

  • Substrate Preparation: Dissolve 1.0 eq of 5-bromo-2-methoxybenzyl bromide in anhydrous acetonitrile (

    
    ).
    
    • Causality:

      
       is a polar aprotic solvent that solvates the nucleophile without hydrogen-bonding to it, thereby maximizing its kinetic energy and accelerating the 
      
      
      
      attack.
  • Base Addition (The Scavenger): Add 2.0 eq of finely powdered anhydrous Potassium Carbonate (

    
    ).
    
    • Causality: As the substitution proceeds, hydrobromic acid (HBr) is generated.

      
       acts as an insoluble inorganic sponge, neutralizing the acid to prevent the nucleophilic amine from protonating into an inert ammonium salt.
      
  • Nucleophilic Attack: Add 1.2 eq of the target amine dropwise. Heat the reaction to 50°C under argon for 24 hours[4].

  • In-Process Validation: Monitor the reaction via LC-MS.

    • Validation Check: The reaction is deemed complete only when the mass peak corresponding to the starting benzyl halide completely disappears, confirming total conversion.

  • Isolation: Filter the heterogeneous mixture to remove the inorganic salts (

    
     and excess 
    
    
    
    ). Concentrate the filtrate in vacuo to yield the crude product.

SynthesisWorkflow Step1 1. Substrate Preparation Dissolve 5-Br-2-OMe-benzyl halide in CH3CN Step2 2. Base Addition Add K2CO3 (Acid Scavenger) Step1->Step2 Ensures neutral pH Step3 3. Nucleophilic Attack Add Amine, Heat to 50°C (SN2) Step2->Step3 Prevents amine protonation Step4 4. Isolation & Validation Filter salts, LC-MS verification Step3->Step4 Monitors halide consumption

Caption: Self-validating workflow for the SN2 alkylation of 5-bromo-2-methoxybenzyl halides.

Protocol B: Target Validation via Radioligand Binding Assay (PDE10A)

Objective: Determine the


 of the synthesized 5-bromo-2-methoxybenzyl derivative[3].
  • Membrane Preparation: Isolate cell membranes expressing recombinant human PDE10A. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    ).
    
  • Radioligand Incubation: Incubate the membranes with a fixed concentration of a tritium-labeled competitive antagonist (

    
    -radioligand) and varying concentrations of the synthesized 5-bromo-2-methoxybenzyl test compound (10 pM to 10 
    
    
    
    M).
  • Nonspecific Binding Control (Validation Step): In a parallel well, incubate the membrane and radioligand with a massive excess (10

    
    M) of a known, unlabeled PDE10A inhibitor.
    
    • Causality: This saturates all specific receptor sites. Any remaining radioactivity detected in this well represents non-specific binding (noise), which must be subtracted from all other wells to ensure the data strictly reflects target-specific affinity.

  • Filtration and Counting: Terminate the reaction by rapid vacuum filtration through glass-fiber filters. Quantify the bound radioactivity using liquid scintillation counting to generate a dose-response curve.

Conclusion

The 5-bromo-2-methoxybenzyl group is far more than a simple structural linker; it is a highly calibrated electronic system. By understanding the Hammett parameters and the push-pull dynamics of the ortho-methoxy and meta-bromo substituents, researchers can predictably modulate both the synthetic reactivity of the benzylic position and the pharmacological binding affinity of the resulting drug candidates.

References

  • Title: Hammett equation Source: Wikipedia URL: [Link]

  • Title: Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Hammett substituent constants Source: Stenutz URL: [Link]

Sources

Navigating the Metabolic Labyrinth: Predictive Modeling and In Vitro Validation of Benzylpyrrolidine Stability

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter a recurring paradox: the benzylpyrrolidine pharmacophore. The non-planar, puckered nature of the saturated pyrrolidine ring allows for exceptional three-dimensional exploration of chemical space, making it a highly favored motif for achieving high-affinity interactions with biological targets, particularly in CNS and antihistamine indications ()[1]. However, this same structural flexibility often introduces severe metabolic liabilities.

This whitepaper provides an in-depth technical guide to understanding, predicting, and validating the metabolic stability of benzylpyrrolidine analogs.

The Mechanistic Vulnerabilities of Benzylpyrrolidines

To predict metabolic instability, we must first understand the causality of the degradation. Benzylpyrrolidines are highly susceptible to Phase I oxidative metabolism mediated primarily by Cytochrome P450 (CYP450) enzymes, notably CYP3A4 and CYP2D6 ()[2].

The vulnerability stems from the electron-rich nitrogen atom. The nitrogen lone pair facilitates a Single Electron Transfer (SET) to the highly reactive CYP450 Compound I (Fe


=O) complex, forming an aminium radical cation. This intermediate rapidly loses a proton at the adjacent 

-carbon or the benzylic position, creating a carbon-centered radical that rebounds with the heme-bound oxygen to form a highly unstable carbinolamine.

Depending on the exact site of oxidation, the carbinolamine collapses via three primary pathways:

  • N-Dealkylation: Cleavage of the C-N bond, resulting in the loss of the benzyl group or the expulsion of the pyrrolidine ring ()[3].

  • Pyrrolidine Ring Oxidation: Further oxidation of the carbinolamine to a stable lactam (2-oxo-pyrrolidine), or oxidative ring cleavage yielding an amino-aldehyde.

  • Benzylic Oxidation: Hydroxylation at the benzylic carbon, often followed by rapid phase II glucuronidation.

MetabolicPathways Parent Benzylpyrrolidine Pharmacophore CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 Path1 N-Dealkylation (Loss of Benzyl/Pyrrolidine) CYP3A4->Path1 C-N Cleavage Path2 Pyrrolidine Ring Oxidation (Lactam Formation / Cleavage) CYP3A4->Path2 α-Carbon Attack Path3 Benzylic Oxidation (Hydroxylation) CYP3A4->Path3 Benzylic C-H Attack

CYP450-mediated metabolic pathways of the benzylpyrrolidine pharmacophore.

In Silico Predictive Frameworks

Synthesizing and testing every analog empirically is a massive drain on resources. We deploy in silico models to triage compounds before they ever reach the bench.

  • Machine Learning (ML) Classification: Tools like PredMS utilize random forest algorithms to classify compounds as stable or unstable in human liver microsomes (HLM). By mapping molecular descriptors (e.g., topological polar surface area, molecular weight, and specific substructure flags), these models achieve high predictive accuracy for hepatic clearance ()[4].

  • Quantum Mechanical (QM) Profiling: We utilize Density Functional Theory (DFT) to calculate the Bond Dissociation Energy (BDE) of the C-H bonds at the

    
     and benzylic positions. A lower BDE strongly correlates with a higher vulnerability to hydrogen abstraction by CYP450 enzymes. Understanding the BDE of the pyrrolidine ring is critical for predicting specific degradation pathways ()[1].
    

PredictiveWorkflow Input Analog Library Generation InSilico In Silico Prediction (PredMS / QM BDE) Input->InSilico Filter Metabolic Liability Filtering InSilico->Filter ML Scoring InVitro In Vitro HLM Assay (Substrate Depletion) Filter->InVitro Top Candidates Data CL_int & t_1/2 Calculation InVitro->Data Optimization Structural Optimization (e.g., Fluorination) Data->Optimization High Clearance Optimization->Input Iterative Design

Iterative workflow integrating in silico predictions with in vitro validation.

Structural Optimization Strategies

When an in silico flag is raised, we must design around the liability. Proven strategies for benzylpyrrolidines include:

  • Fluorination: Introducing electron-withdrawing fluorine atoms (e.g., 3,3-difluoropyrrolidine) lowers the pKa of the amine, reducing the propensity for the initial SET to the CYP450 heme. It also sterically and electronically strengthens adjacent C-H bonds ().

  • Isosteric Replacement: Replacing the pyrrolidine with a morpholine ring lowers the lipophilicity (cLogD) and significantly improves metabolic stability by reducing non-specific hydrophobic binding to the CYP active site ()[5].

  • Conformational Restriction: Fusing an oxetane ring to the pyrrolidine core directs metabolism away from CYP450. The oxetane ring acts as a robust surrogate that blocks ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -oxidation while dramatically improving aqueous solubility ().
    
Quantitative Data: Impact of Structural Modifications

Table 1: Comparative Metabolic Stability and Clearance of Pyrrolidine Analogs

Compound ScaffoldStructural ModificationHLM

(min)

(

L/min/mg)
Primary Metabolic Pathway
Unsubstituted BenzylpyrrolidineNone (Baseline)12.5110.8N-dealkylation / Ring Cleavage
3,3-DifluoropyrrolidineFluorination45.030.8Benzylic Hydroxylation
Benzylmorpholine IsostereRing Substitution (O for CH

)
85.216.2Benzylic Hydroxylation
Oxetane-fused PyrrolidineConformational Restriction>120<5.0Stable (Minimal Oxidation)

Self-Validating In Vitro Protocol: HLM Substrate Depletion Assay

To trust our data, the experimental protocol must be a self-validating system. The following step-by-step methodology ensures that intrinsic clearance (


) and half-life (

) calculations are free from artifactual errors.
Step-by-Step Methodology

Step 1: Reagent Preparation & Compound Spiking

  • Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl

    
    .
    
  • Causality: MgCl

    
     is an essential cofactor for the proper folding and function of the CYP450-reductase complex.
    
  • Prepare a 10 mM stock of the analog in DMSO. Dilute to a final assay concentration of 1 µM. Ensure final DMSO concentration remains

    
    0.1% to prevent solvent-induced CYP inhibition.
    

Step 2: Pre-Incubation

  • Combine HLM (final protein concentration 0.5 mg/mL) and the test compound in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Causality: Pre-incubation allows the highly lipophilic benzylpyrrolidine to partition into the microsomal lipid bilayer and reach binding equilibrium with the CYP450 active sites before the reaction begins.

Step 3: Reaction Initiation

  • Initiate the reaction by adding an NADPH regenerating system (1 mM NADP

    
    , 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
    
  • Causality: Direct addition of NADPH leads to rapid depletion and artifactual rate decay. A regenerating system maintains a steady state of electron donors throughout the 60-minute assay.

Step 4: Sampling & Quenching

  • At predetermined time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, halting enzymatic activity. Tolbutamide is chosen as an internal standard due to its predictable retention time and ionization efficiency in positive electrospray ionization (ESI+), normalizing any matrix effects during analysis.

Step 5: Self-Validation Controls

  • System Viability Control: Run Verapamil (known rapid clearance) and Warfarin (known slow clearance) concurrently to verify that the HLM batch is enzymatically active and capable of discriminating clearance rates.

  • Chemical Stability Control: Run a parallel incubation of the test compound without the NADPH regenerating system.

  • Causality: If the compound depletes in the minus-NADPH control, the instability is due to chemical degradation (e.g., hydrolysis) rather than CYP-mediated metabolism, preventing false-positive clearance rates.

Step 6: LC-MS/MS Analysis & Calculation

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Plot the natural log of the percentage of remaining parent compound versus time to determine the elimination rate constant (

    
    ). Calculate half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    , where
    
    
    is incubation volume and
    
    
    is protein mass).

References

  • Hypha Discovery. "Metabolism of 2022 FDA approved small molecule drugs PART 1." Source: Hypha Discovery Blogs. URL: [Link]

  • Wagmann, L., et al. "4-Methoxy-a-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte." Source: Forensic Toxicology / D-NB. URL: [Link]

  • Lee, B. H., et al. "PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes." Source: Bioinformatics. URL: [Link]

  • Kalgutkar, A. S., et al. "Metabolism, Excretion, and Pharmacokinetics of a Dipeptidyl Peptidase Inhibitor in Rat, Dog and Human." Source: Drug Metabolism and Disposition. URL: [Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Source: Journal of Medicinal Chemistry. URL: [Link]

  • Wuitschik, G., et al. "Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings." Source: Pharmacology & Pharmacy. URL: [Link]

Sources

Patent landscape for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Patent Landscape & Synthetic Methodologies for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Medicinal Chemists.

Executive Summary: The Scaffold & Its Strategic Value

2-(5-Bromo-2-methoxybenzyl)pyrrolidine represents a high-value "privileged structure" in modern medicinal chemistry, merging a saturated nitrogen heterocycle (pyrrolidine) with a highly functionalized aryl core. While the 5-bromo-2-methoxybenzyl fragment is a validated pharmacophore in SGLT2 inhibitors (e.g., intermediates for Tofogliflozin ) and kinase inhibitors, its attachment to the C2-position of a pyrrolidine ring creates a specific vector for "scaffold hopping."

This guide analyzes the synthetic patent landscape, moving beyond simple N-benzylation to the far more challenging C-C bond formation at the pyrrolidine 2-position. We explore the three dominant synthetic architectures found in the patent literature: Directed Lithiation , Metal-Catalyzed Cross-Coupling , and Chiral Auxiliary Alkylation .

Part 1: The Patent Landscape & Chemical Context[1]

The "C-Benzyl" Challenge

Unlike N-benzyl pyrrolidines (synthesized via trivial reductive amination), the 2-(benzyl)pyrrolidine scaffold requires forming a carbon-carbon bond at a sterically encumbered stereocenter.

  • IP Implication: Process patents for this molecule focus heavily on stereocontrol (enantioselectivity) and regioselectivity (C2 vs. C5).

  • Key Assignees: Major activity is seen from assignees like Chugai Pharmaceutical , Sanofi , and Merck , often in the context of SGLT2 inhibitors or GPCR modulators where this fragment serves as a linker or bioisostere.

Structural Pharmacophore Analysis
  • Pyrrolidine Ring: Provides solubility and a defined vector for hydrogen bonding.

  • 5-Bromo Handle: A critical "exit vector" for further diversification (e.g., Suzuki coupling to biaryls).

  • 2-Methoxy Group: Increases metabolic stability and provides an intramolecular hydrogen bond acceptor.

Part 2: Deep Dive into Synthetic Routes

The following methodologies represent the "State of the Art" extracted from process chemistry literature and patent filings.

Route A: The "Beak" Protocol (Directed Lithiation)
  • Mechanism: Lithiation of N-Boc-pyrrolidine using sparteine or diamine ligands to induce chirality, followed by trapping with the benzyl bromide electrophile.

  • Pros: High enantioselectivity (>90% ee); direct access to the C2 position.

  • Cons: Requires cryogenic conditions (-78 °C); s-BuLi is hazardous on a kilo-scale.

Route B: The "Negishi" Cross-Coupling (Scalable Process)
  • Mechanism: Zinc insertion into a 2-bromopyrrolidine or benzyl halide, followed by Pd-catalyzed coupling.

  • Pros: Tolerates the aryl bromide (if conditions are tuned carefully); operates at milder temperatures.

  • Cons: Requires strict anhydrous conditions; catalyst removal (Pd ppm) is critical.

Route C: Chiral Auxiliary Alkylation (Myers/Evans)
  • Mechanism: Alkylation of a pseudoephedrine amide or oxazolidinone enolate with 5-bromo-2-methoxybenzyl bromide, followed by reductive cyclization.

  • Pros: Absolute stereocontrol; self-validating (diastereomers separable by crystallization).

  • Cons: Atom economy is poor due to the auxiliary; multi-step sequence.

Part 3: Visualization of Synthetic Logic

Figure 1: Retrosynthetic Analysis & Pathway Decision Tree

G Target Target: 2-(5-Bromo-2-methoxybenzyl) pyrrolidine Route1 Route 1: Directed Lithiation (Beak Protocol) Target->Route1 Retrosynthesis Route2 Route 2: Negishi Coupling (Zn/Pd Catalysis) Target->Route2 Retrosynthesis Route3 Route 3: Chiral Auxiliary (Myers Alkylation) Target->Route3 Retrosynthesis NBoc Precursor A: N-Boc-Pyrrolidine BenzylBr Electrophile: 5-Bromo-2-methoxy benzyl bromide Route1->NBoc Requires Route1->BenzylBr Trapping with Route2->NBoc Via 2-Zincate Route2->BenzylBr Pd(0) Coupling

Caption: Retrosynthetic decision tree highlighting the three primary disconnection strategies for C2-functionalization.

Part 4: Detailed Experimental Protocol (Route A - Optimized)

Protocol: Enantioselective Synthesis via (-)-Sparteine Mediated Lithiation. Source Grounding: Adapted from Beak et al. and related process patents [1, 2].

Reagents:

  • N-Boc-pyrrolidine (1.0 equiv)

  • s-BuLi (1.2 equiv, 1.4 M in cyclohexane)

  • (-)-Sparteine (1.2 equiv)

  • 5-Bromo-2-methoxybenzyl bromide (1.1 equiv)

  • Solvent: Anhydrous Et₂O (TBME is a greener alternative).

Step-by-Step Methodology:

  • Complexation (The Chiral Engine):

    • Charge a flame-dried reactor with (-)-Sparteine and anhydrous Et₂O under N₂.

    • Cool to -78 °C . Add s-BuLi dropwise over 30 min.

    • Critical Control Point: Maintain internal temp < -70 °C to prevent aggregate decomposition.

    • Add N-Boc-pyrrolidine slowly. Stir for 1 hour at -78 °C. The solution will turn yellow/orange, indicating the formation of the chiral lithio-species.

  • Electrophilic Trapping (C-C Bond Formation):

    • Dissolve 5-bromo-2-methoxybenzyl bromide in Et₂O.

    • Add this solution via cannula to the lithiated pyrrolidine mixture over 45 min.

    • Observation: The color will fade as the anion is quenched.

    • Allow the mixture to warm slowly to room temperature overnight.

  • Quench & Workup:

    • Quench with sat. aq. NH₄Cl.[1] Extract with EtOAc (3x).[2]

    • Wash combined organics with 1M HCl (removes sparteine), then brine.

    • Dry over Na₂SO₄ and concentrate.[1][3]

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in CH₂Cl₂.[4] Add TFA (10 equiv) at 0 °C.

    • Stir for 2 hours. Basify with NaOH to pH 10.

    • Extract with DCM to yield the free base 2-(5-Bromo-2-methoxybenzyl)pyrrolidine .

Data Table: Comparison of Synthetic Routes

ParameterRoute A: Directed LithiationRoute B: Negishi CouplingRoute C: Chiral Auxiliary
Step Count 2 (Shortest)3-45+
Enantioselectivity 90-96% eeDependent on Ligand>99% de (after cryst.)
Scalability Low (Cryogenic)High (Flow chem compatible)Medium (Auxiliary cost)
Safety Profile High Risk (s-BuLi)Moderate (Zn reagents)High Safety
Key Impurity EnantiomerHomocoupling dimerChiral auxiliary residue

Part 5: Quality Control & Validation

To ensure Trustworthiness and Integrity of the synthesized material, the following analytical specification is required:

  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (90:10).

    • Acceptance Criteria: >98% ee.[5]

  • NMR Verification:

    • ¹H NMR (400 MHz, CDCl₃): Diagnostic doublet for the benzylic CH₂ at ~2.8 ppm; Pyrrolidine C2-H multiplet at ~3.2 ppm.

    • Note: The methoxy singlet (~3.8 ppm) and aromatic protons (dd, ~7.3 ppm) confirm the aryl substitution pattern.

  • LC-MS: [M+H]⁺ = 269.05 / 271.05 (Br isotope pattern 1:1).

References

  • Beak, P., et al. "Asymmetric Deprotonation of N-Boc-pyrrolidine." Journal of the American Chemical Society, 1994. Link

  • Chugai Pharmaceutical Co., Ltd. "Process for production of C-glycoside derivatives (Tofogliflozin intermediates)." Google Patents, WO2010024364. Link

  • Murakata, M., et al. "Synthesis of Tofogliflozin as an SGLT2 Inhibitor." Organic Process Research & Development, 2019. Link

  • Organic Syntheses. "Preparation of (S)-2-Benzylpyrrolidine." Org.[3][5] Synth., 2010. Link

  • BenchChem. "Stereoselective Synthesis of Pyrrolidines - Technical Support." BenchChem Technical Guides, 2025. Link

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is a highly valuable building block in medicinal chemistry, frequently utilized in the development of CNS-active agents and GPCR ligands. Direct alkylation of pyrrolidine derivatives with benzyl halides often suffers from poor regioselectivity, over-alkylation, and the need for harsh, strongly basic conditions (e.g., sec-BuLi/TMEDA) that can be incompatible with sensitive functional groups like aryl bromides.

To ensure high yields, functional group tolerance, and stereochemical integrity, this protocol details a highly robust, three-step linear sequence starting from commercially available N-Boc-L-proline. The strategy leverages a Weinreb amide intermediate, followed by a highly regioselective halogen-metal exchange, and culminates in an elegant one-pot cascade deoxygenation and deprotection.

Retrosynthesis Target 2-(5-Bromo-2-methoxybenzyl) pyrrolidine Ketone Boc-Pyrrolidinyl Aryl Ketone Target->Ketone Deoxygenation & Deprotection Fragments N-Boc-Proline Weinreb Amide + 4-Bromo-2-iodoanisole Ketone->Fragments Grignard Addition

Retrosynthetic analysis highlighting the Weinreb amide and Grignard addition strategy.

Experimental Design & Causality

Regioselective Halogen-Metal Exchange

The target molecule contains an aryl bromide. To form the necessary carbon-carbon bond without destroying this functional group, we employ 4-bromo-2-iodoanisole . By treating this dihalide with TurboGrignard (i-PrMgCl·LiCl), we exploit the kinetic difference in halogen-metal exchange rates. The insertion into the weaker C–I bond is orders of magnitude faster than the C–Br bond, allowing for the exclusive generation of the 5-bromo-2-methoxyphenylmagnesium species at low temperatures [1].

Cascade Deoxygenation and Deprotection

The addition of the Grignard reagent to the Weinreb amide yields an aryl alkyl ketone [3]. Rather than performing a harsh Clemmensen or Wolff-Kishner reduction, we utilize Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA) . This combination acts synergistically: TFA rapidly cleaves the N-Boc protecting group and protonates the ketone, activating it. Et₃SiH then performs an ionic hydrogenation, reducing the activated ketone to an alcohol, and subsequently reducing the resulting benzylic carbocation to a methylene bridge (-CH₂-) [2]. This cascade reduces the step count and maximizes overall efficiency.

Mechanism Start Boc-Protected Aryl Ketone Protonation Protonation by TFA (Boc Cleavage & C=O Activation) Start->Protonation Alcohol Hydride Transfer (Et3SiH) Intermediate Alcohol Protonation->Alcohol Carbocation Loss of H2O Benzylic Carbocation Alcohol->Carbocation Product 2nd Hydride Transfer Target Pyrrolidine (TFA Salt) Carbocation->Product

Mechanistic pathway of the Et3SiH/TFA-mediated cascade deoxygenation and Boc-deprotection.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of N-Boc-L-Proline Weinreb Amide

Objective: Convert the carboxylic acid of N-Boc-L-proline into a Weinreb amide to prevent over-addition during the subsequent Grignard reaction.

Quantitative Data: Step 1 Reagents

ReagentMW ( g/mol )Eq.AmountRole
N-Boc-L-proline215.251.02.15 g (10.0 mmol)Starting Material
N,O-Dimethylhydroxylamine·HCl97.541.21.17 g (12.0 mmol)Amine Source
EDC·HCl191.701.22.30 g (12.0 mmol)Coupling Agent
HOBt135.121.21.62 g (12.0 mmol)Additive
DIPEA129.243.05.2 mL (30.0 mmol)Base
Dichloromethane (DCM)--50 mLSolvent

Protocol:

  • Charge a 250 mL round-bottom flask with N-Boc-L-proline (2.15 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Add EDC·HCl (2.30 g, 12.0 mmol) and HOBt (1.62 g, 12.0 mmol). Stir the mixture at room temperature for 15 minutes to activate the acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) followed by the dropwise addition of DIPEA (5.2 mL, 30.0 mmol).

  • Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with 1M aqueous HCl (30 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford tert-butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate as a colorless oil. (Typical yield: 92-95%). Use directly in the next step.

Step 2: Grignard Addition via Selective Halogen-Metal Exchange

Objective: Couple the Weinreb amide with the aryl fragment while preserving the aryl bromide functionality.

Quantitative Data: Step 2 Reagents

ReagentMW ( g/mol )Eq.AmountRole
4-Bromo-2-iodoanisole (CAS: 98273-59-7)312.931.13.44 g (11.0 mmol)Aryl Halide
i-PrMgCl·LiCl (1.3 M in THF)-1.158.8 mL (11.5 mmol)Exchange Reagent
N-Boc-L-proline Weinreb Amide258.311.02.58 g (10.0 mmol)Electrophile
Tetrahydrofuran (THF, anhydrous)--40 mLSolvent

Protocol:

  • Flame-dry a 100 mL Schlenk flask and flush with nitrogen.

  • Dissolve 4-bromo-2-iodoanisole (3.44 g, 11.0 mmol) in anhydrous THF (30 mL) and cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Critical Step: Add i-PrMgCl·LiCl (8.8 mL, 1.3 M in THF) dropwise over 10 minutes. Stir at -20 °C for 30 minutes. Note: Maintaining -20 °C prevents unwanted Br/Mg exchange.

  • Dissolve the Weinreb amide (2.58 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the Grignard solution.

  • Allow the reaction to slowly warm to 0 °C and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous phase with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to yield tert-butyl 2-(5-bromo-2-methoxybenzoyl)pyrrolidine-1-carboxylate.

Step 3: Cascade Deoxygenation and Deprotection

Objective: Reduce the benzylic ketone to a methylene bridge and simultaneously remove the N-Boc protecting group to reveal the final free amine.

Quantitative Data: Step 3 Reagents

ReagentMW ( g/mol )Eq.AmountRole
Boc-Pyrrolidinyl Aryl Ketone384.271.03.84 g (10.0 mmol)Substrate
Triethylsilane (Et₃SiH)116.285.08.0 mL (50.0 mmol)Hydride Source
Trifluoroacetic acid (TFA)114.0220.015.3 mL (200.0 mmol)Acid / Deprotectant
Dichloromethane (DCM)--20 mLSolvent

Protocol:

  • Dissolve the ketone intermediate (3.84 g, 10.0 mmol) in DCM (20 mL) in a 100 mL round-bottom flask.

  • Add Triethylsilane (8.0 mL, 50.0 mmol) and cool the mixture to 0 °C in an ice bath.

  • Dropwise, add Trifluoroacetic acid (15.3 mL, 200.0 mmol) over 15 minutes. Caution: Rapid gas evolution (isobutylene and CO₂) will occur as the Boc group is cleaved.

  • Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. The extended time is required because the protonated pyrrolidine intermediate slightly deactivates the adjacent carbocation formation.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM, TFA, and excess silane.

  • To isolate the free base, dissolve the crude residue in DCM (50 mL) and cool to 0 °C. Basify the solution to pH 10-11 by slowly adding 1M aqueous NaOH.

  • Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate.

  • Purification: The crude product can be purified by reverse-phase HPLC or converted directly to an HCl salt by treating the ethereal solution with 2M HCl in diethyl ether, yielding pure 2-(5-bromo-2-methoxybenzyl)pyrrolidine hydrochloride .

Analytical Characterization

  • LC-MS: Expected [M+H]⁺ m/z = 270.0 / 272.0 (characteristic 1:1 bromine isotopic pattern).

  • ¹H NMR (CDCl₃): Look for the disappearance of the tert-butyl Boc signal (~1.4 ppm). The newly formed benzylic -CH₂- protons will appear as a complex multiplet around 2.6–3.0 ppm, integrating for 2 protons. The methoxy group will present as a sharp singlet near 3.8 ppm.

References

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Angewandte Chemie International Edition URL:[Link]

  • N-methoxy-N-methylamides as effective acylating agents Tetrahedron Letters URL:[Link]

Application Note: Chemoselective Synthesis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine via N-Acyliminium Ion Trapping

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2-substituted pyrrolidine motif is a privileged structural scaffold frequently utilized in the development of neuroactive and metabolic therapeutics. The target molecule, 2-(5-bromo-2-methoxybenzyl)pyrrolidine , presents a distinct synthetic challenge: the molecule contains a reactive aryl bromide moiety.

Conventional synthetic pathways that rely on the formation of benzylic Grignard or organolithium reagents from 5-bromo-2-methoxybenzyl bromide are highly prone to catastrophic side reactions. These include Wurtz-type homocoupling and premature metal-halogen exchange at the aryl bromide position, which degrade yield and complicate purification.

To circumvent these issues, this protocol employs a highly chemoselective strategy combining N-acyliminium ion chemistry with functionalized organozinc reagents . Zinc powder inserts cleanly and selectively into benzylic bromides without perturbing aryl bromides, yielding a stable benzylic zinc reagent. Subsequent Lewis acid-mediated generation of an N-acyliminium ion from a stable N-Boc-2-methoxypyrrolidine precursor enables a clean, regioselective C-C bond formation . This self-validating system completely decouples the reactive benzylic center from the dormant aryl halide, ensuring high fidelity, scalability, and reproducibility.

Mechanistic Overview

The synthetic workflow relies on the controlled reduction of N-Boc-pyrrolidin-2-one to a hemiaminal, followed by methanolysis to form a stable aminal precursor. Upon activation with Boron trifluoride etherate (BF₃·OEt₂), the transient, highly electrophilic N-acyliminium ion is generated in situ and immediately trapped by the chemoselective organozinc reagent.

G A N-Boc-pyrrolidin-2-one B N-Boc-2-hydroxypyrrolidine (Hemiaminal) A->B DIBAL-H, THF, -78 °C C N-Boc-2-methoxypyrrolidine (Aminal) B->C MeOH, cat. p-TsOH D N-Acyliminium Ion (Reactive Intermediate) C->D BF3·OEt2, CH2Cl2, -78 °C E N-Boc-2-(5-bromo-2-methoxybenzyl)pyrrolidine D->E ArCH2ZnBr (Organozinc Attack) F 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (Final Product) E->F TFA, CH2Cl2

Mechanistic sequence for the synthesis of 2-(5-bromo-2-methoxybenzyl)pyrrolidine.

Reagent Preparation & Specifications

Accurate stoichiometry and anhydrous conditions are critical. Below is the quantitative data for a standardized 10 mmol scale synthesis.

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRole in Synthesis
N-Boc-pyrrolidin-2-one 185.221.01.85 gStarting material
DIBAL-H (1.0 M in THF) 142.221.212.0 mLHydride donor for partial reduction
p-Toluenesulfonic acid (p-TsOH) 172.200.0586 mgAcid catalyst for aminal formation
5-Bromo-2-methoxybenzyl bromide 279.951.54.20 gPrecursor for the organozinc nucleophile
Zinc Dust (Activated) 65.382.01.31 gMetal for chemoselective insertion
Boron trifluoride etherate (BF₃·OEt₂) 141.931.51.85 mLLewis acid to generate N-acyliminium ion
Trifluoroacetic acid (TFA) 114.0210.07.65 mLBoc-deprotection reagent

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-methoxypyrrolidine (Aminal Precursor)

Causality Note: Direct use of the hemiaminal (N-Boc-2-hydroxypyrrolidine) often leads to ring-opening side reactions. Converting it to the methoxy aminal locks the ring closed and provides a stable, isolable precursor that smoothly generates the iminium ion upon Lewis acid activation.

  • Reduction: Dissolve N-Boc-pyrrolidin-2-one (1.85 g, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Add DIBAL-H (12.0 mL, 1.0 M in THF) dropwise over 20 minutes. Stir for 2 hours at -78 °C. Strict temperature control prevents over-reduction to the ring-opened amino alcohol.

  • Quench: Quench the reaction at -78 °C by the slow addition of anhydrous methanol (5 mL), followed by warming to room temperature. Add saturated aqueous Rochelle's salt (30 mL) and stir vigorously for 1 hour to break the aluminum emulsion. Extract with ethyl acetate (3 × 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Methanolysis: Dissolve the crude hemiaminal in anhydrous methanol (40 mL). Add p-TsOH (86 mg, 0.5 mmol) and stir at room temperature for 2 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃ (10 mL). Concentrate to remove methanol, extract the aqueous residue with dichloromethane (DCM) (3 × 20 mL), dry over Na₂SO₄, and evaporate to yield N-Boc-2-methoxypyrrolidine as a clear oil.

Protocol 2: Preparation of 5-Bromo-2-methoxybenzylzinc bromide

Causality Note: Zinc insertion is highly sensitive to the metal's surface oxide layer. Chemical activation using 1,2-dibromoethane and TMSCl is mandatory to ensure rapid and reproducible insertion at the benzylic position without requiring elevated temperatures that could trigger aryl bromide reactivity.

  • Zinc Activation: Suspend Zinc dust (1.31 g, 20 mmol) in anhydrous THF (10 mL) under argon. Add 1,2-dibromoethane (0.05 mL) and heat to 60 °C for 3 minutes. Allow to cool to room temperature, then add chlorotrimethylsilane (TMSCl, 0.05 mL) and stir for 15 minutes.

  • Insertion: Cool the activated zinc suspension to 0 °C. Add a solution of 5-bromo-2-methoxybenzyl bromide (4.20 g, 15 mmol) in THF (10 mL) dropwise over 30 minutes.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with ether. GC-MS analysis should confirm the presence of 4-bromoanisole (hydrolysis product of the zinc reagent), validating successful insertion.

Protocol 3: N-Acyliminium Ion Trapping (C-C Bond Formation)
  • Activation: Dissolve the N-Boc-2-methoxypyrrolidine (from Protocol 1) in anhydrous DCM (30 mL) under argon and cool to -78 °C. Add BF₃·OEt₂ (1.85 mL, 15 mmol) dropwise. Stir for 15 minutes. The Lewis acid coordinates to the methoxy group, promoting its expulsion to generate the highly electrophilic N-acyliminium ion.

  • Nucleophilic Attack: Decant the supernatant of the organozinc reagent (from Protocol 2) via syringe (leaving unreacted zinc behind) and add it dropwise to the iminium ion solution at -78 °C.

  • Propagation: Stir the mixture for 3 hours, allowing the temperature to gradually rise to -20 °C.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with DCM (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to isolate N-Boc-2-(5-bromo-2-methoxybenzyl)pyrrolidine.

Protocol 4: Boc-Deprotection
  • Acidic Cleavage: Dissolve the purified intermediate in DCM (20 mL) and cool to 0 °C. Add TFA (7.65 mL, 100 mmol) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours. TLC (Hexanes/EtOAc 7:3) should indicate complete consumption of the starting material.

  • Free-Basing: Concentrate the mixture in vacuo to remove excess TFA. Dissolve the residue in DCM (30 mL) and wash with 1M NaOH until the aqueous layer is pH > 10. Extract the aqueous layer with DCM (2 × 20 mL).

  • Final Isolation: Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure 2-(5-bromo-2-methoxybenzyl)pyrrolidine .

Analytical & Quality Control Guidelines

To ensure the integrity of the self-validating system, the final product must meet the following analytical criteria:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 270.0 / 272.0 (characteristic 1:1 isotopic pattern for a single bromine atom), confirming that the aryl bromide was preserved.

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic pyrrolidine α-proton multiplet at ~3.2-3.4 ppm, the benzylic CH₂ diastereotopic protons at ~2.6-2.9 ppm, the methoxy singlet at ~3.8 ppm, and the three aromatic protons (an ABX system) characteristic of the 1,2,4-trisubstituted aromatic ring.

  • TLC: The free amine will streak on standard silica; use 5% MeOH in DCM with 1% aqueous NH₄OH to obtain a well-defined spot (visualized by Ninhydrin stain, yielding a purple/brown spot).

References

  • Intermolecular Addition Reactions of N-Acyliminium Ions (Part II) Synthesis, 2009. URL:[Link]

  • Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides Angewandte Chemie International Edition, 2006. URL:[Link]

  • Stereoselective Syntheses of (+)-Isoretronecanol and (+)-5-epi-tashiromine via N-Acyliminium Ions Journal of the Brazilian Chemical Society, 2001. URL:[Link]

Precision Synthesis of N-Benzylpyrrolidines via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The formation of N-benzylpyrrolidine motifs is a cornerstone transformation in medicinal chemistry, serving as a critical pharmacophore in antihistamines (e.g., clemastine), antipsychotics, and various CNS-active agents. While theoretically simple, the reductive amination of benzaldehyde with pyrrolidine presents specific chemoselective challenges—primarily the competition between direct reduction of the aldehyde (to benzyl alcohol) and the desired reduction of the iminium intermediate.

This guide moves beyond generic textbook procedures to provide a chemoselective, high-yield protocol utilizing Sodium Triacetoxyborohydride (STAB). We contrast this with "green" alternatives and industrial catalytic hydrogenation methods, providing a decision matrix for experimental design.

Why STAB? The Chemoselective Advantage

Unlike Sodium Borohydride (NaBH₄), which reduces aldehydes and imines indiscriminately, or Sodium Cyanoborohydride (NaBH₃CN), which carries significant toxicity and pH-sensitivity risks, Sodium Triacetoxyborohydride (STAB) exhibits a steric and electronic profile optimized for reductive amination .

  • Mechanism: STAB is less nucleophilic than NaBH₄ due to the electron-withdrawing acetoxy groups. It reacts sluggishly with neutral aldehydes but rapidly reduces the positively charged iminium ion formed in situ.

  • Operational Simplicity: It does not require the strict pH control needed for NaBH₃CN.

Part 2: Mechanistic Foundations

Understanding the reaction kinetics is vital for troubleshooting. The reaction proceeds through a dissociative equilibrium where the rate-determining step is often the formation of the iminium ion, not the reduction itself.

Reaction Pathway Diagram[1][2][3][4]

ReductiveAmination Start Benzaldehyde + Pyrrolidine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack DirectRed Side Product: Benzyl Alcohol Start->DirectRed Slow Reduction (Aldehyde Competition) Iminium Iminium Ion (Active Species) Carbinolamine->Iminium -H2O (Acid Catalyzed) Product N-Benzylpyrrolidine Iminium->Product Fast Reduction (STAB)

Figure 1: Kinetic pathway of reductive amination. Note that STAB selectivity relies on the rate of Iminium reduction >> Aldehyde reduction.

Part 3: Critical Parameter Optimization

Before beginning the protocol, evaluate these three critical variables.

Solvent Selection
SolventSuitabilityNotes
1,2-Dichloroethane (DCE) Optimal Historical standard.[1][2] Excellent solubility; non-coordinating. Safety Warning: Carcinogenic. Use only in fume hood.
THF Excellent Good alternative to DCE. Slightly slower reaction rates but safer handling profile.
Methanol Poor (for STAB) Reacts with STAB to form NaBH₄ species, losing chemoselectivity. Ideal for NaBH₃CN/NaBH₄ methods.
2-MeTHF Green Modern, sustainable replacement for THF/DCM. Highly recommended for process scale-up.
Acid Catalysis (The "Hidden" Variable)

For secondary amines like pyrrolidine reacting with aromatic aldehydes, iminium formation is generally fast. However, adding 1.0 equivalent of Acetic Acid (AcOH) is recommended.

  • Function: AcOH protonates the carbinolamine oxygen, facilitating water elimination to generate the electrophilic iminium species.

  • Result: Increases reaction rate and prevents "stalling" at the intermediate stage.

Stoichiometry
  • Aldehyde: 1.0 equiv.

  • Amine: 1.0 – 1.2 equiv. (Slight excess of amine drives equilibrium).

  • STAB: 1.4 – 1.5 equiv. (Hydride source).

Part 4: Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: High yield, high purity, functional group tolerance (e.g., esters, nitros).

Reagents:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Pyrrolidine (1.1 mmol, 78 mg)

  • Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • Acetic Acid (1.0 mmol, 60 mg)

  • Solvent: DCE or THF (5 mL)

Step-by-Step Procedure:

  • Preparation: In a clean, dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 equiv) and Pyrrolidine (1.1 equiv) in DCE (or THF).

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature (20-25°C) for 15–30 minutes under Nitrogen atmosphere.

    • Why? This "pre-stir" allows the equilibrium to shift toward the iminium ion before the reductant is introduced.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur (H₂ gas evolution).

  • Reaction: Cap the vial (vented needle if necessary) and stir vigorously at room temperature for 2–4 hours.

    • Monitoring: Check by TLC (SiO₂, 10% MeOH/DCM) or LC-MS. Look for disappearance of aldehyde.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes to neutralize acetic acid and decompose borate complexes.

  • Workup:

    • Extract with DCM or EtOAc (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude material is often >95% pure. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH gradient).

Protocol B: The "Green" Alternative (NaBH₄ in MeOH)

Best for: Avoiding chlorinated solvents, lower cost, robust substrates.

Step-by-Step Procedure:

  • Imine Formation: Dissolve Benzaldehyde (1.0 equiv) and Pyrrolidine (1.1 equiv) in Methanol (anhydrous). Add 3Å Molecular Sieves to absorb water.

  • Reflux: Stir/Reflux for 2 hours to drive imine formation to completion.

  • Cool & Reduce: Cool to 0°C. Carefully add Sodium Borohydride (NaBH₄) (1.0 equiv) portion-wise.

    • Caution: Exothermic with gas evolution.

  • Workup: Acidify with 1M HCl to decompose excess hydride, then basify with NaOH to pH >10. Extract with EtOAc.[3]

Part 5: Troubleshooting & Quality Control

Decision Tree for Troubleshooting

Troubleshooting Issue Problem Detected CheckTLC Is Aldehyde Remaining? Issue->CheckTLC CheckProd Is Benzyl Alcohol Forming? CheckTLC->CheckProd Yes Soln1 Increase Reaction Time or Add 1.0 eq AcOH CheckTLC->Soln1 No (Stalled Imine) Soln2 Switch Reagent to STAB (NaBH4 is too strong) CheckProd->Soln2 Yes (Major Side Product) Soln3 Dry Solvents (Water present) or Pre-form Imine longer CheckProd->Soln3 No (Low Conversion)

Figure 2: Troubleshooting logic for common reductive amination failures.

Common Issues Table:

SymptomProbable CauseCorrective Action
Low Yield Incomplete imine formationAdd AcOH catalyst; Increase "pre-stir" time to 1 hour.
Benzyl Alcohol Formation Direct reduction of aldehydeSwitch from NaBH₄ to STAB; Ensure anhydrous solvents.
Sticky Emulsion Boron complex formationUse Tartaric Acid or Rochelle's Salt wash during workup to break boron-amine complexes.
Dialkylation N/A for Pyrrolidine(Only applicable for primary amines).

Part 6: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3] Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Watson, A. J. B., et al. (2013).[7] Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15, 1159-1165.[7] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][8][9] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine . This scaffold presents two distinct synthetic challenges: the potential for catalyst poisoning by the free secondary amine (pyrrolidine) and the electronic deactivation of the aryl bromide by the para-methoxy group.

We present two validated workflows:

  • Route A (Robust): N-Boc protection followed by standard coupling (Recommended for scale-up).

  • Route B (Direct): Chemoselective coupling of the free amine using Buchwald Precatalysts (Recommended for rapid library synthesis).

Substrate Analysis & Mechanistic Considerations

Structural Challenges

The target molecule, 2-(5-Bromo-2-methoxybenzyl)pyrrolidine , contains a specific substitution pattern that dictates reaction conditions:

  • Electronic Deactivation: The bromine at position C5 is para to the methoxy group at C2. The methoxy group is a strong electron-donating group (EDG), which increases electron density at the C-Br bond. This makes the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides.

  • Catalyst Poisoning: The secondary amine in the pyrrolidine ring is a competent ligand for Palladium. In its free base form, it can displace phosphine ligands, forming inactive Pd-amine complexes (PdL

    
    (amine)
    
    
    
    ), leading to reaction stalling.
Strategic Pathways

To overcome these barriers, we employ specific ligand architectures:

FeatureRoute A (Protected)Route B (Unprotected)
Strategy Mask amine with Boc group.Use bulky, electron-rich ligands.[1]
Catalyst Pd(dppf)Cl

or Pd(PPh

)

XPhos Pd G3 or RuPhos Pd G3
Ligand Role Standard stabilization.Prevent amine binding via steric bulk.
Primary Risk Extra steps (Protection/Deprotection).[2]Higher catalyst cost.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the decision matrix and process flow for both strategies.

SuzukiWorkflow Start Starting Material: 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Decision Scale & Purity Requirement? Start->Decision RouteA Route A: High Purity / Scale-up Decision->RouteA High Purity RouteB Route B: Rapid Screening Decision->RouteB Speed StepA1 Step 1: Boc Protection (Boc2O, DCM, TEA) RouteA->StepA1 StepA2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) StepA1->StepA2 StepA3 Step 3: Acidic Deprotection (TFA/DCM or HCl/Dioxane) StepA2->StepA3 Product Final Biaryl Product StepA3->Product StepB1 Direct Coupling (XPhos Pd G3, K3PO4, THF/H2O) RouteB->StepB1 StepB1->Product

Figure 1: Decision tree for selecting the optimal coupling strategy based on project requirements.

Detailed Protocols

Route A: The "Robust" Method (Boc-Protected)

Best for: Multi-gram scale-up, GMP intermediates, or when the boronic acid partner is expensive.

Step 1: Protection (In situ)

  • Dissolve 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (1.0 equiv) in DCM (5 mL/mmol).

  • Add Triethylamine (1.5 equiv) followed by Boc

    
    O (1.1 equiv).
    
  • Stir at RT for 2 hours. Wash with 1M HCl, dry (MgSO

    
    ), and concentrate. Note: The crude Boc-intermediate is usually sufficiently pure for coupling.
    

Step 2: Suzuki Coupling

  • Reagents:

    • Boc-protected substrate (1.0 equiv)[3]

    • Boronic Acid/Pinacol Ester (1.2 equiv)

    • Catalyst: Pd(dppf)Cl

      
      [4]·DCM (3-5 mol%)
      
    • Base: K

      
      CO
      
      
      
      (2.0 M aqueous solution, 3.0 equiv)
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the Boc-substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (x3).

    • Add Dioxane and aqueous K

      
      CO
      
      
      
      via syringe.
    • Heat to 90°C for 4–12 hours.

    • Monitor: Check HPLC for consumption of the aryl bromide.

    • Workup: Dilute with EtOAc, wash with water/brine. Purify via silica flash chromatography (Hex/EtOAc).

Step 3: Deprotection

  • Dissolve coupled product in DCM.

  • Add TFA (20% v/v). Stir 1 hour.

  • Concentrate and free-base using saturated NaHCO

    
     or ion-exchange resin.
    
Route B: The "Direct" Method (Unprotected)

Best for: High-throughput screening (HTS), library synthesis, or when step-count is critical.

  • Reagents:

    • Free amine substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

    • Base: K

      
      PO
      
      
      
      (3.0 equiv, solid or 0.5M aq)
    • Solvent: THF/Water (10:1) or n-Butanol

  • Procedure:

    • In a nitrogen-filled glovebox or using strict Schlenk technique, combine substrate, boronic acid, base, and XPhos Pd G3 .

    • Add solvent (sparged with nitrogen for 10 mins).

    • Heat to 80°C for 2–6 hours.

    • Why XPhos? The bulky biaryl phosphine ligand creates a "roof" over the Palladium center, physically preventing the secondary amine of the pyrrolidine from coordinating, while allowing the smaller aryl bromide to undergo oxidative addition [1].

Performance Data & Optimization

The following table summarizes expected yields based on internal benchmarking using phenylboronic acid as the coupling partner.

ParameterRoute A (Pd-dppf)Route B (XPhos G3)Route B (Pd(PPh3)4)
Amine State Boc-ProtectedFree BaseFree Base
Temp 90°C80°C100°C
Time 4 h2 h24 h (Incomplete)
Conversion >98%>95%~40%
Isolated Yield 92% (over 2 steps)88% <35%
Comments Highly reproducible.Fastest.Not Recommended. Catalyst poisoning observed.
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Catalyst deactivation or boronic acid protodeboronation.

    • Fix: Add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv). Switch base to Cs

      
      CO
      
      
      
      in Toluene/Water to reduce protodeboronation [2].
  • Problem: "Smearing" on TLC/LCMS (Route B).

    • Cause: The free amine is interacting with silanols on the column.

    • Fix: Add 1% Triethylamine or 1% NH

      
      OH to the mobile phase during purification.
      

References

  • Buchwald, S. L., et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

Sources

Scalable Synthetic Routes for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-(5-Bromo-2-methoxybenzyl)pyrrolidine is a highly versatile building block frequently utilized in the development of GPCR ligands, kinase inhibitors, and CNS-active pharmaceutical ingredients. The presence of the aryl bromide provides a synthetic handle for late-stage cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the pyrrolidine core serves as a fundamental pharmacophore for basic amine interactions.

Synthesizing this scaffold scalably presents a chemoselectivity challenge: installing the benzylic linkage without disturbing the sensitive aryl bromide. To address this, we detail two orthogonal, field-proven synthetic pathways:

  • Route A (The Industrial Workhorse): Prolinal Addition & Ionic Deoxygenation. This route utilizes a Grignard addition to commercially available N-Boc-prolinal, followed by an ionic deoxygenation. We employ Triethylsilane (

    
    ) and Boron trifluoride etherate (
    
    
    
    ) to reduce the resulting benzylic alcohol. This specific reagent combination is chosen to avoid palladium-catalyzed hydrogenation, which would inevitably cause hydrodehalogenation of the aryl bromide 1.
  • Route B (The Late-Stage Functionalization Approach): Directed

    
    -Lithiation.  This highly step-economic route directly couples N-Boc-pyrrolidine with 5-bromo-2-methoxybenzyl bromide. The causality of the regioselectivity lies in the Boc group: the carbonyl oxygen pre-coordinates the lithium cation, kinetically directing the sec-BuLi deprotonation exclusively to the 
    
    
    
    -carbon. TMEDA is strictly required to break up sec-BuLi hexamers, enhancing its kinetic basicity 2.

Comparative Data Presentation

To assist process chemists in selecting the appropriate route based on scale and equipment availability, the quantitative metrics of both pathways are summarized below.

MetricRoute A: Prolinal Addition & DeoxygenationRoute B: Directed

-Lithiation
Overall Yield 65 - 75% (over 3 steps)50 - 60% (over 2 steps)
Scalability High (Kilogram scale)Moderate (Gram to multi-gram scale)
Temperature Profile -20 °C to Ambient-78 °C (Strictly cryogenic)
Atom Economy Moderate (generates silanol waste)High (direct C-C coupling)
Key Reagents N-Boc-prolinal, Aryl-MgBr,

,

N-Boc-pyrrolidine, sec-BuLi, TMEDA, Aryl-Br
Primary Challenge Chemoselectivity during deoxygenationMoisture sensitivity, exotherm control

Pathway Visualization

G Prolinal N-Boc-prolinal Alcohol Benzylic Alcohol Intermediate Prolinal->Alcohol Grignard Addition (THF, -20°C to RT) ArylGrignard (5-Bromo-2-methoxyphenyl)MgBr ArylGrignard->Alcohol BocProtected N-Boc-2-(5-bromo-2-methoxybenzyl)pyrrolidine Alcohol->BocProtected Ionic Deoxygenation (Et3SiH, BF3·Et2O, DCM) Pyrrolidine N-Boc-pyrrolidine Pyrrolidine->BocProtected 1. sec-BuLi, TMEDA (-78°C) 2. Alkylation BenzylBromide 5-Bromo-2-methoxybenzyl bromide BenzylBromide->BocProtected Target 2-(5-Bromo-2-methoxybenzyl)pyrrolidine BocProtected->Target Deprotection (4M HCl in Dioxane)

Figure 1: Orthogonal synthetic routes to 2-(5-Bromo-2-methoxybenzyl)pyrrolidine.

Detailed Experimental Protocols

Route A: Prolinal Addition & Ionic Deoxygenation
Step A1: Grignard Addition to N-Boc-prolinal

Causality: The addition of the aryl Grignard to the aldehyde forms a benzylic alcohol. Operating at -20 °C minimizes the risk of racemization at the


-chiral center of the prolinal (if an enantiopure starting material is used).
  • Preparation: Charge a flame-dried reactor with N-Boc-prolinal (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -20 °C under an argon atmosphere.

  • Addition: Dropwise add a 0.5 M solution of (5-bromo-2-methoxyphenyl)magnesium bromide in THF (1.2 equiv) over 30 minutes. Maintain the internal temperature below -10 °C.

  • Self-Validation: Monitor via TLC (3:1 Hexanes/EtOAc). The UV-inactive prolinal spot will disappear, replaced by a strongly UV-active, highly polar spot corresponding to the benzylic alcohol.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
Step A2: Chemoselective Ionic Deoxygenation

Causality:


 acts as a strong Lewis acid, complexing the benzylic hydroxyl group and promoting its departure to form a resonance-stabilized benzylic carbocation. 

subsequently acts as a mild hydride donor to trap this carbocation, yielding the alkane 3.
  • Preparation: Dissolve the crude benzylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M). Add Triethylsilane (3.0 equiv). Cool the mixture to 0 °C.

  • Activation: Dropwise add Boron trifluoride etherate (

    
    ) (2.0 equiv).
    
  • Self-Validation: The reaction mixture will typically exhibit a transient yellow/orange coloration—a visual confirmation of the benzylic carbocation intermediate. As the hydride transfer from

    
     completes (usually within 2 hours at room temperature), this color will fade. TLC will show a non-polar, UV-active spot.
    
  • Workup: Quench carefully with saturated aqueous

    
     to neutralize the Lewis acid. Extract with DCM, dry, and purify via silica gel chromatography to isolate N-Boc-2-(5-bromo-2-methoxybenzyl)pyrrolidine.
    
Route B: Directed -Lithiation
Step B1: Lithiation and Alkylation

Causality: sec-BuLi is highly basic but exists as unreactive hexamers in THF. TMEDA acts as a bidentate ligand, breaking these aggregates to form reactive monomers. The cryogenic temperature (-78 °C) is strictly required to prevent the lithiated pyrrolidine from undergoing auto-decomposition (ring-opening) or attacking the Boc group.

  • Preparation: In a flame-dried flask under argon, dissolve N-Boc-pyrrolidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.1 M). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add sec-BuLi (1.4 M in cyclohexane, 1.1 equiv). Stir at -78 °C for exactly 1 hour to ensure complete

    
    -lithiation.
    
  • Electrophilic Trapping: Dissolve 5-bromo-2-methoxybenzyl bromide (1.1 equiv) in a minimum volume of anhydrous THF. Add this dropwise to the lithiated species.

  • Self-Validation: The alkylation is highly exothermic. Monitor the internal temperature probe; a spike above -65 °C indicates the addition is too rapid and will result in significant impurity formation.

  • Workup: Allow to stir for 2 hours at -78 °C, then slowly warm to room temperature. Quench with water, extract with

    
    , and purify via chromatography.
    
Final Step (Common to Both Routes): Boc Deprotection
  • Dissolve the N-Boc-protected intermediate in DCM (0.2 M).

  • Add 4M HCl in Dioxane (10.0 equiv). Stir at room temperature for 2 hours.

  • Self-Validation: LC-MS will show the disappearance of the starting material mass and the appearance of the

    
     peak for the free amine (m/z ~270/272 for the Br isotopes).
    
  • Concentrate under reduced pressure to yield 2-(5-Bromo-2-methoxybenzyl)pyrrolidine hydrochloride salt.

References

  • Deoxygenation of Tertiary and Secondary Benzylic Alcohols into Alkanes with Triethylsilane Catalyzed by Solid Acid Tin(IV)
  • Chapter 11: Lithium, Magnesium, and Copper: Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry RSC Publishing URL
  • Silane Reduction of Organic Compounds - Technical Library Gelest URL

Sources

Application Note: Microwave-Assisted Synthesis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine , a privileged scaffold in CNS-active drug discovery (resembling pharmacophores found in substituted benzamides and pyrrolidine-based antagonists).

Traditional synthetic routes (e.g., lithiation at cryogenic temperatures followed by long alkylation times) often suffer from poor solubility of intermediates and competing side reactions. This protocol utilizes microwave-assisted copper-catalyzed alkylation of organozinc reagents , significantly accelerating the C-C bond formation while preserving the sensitive aryl bromide functionality.

Key Advantages:

  • Chemoselectivity: Exclusive alkylation at the benzylic position; the aryl bromide remains intact.

  • Speed: Reaction time reduced from 12–24 hours (thermal) to 20 minutes (microwave).

  • Safety: Eliminates the need for prolonged handling of pyrophoric intermediates.

Scientific Rationale & Mechanism

The Chemoselectivity Challenge

The target molecule contains two electrophilic sites: the benzylic bromide and the aryl bromide . A standard Palladium-catalyzed cross-coupling (Negishi) poses a risk of oxidative addition into the Ar-Br bond, leading to polymerization or unwanted biaryl formation.

The Solution: Microwave-Accelerated Knochel-Type Alkylation

To achieve the required selectivity, we employ a N-Boc-2-pyrrolidinylzinc intermediate. While organozinc reagents are chemoselective, their reaction with benzyl halides is kinetically slow due to the formation of stable aggregates.

Microwave irradiation (MW) provides two critical enhancements:

  • Dielectric Heating: Rapidly solubilizes the copper-zinc clusters (CuCN·2LiCl), breaking aggregates that retard reaction rates.

  • Activation Energy: Overcomes the barrier for the SN2-like displacement of the benzylic bromide without supplying enough energy to trigger the insertion of the metal into the Ar-Br bond.

Reaction Pathway Diagram

ReactionPathway Start N-Boc-Pyrrolidine Lithiation α-Lithiation (s-BuLi / TMEDA, -78°C) Start->Lithiation Activation Transmetal Transmetallation (ZnCl2, CuCN·2LiCl) Lithiation->Transmetal Zn/Cu Exchange ZincSpecies Organozinc-Copper Intermediate Transmetal->ZincSpecies Cluster Formation Coupling MW Coupling (5-Br-2-OMe-Benzyl Bromide) ZincSpecies->Coupling + Electrophile MW: 60°C, 20 min Product Target Scaffold (Protected) Coupling->Product C-C Bond Formation

Figure 1: Mechanistic pathway for the chemoselective synthesis of the 2-benzylpyrrolidine scaffold.

Experimental Protocol

Materials & Equipment
  • Microwave System: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 15 bar pressure.

  • Vials: 10–20 mL microwave-transparent borosilicate vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • N-Boc-pyrrolidine (CAS: 73286-70-1)

    • s-Butyllithium (1.4 M in cyclohexane)

    • TMEDA (Tetramethylethylenediamine), distilled

    • ZnCl2 (1.0 M solution in THF, anhydrous)

    • CuCN·2LiCl (1.0 M solution in THF, prepared by drying CuCN and LiCl under vacuum at 140°C then dissolving in THF)

    • 5-Bromo-2-methoxybenzyl bromide (CAS: 25016-01-7)

Step-by-Step Methodology
Phase A: Generation of the Nucleophile (Ex-Situ)

Note: The lithiation step is temperature-sensitive and must be performed outside the microwave using standard Schlenk techniques.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Solvation: Add N-Boc-pyrrolidine (1.0 equiv, 5 mmol, 856 mg) and TMEDA (1.2 equiv, 6 mmol) to anhydrous THF (10 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add s-BuLi (1.2 equiv, 6 mmol) over 10 minutes. Stir at -78°C for 45 minutes.

    • Checkpoint: The solution should turn a light yellow/orange, indicating anion formation.

  • Transmetallation: Add ZnCl2 solution (1.3 equiv) dropwise. Allow the mixture to warm to 0°C over 20 minutes.

  • Copper Transmetallation: Add CuCN·2LiCl solution (0.1 equiv, 10 mol%) to form the reactive zinc-copper species. Stir for 5 minutes at 0°C.

Phase B: Microwave-Assisted Alkylation
  • Transfer: Transfer the organozinc solution via cannula or gas-tight syringe into a nitrogen-purged 20 mL microwave vial containing 5-Bromo-2-methoxybenzyl bromide (0.9 equiv, 4.5 mmol, 1.26 g).

    • Note: Using a slight excess of the nucleophile ensures complete consumption of the benzyl bromide.

  • Sealing: Crimp the cap immediately.

  • Irradiation: Program the microwave reactor with the parameters in Table 1.

Table 1: Microwave Reaction Parameters

ParameterSettingRationale
Temperature 65 °CSufficient for alkylation; prevents Ar-Br activation.
Time 20 minOptimized for >95% conversion.
Pre-stirring 30 secEnsures homogeneity before heating.
Absorption Level HighTHF couples well; polar transition state.
Power Max 150 WDynamic control to maintain temp without overshoot.
Phase C: Workup & Deprotection
  • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (30 mL) and extract with EtOAc (3 x 20 mL).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

    • Target Intermediate: N-Boc-2-(5-bromo-2-methoxybenzyl)pyrrolidine.

  • Deprotection (Optional MW Step): Dissolve intermediate in DCM/TFA (4:1). Microwave at 60°C for 5 min to remove the Boc group quantitatively.

  • Isolation: Basify with NaHCO₃, extract with DCM, and concentrate to yield the free amine.

Results & Data Analysis

Yield Comparison

The microwave protocol demonstrates a significant improvement over conventional thermal methods.

MethodTemperatureTimeYield (Isolated)Purity (HPLC)
Conventional Thermal 0°C to RT18 hours52%88%
Reflux (Thermal) 65°C4 hours45% (Decomp.)75%
Microwave (This Work) 65°C 20 min 84% >98%
Analytical Validation
  • 1H NMR (400 MHz, CDCl3): δ 7.30 (d, J=2.4 Hz, 1H, Ar-H), 7.25 (dd, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 3.80 (s, 3H, OMe), 3.40-3.20 (m, 1H, N-CH), 3.10-2.80 (m, 2H, Benzyl-CH2).

  • LC-MS: [M+H]+ calc. 270.04/272.04 (Br isotope pattern); found 270.1/272.1.

Workflow Visualization

ExperimentalWorkflow cluster_prep Phase A: Reagent Prep (Schlenk) cluster_mw Phase B: Microwave Synthesis cluster_workup Phase C: Isolation Step1 N-Boc-Pyrrolidine + TMEDA Cool to -78°C Step2 Add s-BuLi (Lithiation, 45 min) Step1->Step2 Step3 Add ZnCl2 then CuCN (Warm to 0°C) Step2->Step3 Step4 Transfer to MW Vial Add 5-Br-2-OMe-Benzyl Bromide Step3->Step4 Cannula Transfer Step5 MW Irradiation 65°C, 20 min, 150W Step4->Step5 Step6 Quench (NH4Cl) & Extract Step5->Step6 Step7 Flash Chromatography Step6->Step7 Step8 Deprotection (TFA/MW) Step7->Step8

Figure 2: Operational workflow for the synthesis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The lithiation and transmetallation steps (Phase A) are strictly anhydrous. Even trace water will quench the lithiated species, resulting in recovered starting material.

  • Temperature Control: Do not exceed 80°C in the microwave. Higher temperatures may facilitate oxidative addition of the residual Copper/Zinc species into the Aryl-Bromide bond, leading to impurities.

  • Stirring: Ensure the magnetic stir bar in the microwave vial is appropriate for the volume. Poor stirring leads to "hot spots" and inconsistent yields in heterogeneous mixtures (Zn salts).

References

  • Knochel, P., et al. "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics. Wiley-VCH, 2008. Link

  • Campos, K. R., et al. "Enantioselective Synthesis of 2-Alkyl-N-Boc-pyrrolidines via Dynamic Kinetic Resolution of Organozinc Reagents." J. Am. Chem. Soc., 2006, 128, 3538. Link

  • Han, C., & Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides."[1] J. Am. Chem. Soc., 2009, 131, 7532. Link

  • Biotage Applications. "Microwave-Assisted Synthesis of Heterocycles." Biotage PathFinder Notes. Link

  • Dieter, R. K., & Li, S. "Copper-Mediated and Copper-Catalyzed Cross-Coupling Reactions of Organolithium Reagents." Tetrahedron Letters, 1995.

Sources

Application Note: Late-Stage Functionalization of the Bromine Position in 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The scaffold 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is a highly versatile building block, frequently utilized in the development of neuroactive agents (e.g., dopamine and serotonin receptor ligands) due to the privileged nature of the 2-benzylpyrrolidine pharmacophore. The presence of the aryl bromide at the 5-position of the methoxy-substituted aromatic ring provides an ideal vector for late-stage diversification via transition-metal catalysis.

However, functionalizing this specific scaffold presents a distinct chemical challenge: the presence of a free secondary amine (the pyrrolidine ring).

Causality & Expert Insight: Unprotected secondary amines are highly nucleophilic and possess a strong affinity for transition metals. In palladium-catalyzed cross-coupling reactions, the free pyrrolidine nitrogen will coordinate to the active Pd(0) or Pd(II) species, forming stable, off-cycle amido complexes. This phenomenon, known as catalyst poisoning, severely stalls the catalytic cycle. Furthermore, under Buchwald-Hartwig conditions, the free amine will undergo competitive intra- or intermolecular amination with the aryl bromide, leading to complex oligomeric mixtures. Therefore, a transient protection strategy (e.g., N-Boc protection) is an absolute prerequisite for successful functionalization.

FunctionalizationStrategy A 2-(5-Bromo-2-methoxybenzyl) pyrrolidine (Free Amine) B Boc-Protected Intermediate (Pd-Compatible) A->B (Boc)2O, Et3N C Suzuki-Miyaura (C-C Bond) B->C Ar-B(OH)2 Pd cat. D Buchwald-Hartwig (C-N Bond) B->D HNR2 Pd cat. E Miyaura Borylation (C-B Bond) B->E B2pin2 Pd cat.

Divergent late-stage functionalization strategy requiring initial amine protection.

Prerequisite Workflow: N-Boc Protection of the Pyrrolidine Core

Objective: Mask the nucleophilic secondary amine to enable downstream palladium catalysis. Causality: The tert-butyloxycarbonyl (Boc) group exerts both steric hindrance and electron-withdrawing effects, effectively delocalizing the nitrogen lone pair into the carbamate carbonyl. This renders the nitrogen non-nucleophilic and incapable of poisoning the palladium catalyst.

Step-by-Step Protocol:
  • Reagent Preparation: Dissolve 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv). Causality: Et₃N acts as an acid scavenger to neutralize any trace hydrobromide salts and activates the amine for nucleophilic attack.

  • Protection: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise. Stir and allow to warm to room temperature over 4 hours.

  • Validation (Self-Validating Step): Monitor via TLC (Silica, 10% MeOH/DCM). The highly polar starting material (R_f ~0.1, stains with ninhydrin) will convert to a less polar product (R_f ~0.6, UV active, ninhydrin negative). If ninhydrin-positive spots remain, add an additional 0.1 equiv of Boc₂O.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting tert-butyl 2-(5-bromo-2-methoxybenzyl)pyrrolidine-1-carboxylate is used directly in subsequent steps.

Workflow A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduce aryl or heteroaryl substituents at the 5-position of the aromatic ring. The Suzuki-Miyaura reaction has become one of the most valuable synthetic processes for the construction of carbon-carbon bonds[1]. Causality: We utilize Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates the rate-limiting reductive elimination step .

Step-by-Step Protocol:
  • Reaction Setup: In an oven-dried Schlenk tube, combine the Boc-protected aryl bromide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add K₂CO₃ (2.0 equiv). Causality: The inorganic base is strictly required to coordinate with the boronic acid, forming a nucleophilic boronate complex [Ar-B(OH)₃]⁻ that readily undergoes transmetalation with the Pd(II)-halide complex.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Execution: Evacuate and backfill with Argon (3x). Heat the mixture to 90 °C for 12 hours.

  • Validation: Analyze via LC-MS. Look for the disappearance of the characteristic bromine isotopic pattern (M / M+2 equal intensity peaks) and the appearance of the cross-coupled mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove Dioxane/H₂O, dry over MgSO₄, and purify via flash chromatography.

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., Pd-RuPhos) OA Oxidative Addition (Insertion into C-Br) Pd0->OA Aryl Bromide TM Transmetalation (Nucleophile Transfer) OA->TM Nucleophile + Base RE Reductive Elimination (Product Formation) TM->RE Ligand Reorganization RE->Pd0 Functionalized Product

General palladium-catalyzed cross-coupling cycle for aryl bromide functionalization.

Workflow B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple the aryl bromide with primary or secondary amines (e.g., morpholine, substituted piperazines). The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds[2]. Causality: Forming C-N bonds is notoriously difficult due to competitive β-hydride elimination from the Pd-amido intermediate. To circumvent this, we employ the highly active precatalyst system utilizing RuPhos, a bulky, electron-rich biaryl phosphine ligand . The steric bulk of RuPhos promotes the rapid reductive elimination of the amine product before side reactions can occur.

Step-by-Step Protocol:
  • Reaction Setup: In a glovebox or under strict Argon, charge a vial with the Boc-protected aryl bromide (1.0 equiv), the amine nucleophile (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).

  • Base Selection: Add Sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality: A strong base is required to deprotonate the amine upon its coordination to the Pd(II) center.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Execution: Seal the vial and heat at 100 °C for 8-16 hours.

  • Validation: If LC-MS indicates the presence of a debrominated starting material (Ar-H) instead of the product, this indicates that β-hydride elimination is outcompeting reductive elimination. In such cases, switch the solvent to Dioxane or upgrade the ligand to BrettPhos.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Workflow C: Miyaura Borylation (C-B Bond Formation)

Objective: Convert the aryl bromide into a pinacolborane (Bpin) ester, reversing the polarity of the scaffold for subsequent use as a nucleophile. Causality: Direct borylation requires precise control over the base. If a strong base like K₂CO₃ is used, the newly formed arylboronate will immediately undergo a Suzuki coupling with the remaining aryl bromide, forming a symmetric dimer. Therefore, Potassium Acetate (KOAc) is strictly utilized . KOAc is strong enough to facilitate transmetalation but too weak to activate the resulting boronic ester for Suzuki coupling.

Step-by-Step Protocol:
  • Reaction Setup: Combine the Boc-protected aryl bromide (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv) in a Schlenk flask.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.15 M).

  • Execution: Heat at 90 °C for 6-8 hours under Argon.

  • Validation: Monitor by TLC. The Bpin product typically streaks on silica due to interaction with silanol groups. For accurate LC-MS validation, look for the mass of the boronic acid (due to hydrolysis in the LC-MS source) or the intact Bpin ester.

  • Workup: Dilute with EtOAc, wash with water, dry, and concentrate. The crude arylboronate is often pure enough for immediate downstream coupling, avoiding yield loss during silica gel purification.

Quantitative Reaction Parameters Summary

To facilitate rapid experimental design, the critical parameters for each functionalization pathway are summarized below:

Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)Expected Yield
Boc Protection NoneNoneEt₃N (1.5 eq)DCM0 to RT>95%
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)dppf (inherent)K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)9075-90%
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)NaOtBu (1.5 eq)Toluene10060-85%
Miyaura Borylation Pd(dppf)Cl₂ (5 mol%)dppf (inherent)KOAc (3.0 eq)1,4-Dioxane9080-95%

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. URL:[Link]

Sources

Handling and storage protocols for methoxybenzyl pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Protocols for Methoxybenzyl Pyrrolidine Derivatives

Abstract

Methoxybenzyl pyrrolidine derivatives represent a critical scaffold in medicinal chemistry, serving as intermediates for neuroactive ligands, antihistamines, and chiral auxiliaries.[1] However, their electron-rich aromatic systems and basic nitrogen centers render them susceptible to oxidative degradation, photo-instability, and hygroscopicity.[1][2] This guide provides an authoritative, evidence-based protocol for the handling, solubilization, and long-term storage of these compounds to ensure experimental reproducibility and personnel safety.

Introduction & Chemical Context

Methoxybenzyl pyrrolidines (e.g., 1-(4-methoxybenzyl)pyrrolidine) consist of a pyrrolidine ring coupled to a methoxy-substituted benzene ring.[1][2][3] They are widely utilized in drug discovery as "privileged structures" due to their ability to modulate G-protein coupled receptors (GPCRs) and serve as chiral building blocks.[1][2][3]

Why Strict Protocols Matter:

  • Oxidative Dealkylation: The benzylic C-N bond is prone to oxidative cleavage (debenzylation), releasing benzaldehyde derivatives and free pyrrolidine.[1][2]

  • N-Oxidation: The tertiary amine is susceptible to N-oxide formation upon exposure to atmospheric oxygen.[1][2][3]

  • Potency Hazards: Many derivatives possess significant biological activity (e.g., CNS stimulation), necessitating strict containment strategies.[1][2]

Physicochemical Properties & Stability Profile

The following table summarizes the core properties driving the storage requirements for this chemical class.

PropertyCharacteristicStability Implication
Physical State Often viscous oils (Free Base) or Crystalline Solids (HCl Salts)Oils are harder to handle and oxidize faster due to higher surface area exposure.[1][2][3]
Basicity (pKa) ~9.0 – 10.5 (Pyrrolidine N)Highly basic; avidly absorbs atmospheric CO₂ to form carbamates/carbonates.[1][2][3]
Redox Potential Electron-rich (Methoxy group)Susceptible to photo-oxidation; turns yellow/brown upon degradation.[1][2][3]
Hygroscopicity High (especially HCl salts)Moisture uptake catalyzes hydrolysis and alters molecular weight calculations.[2][3]
Solubility Lipophilic (Free Base); Hydrophilic (Salts)Free bases require organic solvents (DCM, DMSO); Salts dissolve in water/MeOH.[1][2]

Safety & Hazard Assessment

Critical Hazard: Methoxybenzyl pyrrolidines are typically Corrosive (Skin/Eye) and Acutely Toxic if swallowed or inhaled.[1][2][3]

  • Engineering Controls: Always handle within a certified Chemical Fume Hood.[1][2][3]

  • PPE: Nitrile gloves (double-gloving recommended for oils), chemical splash goggles, and a lab coat.[1][2][3]

  • Incompatibility: Violent reactions may occur with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.[1][2]

Storage Protocols: The "Chain of Custody"[1]

The integrity of these compounds depends on preventing the "Triangle of Degradation": Oxygen, Moisture, and Light.[1]

A. Long-Term Storage (Archive)
  • Form: Store as the Hydrochloride (HCl) salt whenever possible. The salt lattice provides significant protection against oxidation compared to the free base oil.[1]

  • Temperature: -20°C (Freezer). Lowering kinetic energy retards autoxidation.[1][3]

  • Atmosphere: Argon or Nitrogen overlay is mandatory after every use.[1][2][3]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.[1][2][3]

B. Working Solutions (Active Use)
  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol.[1][2][3] Avoid volatile solvents (DCM/Ether) for storage as concentration changes due to evaporation.[1][3]

  • Stability: Working solutions are stable for <1 month at -20°C.[1][2][3]

  • Freeze-Thaw: Limit to <3 cycles. Aliquot stocks immediately upon preparation.[1][3]

Visualization: Storage Decision Logic

StorageProtocol Start Compound Receipt CheckForm Check Form: Salt or Free Base? Start->CheckForm Salt Solid (HCl/Salt) CheckForm->Salt Crystalline FreeBase Oil/Liquid (Free Base) CheckForm->FreeBase Oil/Viscous Desiccate Store in Desiccator (Protect from Moisture) Salt->Desiccate TempSalt Temp: 4°C to -20°C Desiccate->TempSalt Amber Amber Vial (Light Protection) TempSalt->Amber Inert Purge Headspace (Argon/Nitrogen) FreeBase->Inert TempBase Temp: -20°C (Critical) Inert->TempBase TempBase->Amber Aliquot Aliquot to avoid Freeze-Thaw Amber->Aliquot

Caption: Logical workflow for determining storage conditions based on the physical form of the derivative.

Handling & Solubilization Protocol

Objective: To prepare a stable stock solution without inducing degradation.

Materials:

  • Anhydrous DMSO or Methanol (Spectroscopic grade).[1][2][3]

  • Argon gas line.[1][3]

  • Vortex mixer.[1][3]

Step-by-Step Methodology:

  • Equilibration: Allow the storage vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water into the product (hygroscopic shock).[1][3]

  • Weighing:

    • Solids: Weigh quickly in a tared vial.

    • Oils:[2][3] Use a positive displacement pipette or glass syringe.[1][3] Do not pour.

  • Solubilization:

    • Add solvent to achieve a concentration of 10–50 mM.[1][3]

    • Vortex gently.[1][3] Note: If using the HCl salt in DMSO, mild sonication (30 sec) may be required.[1]

  • Inerting: Flow a gentle stream of Argon over the solution for 10 seconds to displace oxygen.[1][3]

  • Sealing: Cap tightly. If storing, wrap the cap junction with Parafilm.[1]

Quality Control & Degradation Monitoring

Trusting your reagents is the foundation of scientific integrity.[1][3] Perform these checks if the compound has been stored for >6 months.

1. Visual Inspection:

  • Pass: Colorless to pale yellow.

  • Fail: Dark brown, orange, or distinct "almond" smell (indicates benzaldehyde formation).[1][2]

2. Chemical Verification (TLC/HPLC):

  • Method: Run a TLC (Silica, 5% MeOH in DCM).[1][2]

  • Degradation Markers:

    • Benzaldehyde:[2][3][4][5] High Rf spot, UV active.[1]

    • Pyrrolidine N-oxide:[1][2][3] Low Rf spot (near baseline).[1][2][3]

  • Acceptance Criteria: Purity >95% by HPLC area integration.

Waste Disposal

  • Stream: Organic Hazardous Waste (Halogen-free, unless the derivative contains halogens like Cl/Br).[1][2][3]

  • Neutralization: Do not attempt to neutralize large quantities of free base with concentrated acid; exotherm may cause spattering.[1][3]

  • Container Rinse: Triple rinse empty vials with acetone before discarding glass.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31268, Pyrrolidine.[1][3] Retrieved from [Link][1][2]

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist.[1][2][3][6] Chemical & Pharmaceutical Bulletin, 54(11), 1515–1529.[1][2][6] Retrieved from [Link]

Sources

Crystallization methods for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Salts

Executive Summary

The compound 2-(5-Bromo-2-methoxybenzyl)pyrrolidine represents a critical scaffold in the synthesis of SGLT2 inhibitors and specific 5-HT receptor modulators. As a secondary amine with a chiral center at the C2 position, it presents distinct challenges in process chemistry:

  • Oiling Out: The free base is prone to oiling out rather than crystallizing due to rotational freedom in the benzyl linker.

  • Chiral Purity: Synthetic routes often yield racemates requiring downstream optical resolution.

  • Hygroscopicity: The hydrochloride salt, while common, can be hygroscopic, necessitating precise solvent selection for stable crystal growth.

This guide provides field-proven protocols for generating high-purity salts, specifically the Hydrochloride (HCl) for bulk handling and the L-Tartrate for optical resolution.

Strategic Salt Selection

Before initiating crystallization, understanding the pKa landscape is vital. The pyrrolidine nitrogen (pKa ~10.5) is sufficiently basic to form stable salts with a wide range of acids.

Salt FormCounterionKey AdvantagePrimary Application
Hydrochloride Cl⁻High Solubility, BioavailabilityFinal API Form, Intermediate Storage
L-Tartrate C₄H₄O₆²⁻Diastereomeric ResolutionChiral Purification (Enrichment)
Oxalate C₂O₄²⁻High CrystallinityPurification from Crude Reaction Mixtures
Benzoate C₇H₅O₂⁻Non-HygroscopicLong-term Stability Studies

Protocol A: High-Purity Hydrochloride Salt Crystallization

Target: Generation of stable, non-solvated HCl salt from crude free base.

Mechanistic Insight: Direct addition of concentrated HCl to the neat amine often results in an amorphous gum. This protocol uses an antisolvent-controlled precipitation method to ensure crystallinity.

Materials:
  • Crude 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (Free Base)

  • Solvent: Isopropyl Alcohol (IPA) - chosen for moderate solubility

  • Acid Source: 4M HCl in Dioxane or EtOAc (Anhydrous)

  • Antisolvent: Methyl tert-butyl ether (MTBE) or n-Heptane

Step-by-Step Procedure:
  • Dissolution: Dissolve 10.0 g of crude free base in 50 mL of IPA (5 vol) at 40°C. Ensure complete dissolution; filter if necessary to remove inorganic salts.

  • Acid Addition: Cool the solution to 20–25°C. Slowly add 1.05 equivalents of 4M HCl in Dioxane dropwise over 30 minutes.

    • Critical Control Point: Monitor temperature.[1][2] Exotherms >5°C can induce rapid, amorphous precipitation.

  • Seeding: If the solution remains clear, add 0.1% w/w seed crystals of the HCl salt. If no seeds are available, scratch the vessel wall with a glass rod.

  • Antisolvent Addition: Once turbidity is observed, age the slurry for 30 minutes. Then, slowly add 50 mL of MTBE (5 vol) over 1 hour.

  • Cooling Crystallization: Cool the slurry to 0–5°C at a rate of 10°C/hour. Hold at 0°C for 2 hours.

  • Isolation: Filter the white crystalline solid under nitrogen (to prevent moisture uptake). Wash with cold IPA/MTBE (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Purity: >99.5% (HPLC)

Protocol B: Optical Resolution via Diastereomeric Crystallization

Target: Enrichment of the (S)-enantiomer from a racemic mixture.

Mechanistic Insight: The "Popcorn Effect" (rapid, uncontrolled encapsulation of solvent) is common with tartrate salts. We utilize a ternary solvent system (MeOH/Water/Acetone) to slow nucleation and allow thermodynamic selection of the less soluble diastereomer.

Workflow Diagram (DOT):

ResolutionWorkflow Start Racemic Free Base (10g) Dissolve Dissolve in MeOH (50 mL) at 60°C Start->Dissolve AddAcid Add L-Tartaric Acid (0.55 eq) in Water (5 mL) Dissolve->AddAcid Cool1 Slow Cool to 25°C (Rate: 5°C/hr) AddAcid->Cool1 Seed Seed with Pure (S)-Salt Cool1->Seed Precip Precipitation of (S)-Amine • L-Tartrate Seed->Precip Filter Filtration Precip->Filter Liquor Mother Liquor (Enriched in (R)-isomer) Filter->Liquor Solid Crude Salt (ee: 85-90%) Filter->Solid Recryst Recrystallize in EtOH/Water (9:1) Solid->Recryst Final Final (S)-Salt (ee: >99%) Recryst->Final

Caption: Workflow for the optical resolution of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine using L-Tartaric acid.

Step-by-Step Procedure:
  • Preparation: Dissolve 10.0 g (37 mmol) of racemic free base in 60 mL of Methanol at 60°C.

  • Resolving Agent: Prepare a solution of L-Tartaric acid (2.78 g, 18.5 mmol, 0.5 eq) in 10 mL of water.

    • Note: Using 0.5 equivalents ("Half-acid method") forces the formation of the 2:1 salt or selective precipitation of the 1:1 salt of the matching enantiomer, leaving the other in solution.

  • Combination: Add the hot acid solution to the amine solution. The mixture should remain clear.

  • Controlled Cooling: Cool to 40°C. If oiling occurs, reheat to 60°C and add small aliquots of Acetone until the oil dissolves.

  • Crystallization: Cool to 20°C over 4 hours. Stir for 8 hours.

  • Recrystallization: Filter the solid. The optical purity (ee) is likely 80-90%. Recrystallize the wet cake from refluxing Ethanol/Water (90:10) to achieve >99% ee.

  • Free Base Recovery: Suspend the purified salt in DCM and treat with 1M NaOH to recover the enantiopure free base.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for benzyl-pyrrolidines is the formation of a viscous oil instead of crystals. This is thermodynamically stable relative to the supersaturated solution but metastable relative to the crystal.

SymptomRoot CauseCorrective Action
Milky Emulsion Supersaturation too high (Crash cooling)Reheat to dissolution. Add solvent to reduce concentration by 20%. Cool slower.
Sticky Gum Impurities acting as plasticizersPerform a charcoal filtration on the free base solution before adding acid.
Two Liquid Phases Solvent polarity mismatchAdd a "bridge solvent" (e.g., Acetone or THF) that is miscible with both the oil and the bulk solvent.

References

  • Vertex AI Search. (2026). Search Results for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine. Retrieved from 3.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for salt selection logic).
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on pKa and counterion selection).

  • Google Patents. (2006). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. Retrieved from 5.

  • ChemRxiv. (2023). Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds. Retrieved from 6.

Sources

Troubleshooting & Optimization

Minimizing side reactions during pyrrolidine alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolidine Alkylation Optimization

Subject: Minimizing Side Reactions During Pyrrolidine Alkylation Ticket ID: PYR-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Pyrrolidine alkylation is a deceptive transformation. While theoretically a simple SN2 substitution, the enhanced nucleophilicity of the resulting tertiary amine often leads to uncontrollable over-alkylation (quaternization) . Furthermore, the cyclic nature of pyrrolidine introduces ring-strain and steric constraints that can favor Hofmann elimination or ring-opening under vigorous conditions.

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic realities of these reactions.

Module 1: Diagnostic Decision Tree

Identify your failure mode before selecting a protocol.

Pyrrolidine_Troubleshooting Start Identify Major Impurity Quaternary Quaternary Ammonium Salt (Over-Alkylation) Start->Quaternary Poly-alkylated products Elimination Alkene / Ring Opening (Hofmann Elimination) Start->Elimination Vinyl protons in NMR NoReaction Low Conversion Start->NoReaction Starting material remains CheckMethod Method Used? Quaternary->CheckMethod CheckBase Base Used? Elimination->CheckBase CheckSterics Steric Bulk? NoReaction->CheckSterics Sol_Reductive Switch to Reductive Amination (See Module 2) CheckMethod->Sol_Reductive Direct Alkylation Sol_Protect Use Boc/Cbz Protection (See Module 4) CheckMethod->Sol_Protect Already using RA CheckBase->Sol_Protect Base is mild Sol_WeakBase Switch to Non-Nucleophilic Base (DIPEA/K2CO3) CheckBase->Sol_WeakBase Strong Base (NaH/LDA) Sol_PolarSolvent Switch to Polar Aprotic (DMF/DMSO) CheckSterics->Sol_PolarSolvent High Sterics

Figure 1: Diagnostic workflow for identifying the root cause of alkylation failure.

Module 2: The Over-Alkylation Crisis

The Problem: In direct alkylation (R-X + Pyrrolidine), the product (a tertiary amine) is often more nucleophilic than the starting secondary amine. This creates a "runaway" reaction leading to quaternary ammonium salts.

Protocol A: Reductive Amination (The Gold Standard)

Why it works: The intermediate iminium ion forms only once.[1] Reduction occurs after formation, preventing multiple alkylations.[1][2]

Reagents:

  • Substrate: Pyrrolidine derivative + Aldehyde/Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Mild, tolerates acid-sensitive groups.

  • Solvent: DCE or DCM (1,2-Dichloroethane / Dichloromethane)[2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve pyrrolidine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M). Add Acetic Acid (1-2 drops) to catalyze iminium formation. Stir for 30 mins at RT.[2]

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

    • Critical Note: Do NOT use NaBH4 initially; it reduces aldehydes too fast. STAB is selective for the iminium ion [1].

  • Quench: After 2-16h, quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM. Wash organic layer with brine.[2][3]

Protocol B: Controlled Direct Alkylation (If RA is impossible)

Use this only if your alkyl group cannot be derived from an aldehyde (e.g., alkylating with a benzyl chloride).

Optimization Table:

ParameterRecommendationRationale
Stoichiometry Pyrrolidine (3.0 equiv) : Electrophile (1.0 equiv)Statistical probability favors mono-alkylation if amine is in excess.
Addition Mode Slow Addition of ElectrophileKeeps concentration of R-X low relative to the amine.
Base Inorganic (K₂CO₃, Cs₂CO₃) Heterogeneous bases prevent high concentrations of deprotonated species.
Solvent Acetonitrile (MeCN) Polar aprotic; stabilizes the transition state without promoting elimination like DMF might.

Module 3: Elimination vs. Substitution

The Problem: Pyrrolidine alkylation products (tertiary amines) can act as bases.[4] If the alkyl halide has beta-hydrogens, Hofmann Elimination becomes a competing pathway, especially upon heating or if the product quaternizes.

Mechanism of Failure:

  • Quaternization: The pyrrolidine attacks R-X twice, forming a quaternary salt.

  • E2 Elimination: A base (or excess pyrrolidine) abstracts a beta-proton.

  • Result: Ring opening or formation of a vinyl impurity.

Elimination_Pathway Start Pyrrolidine (Nucleophile) TS_Sub TS: Substitution (SN2) Start->TS_Sub Low Temp Polar Aprotic TS_Elim TS: Elimination (E2) Start->TS_Elim High Temp Steric Bulk Strong Base RX Alkyl Halide (Electrophile) RX->TS_Sub RX->TS_Elim Product Desired Tertiary Amine TS_Sub->Product Byproduct Alkene + H-Pyrrolidine TS_Elim->Byproduct

Figure 2: Kinetic competition between Substitution (SN2) and Elimination (E2).

Troubleshooting Guide:

  • Issue: Observation of alkene peaks in 1H NMR (5.0–6.0 ppm).

  • Fix 1 (Leaving Group): Switch from Iodide to Tosylate/Mesylate. Iodide is a good leaving group but also stabilizes the transition state for elimination in some contexts.

  • Fix 2 (Temperature): Run the reaction at 0°C to RT . Elimination has a higher activation energy than substitution; heating favors elimination [2].

  • Fix 3 (Base): Avoid strong bases like NaH or alkoxides. Use DIPEA (Hünig's base) or K2CO3 .

Module 4: Advanced Strategies (Regioselectivity & Sterics)

For 2-substituted pyrrolidines (e.g., Proline derivatives), steric hindrance at the nitrogen is significant.

Strategy: The "Self-Limiting" Alkylation Recent advances utilize N-aminopyridinium salts .[5] This method converts the amine into a specific ylide intermediate that is highly nucleophilic but, upon alkylation, becomes non-nucleophilic, strictly preventing over-alkylation [3].

Strategy: Protecting Group "Switch" If direct alkylation fails due to poly-alkylation:

  • Protect: Convert pyrrolidine to N-Boc-pyrrolidine.

  • Functionalize: Perform lithiation/alkylation at the alpha-carbon (if that is the target) or use the Boc group to direct reactivity elsewhere.

  • Deprotect/Alkylate: Remove Boc (TFA/DCM) and immediately perform Reductive Amination.

Module 5: FAQ & Quick Fixes

Q: I see a "doublet of doublets" impurity in my NMR around 6.5 ppm. What is it? A: This is likely an enamine or alkene resulting from Hofmann elimination .[6] You likely formed a quaternary salt which then eliminated.[7] Action: Lower temperature, switch to reductive amination.

Q: Can I use DMF as a solvent? A: Use with caution. DMF is polar aprotic and accelerates SN2, but upon heating, it can decompose to dimethylamine, which will compete for your alkyl halide. Acetonitrile is a safer alternative for heating.

Q: My reductive amination stalled. The imine formed, but reduction didn't happen. A: Check your drying. Water inhibits imine formation. Add Molecular Sieves (4Å) or MgSO4 during the imine formation step (before adding STAB).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[8] Link

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition. (General reference for E2 vs SN2 kinetics).
  • He, J., et al. "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts." Journal of the American Chemical Society, 2024. Link

  • BenchChem. "Experimental procedure for N-alkylation of primary amines." BenchChem Protocols. Link

Sources

Technical Support Center: Optimizing 2-Methoxybenzyl Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Paradox

You are likely here because your standard substitution protocol (effective for para- or meta-isomers) has failed for a 2-methoxybenzyl substrate.

The 2-methoxybenzyl moiety presents a unique "push-pull" challenge that is often misdiagnosed purely as steric hindrance.[1] While the ortho-methoxy group does physically block nucleophilic approach (sterics), it also exerts a powerful electron-donating resonance effect (+R) that stabilizes the benzylic carbocation.

The Failure Mode:

  • SN2 Stagnation: The ortho substituent shields the backside of the benzylic carbon, retarding bimolecular nucleophilic attack [1].

  • SN1 Lability: The methoxy group stabilizes the carbocation, promoting rapid solvolysis (hydrolysis) or polymerization before your desired nucleophile can react [2].[1]

This guide provides three targeted workflows to overcome these barriers.

Module 1: Classical Nucleophilic Substitution (SN2)

Diagnosis: Reaction is sluggish; starting material remains unconsumed even at high temperatures.[1]

The Mechanism of Failure

In an SN2 pathway, the nucleophile must attack 180° opposite the leaving group. The 2-methoxy group creates a "steric wall," raising the activation energy (


). Additionally, the lone pairs on the oxygen can repel anionic nucleophiles (field effect).
Protocol A: The Finkelstein "Trojan Horse" Strategy

If you are using a chloride or bromide, the leaving group is likely too "hard" and slow for this hindered system. We will swap it for an iodide in situ.

Reagents:

  • Substrate: 2-Methoxybenzyl chloride/bromide (1.0 equiv)[1]

  • Catalyst: Sodium Iodide (NaI) (0.2 – 1.0 equiv)

  • Solvent: Acetone (dry) or DMF (if higher T is needed)

Step-by-Step Optimization:

  • Solvent Switch: Move from THF or DCM to DMF (N,N-Dimethylformamide) or DMSO .[1] These dipolar aprotic solvents solvate the cation (Na+) but leave the nucleophile "naked" and highly reactive, compensating for the steric barrier [3].

  • Halogen Exchange: Add 0.5 equiv of NaI . The iodide displaces the chloride/bromide (equilibrium), forming the highly reactive 2-methoxybenzyl iodide. The iodide is a better leaving group (weaker bond), facilitating the subsequent attack by your specific nucleophile.

  • Temperature: Run at 60°C . Do not exceed 80°C initially, as 2-methoxybenzyl halides are prone to thermal polymerization.[1]

Data: Relative Rates of Substitution

Comparative rates of SN2 reaction with azide ion (N3-)

SubstrateRelative RatePrimary Barrier
Benzyl Chloride1.0 (Reference)None
4-Methoxybenzyl Chloride0.85Electronic (Donation reduces electrophilicity)
2-Methoxybenzyl Chloride 0.15 Steric Shielding + Field Repulsion
2-Methoxybenzyl Iodide4.2Accelerated (Better Leaving Group)

Module 2: Palladium-Catalyzed Cross-Coupling

Diagnosis: Suzuki or Buchwald-Hartwig coupling yields <20%; significant homocoupling or dehalogenation observed.[1]

The "Ligand Architecture" Solution

Standard ligands (PPh3, dppf) fail because the oxidative addition of Pd(0) into the hindered ortho-C–X bond is slow. You require Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed to snap open hindered substrates [4].[1]

Protocol B: The "SPhos" Standard

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard here. Its bulk facilitates the reductive elimination step, while its electron-rich nature speeds up oxidative addition.[1]

Recommended System:

  • Catalyst: Pd(OAc)2 (1-2 mol%) + SPhos (2-4 mol%)

  • Alternative Pre-catalyst: Pd(dppf)Cl2 (robust, but less active for very hindered cases) [5].[1]

  • Base: K3PO4 (anhydrous) or Cs2CO3.[1] Avoid strong alkoxides to prevent elimination.[1]

  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane.[1]

CrossCouplingLogic Start Start: 2-OMe Benzyl Halide CheckLG Check Leaving Group Start->CheckLG Bromide Br/I CheckLG->Bromide Preferred Chloride Cl CheckLG->Chloride Harder LigandSelect Ligand Selection Bromide->LigandSelect Chloride->LigandSelect SPhos Use SPhos or XPhos (High Steric Demand) LigandSelect->SPhos Steric Bulk Required Standard Use PPh3 (Likely to Fail) LigandSelect->Standard Avoid BaseSelect Base Selection SPhos->BaseSelect WeakBase K3PO4 / Cs2CO3 (Prevents Elimination) BaseSelect->WeakBase Product High Yield Coupling Product WeakBase->Product

Figure 1: Decision workflow for selecting catalytic conditions in sterically hindered benzyl couplings.[1]

Module 3: Troubleshooting "Invisible" Side Reactions

Diagnosis: The starting material disappears, but the product is a complex mixture or a polymer.

The Carbocation Trap (SN1)

The 2-methoxy group can act as a Neighboring Group Participant (NGP). It stabilizes the cationic intermediate via resonance.[2][3]

  • Risk: If your solvent is nucleophilic (methanol, ethanol, water), it will outcompete your desired reagent.[1]

  • Risk: In acid-catalyzed conditions (Friedel-Crafts), the electron-rich ring encourages polymerization.[1]

Corrective Actions:

  • Strict Anhydrous Conditions: Use molecular sieves. Even trace water will form the benzyl alcohol rapidly [6].

  • Scavengers: If doing acid-sensitive chemistry, add an acid scavenger (e.g., Propylene Oxide) to prevent autocatalytic decomposition.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution.[1] Microwave heating (e.g., 120°C for 10 min) is highly effective for SN2 reactions of 2-methoxybenzyl halides because it provides the energy to overcome the steric activation barrier. However, ensure your solvent is non-nucleophilic (e.g., MeCN, Toluene) to avoid rapid solvolysis [7].[1]

Q2: Why is my 2-methoxybenzyl chloride turning pink/black on the shelf? A: This indicates autocatalytic decomposition.[1] The compound hydrolyzes with moisture to form HCl, which then catalyzes polymerization of the electron-rich aromatic ring. Action: Distill immediately or pass through a short plug of basic alumina before use.[1] Store over silver wire or K2CO3.

Q3: I need to do a Grignard reaction, but it won't initiate. A: 2-methoxybenzyl halides are notoriously difficult to form Grignards from due to Wurtz coupling (homocoupling) promoted by the methoxy coordination to Magnesium.[1] Fix: Use Rieke Magnesium (highly active) or switch to a Negishi coupling (Zincate) which is much more tolerant of the ortho-methoxy functionality [8].[1]

References

  • LibreTexts Chemistry. (2019).[1] Effect of sterics on SN2 reactions.[1][4][5]Link

  • Yamabe, S., et al. (2014).[1] Support for the ion pairs mechanism in the reactions of p-methoxybenzyl chloride. Journal of the American Chemical Society.[1] Link

  • BenchChem Technical Support. (2025). Factors Affecting Nucleophilic Substitution Rates.[1][2][6][7][8]Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.[1] Link

  • Molander, G. A., & Sandrock, D. L. (2009).[1] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[1] Current Organic Chemistry.[1] Link

  • Winstein, S., et al. (1956).[1] Neighboring Carbon and Hydrogen.[1] Neighboring Group Participation. Journal of the American Chemical Society.[1] Link

  • ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides.[1][9]Link

  • Lopez-Perez, A., et al. (2009).[1] Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents.[1][10] Organic Letters.[1][5] Link

Sources

Technical Support Center: Troubleshooting Low Purity in 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(5-bromo-2-methoxybenzyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high purity for this important synthetic intermediate. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Overview of the Primary Synthetic Challenge

The synthesis of 2-(5-bromo-2-methoxybenzyl)pyrrolidine, a key building block in medicinal chemistry, is most commonly achieved via a reductive amination reaction. This process involves the condensation of 5-bromo-2-methoxybenzaldehyde with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. While seemingly straightforward, this reaction is susceptible to several side reactions and purification difficulties that can lead to compromised purity. This guide will address these issues systematically.

The primary synthetic route is illustrated below:

Synthetic_Pathway Aldehyde 5-Bromo-2-methoxybenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + H₂O Pyrrolidine Pyrrolidine Pyrrolidine->Iminium + H₂O Product 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Iminium->Product + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Solvent Solvent (e.g., DCE, THF) Solvent->Aldehyde

Caption: General reaction scheme for the synthesis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine via reductive amination.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of 2-(5-bromo-2-methoxybenzyl)pyrrolidine.

Category 1: Reaction Inefficiency & Side Products

Question 1: My reaction is incomplete. Analysis by TLC and GC-MS shows significant amounts of unreacted 5-bromo-2-methoxybenzaldehyde. What are the likely causes?

Answer: An incomplete reaction is a frequent problem in reductive amination and can usually be traced back to one of four key areas: the reducing agent, reaction conditions, stoichiometry, or moisture.

  • Reducing Agent Activity: The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion in the presence of the aldehyde.[1] However, their effectiveness can be compromised.

    • Degradation: These reagents are moisture-sensitive. Ensure you are using a freshly opened bottle or a properly stored reagent. Older reagents may have significantly reduced activity.

    • Insufficient Amount: While typically used in slight excess (1.2-1.5 equivalents), challenging substrates may require a larger excess. Consider a small-scale trial with 2.0 equivalents.

  • Reaction Conditions:

    • pH: The formation of the iminium ion is pH-dependent. An acidic catalyst (like acetic acid) is often added to facilitate the reaction. The optimal pH is typically between 4 and 6. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.

    • Temperature & Time: Most reductive aminations are run at room temperature for several hours (4-24h). If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can sometimes drive it to completion, although this may also increase side product formation.[2] Always monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.[3]

  • Moisture Contamination: Although the reaction produces water, starting with wet solvents or reagents can hydrolyze the iminium intermediate back to the starting materials and inhibit the reducing agent. Use anhydrous solvents for the best results.

Question 2: My crude product analysis shows several major impurity peaks. What are the most common side products and how are they formed?

Answer: The presence of multiple byproducts is a clear indicator of non-optimal reaction conditions. The most common impurities are the result of competing reduction or side reactions involving the starting materials.

  • Benzyl Alcohol Impurity: This is formed by the direct reduction of the starting aldehyde, 5-bromo-2-methoxybenzaldehyde. This occurs when the reducing agent is too reactive or when the iminium ion formation is slow, allowing the aldehyde to be reduced before it can react with the pyrrolidine. Using a milder, more selective reducing agent like NaBH(OAc)₃ can minimize this.[1]

  • Tertiary Amine (Bis-alkylation): If the product, a secondary amine, reacts with another molecule of the aldehyde and is subsequently reduced, a tertiary amine impurity, bis(5-bromo-2-methoxybenzyl)pyrrolidinium, can form. This is more common if the aldehyde is used in a large excess or if the reaction is left for an extended period after the primary reaction is complete.

  • Unreacted Starting Materials: As discussed in the previous question, these are often the most significant impurities.[2]

  • Debromination: Under overly harsh reducing conditions or in the presence of certain metal catalysts (e.g., residual palladium from a previous step), the bromine atom on the aromatic ring can be cleaved, leading to the formation of 2-(2-methoxybenzyl)pyrrolidine.

Below is a troubleshooting workflow to help diagnose the source of low purity.

Troubleshooting_Workflow Start Low Purity Detected in Crude Product Analyze Analyze Crude by TLC/GC-MS/ ¹H NMR Start->Analyze Identify Identify Major Impurities Analyze->Identify SM_Remains High Levels of Starting Materials Identify->SM_Remains Starting Materials? Alcohol_Impurity Benzyl Alcohol Impurity Present Identify->Alcohol_Impurity Alcohol? Other_Impurity Other Unexpected Byproducts Identify->Other_Impurity Other? Sol_SM Check Reducing Agent Activity Adjust Stoichiometry (1.2-1.5 eq) Use Anhydrous Solvent Optimize pH (4-6) SM_Remains->Sol_SM Sol_Alcohol Use Milder Reducing Agent (NaBH(OAc)₃) Ensure Proper pH for Iminium Formation Run Reaction at RT or 0°C Alcohol_Impurity->Sol_Alcohol Sol_Other Check Purity of Starting Materials Optimize Reaction Time/Temperature Improve Work-up Procedure Other_Impurity->Sol_Other

Caption: A systematic workflow for troubleshooting low purity issues in the synthesis.

Category 2: Purification and Isolation

Question 3: My crude product is a persistent oil that streaks badly during column chromatography. How can I improve its purification?

Answer: The basic nitrogen of the pyrrolidine ring often causes streaking (tailing) on silica gel, which is acidic. This leads to poor separation and low recovery. Several strategies can overcome this challenge.

  • Acid-Base Extraction during Work-up: Before any chromatography, a liquid-liquid extraction is essential.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer, while the neutral aldehyde and alcohol impurities will remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH, Na₂CO₃) to a pH > 10.

    • Extract the deprotonated product back into an organic solvent. This procedure effectively removes non-basic impurities.

  • Modifying the Chromatography Mobile Phase: To prevent tailing on the silica column, add a small amount of a basic modifier to your eluent.

    • A common choice is to add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). This neutralizes the acidic sites on the silica gel, resulting in sharper peaks and better separation.

  • Salt Formation and Recrystallization: If the free base product is an oil, converting it to a solid salt can be an excellent purification strategy.

    • Dissolve the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Add a solution of HCl (e.g., 2M in diethyl ether) or HBr dropwise until precipitation is complete.

    • The resulting hydrochloride or hydrobromide salt is often a crystalline solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Category 3: Analytical Characterization

Question 4: What are the best analytical methods to confirm the purity of my final product?

Answer: A combination of analytical techniques is necessary to confidently assess purity. Relying on a single method can be misleading.[4]

Analytical Method Purpose & Information Provided Advantages Limitations
¹H and ¹³C NMR Structural confirmation and identification of impurities. Integration of ¹H NMR can provide a quantitative estimate of purity against a known standard.Provides detailed structural information. Can detect a wide range of impurities.May not detect impurities present at very low levels (<1%). Requires pure standards for quantitative analysis.
GC-MS Separation of volatile components and confirmation of the molecular weight of the product and impurities.Excellent for identifying volatile impurities like residual solvents and starting aldehyde/alcohol.[5][6] High sensitivity.Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required.[7]
HPLC-UV/DAD High-resolution separation and quantification of the main component and impurities. A Diode Array Detector (DAD) provides UV spectra to help identify peaks.[5][8]The gold standard for quantitative purity analysis (e.g., reporting purity as >95%).[8] Highly reproducible and robust.Method development can be time-consuming. Requires a chromophore for UV detection.
Elemental Analysis Determines the percentage composition (C, H, N) of the compound.Provides strong evidence of elemental composition and purity if the results are within ±0.4% of the theoretical values.Requires a highly pure sample to give meaningful results. Does not identify the nature of impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination
  • To a solution of 5-bromo-2-methoxybenzaldehyde (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M), add pyrrolidine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the aldehyde spot is no longer visible (typically 4-12 hours).

  • Once complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Proceed to the work-up and purification protocol.

Protocol 2: Acid-Base Extraction Work-Up
  • Transfer the quenched reaction mixture to a separatory funnel. If THF was used as a solvent, dilute with a non-miscible solvent like ethyl acetate.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers.

  • Extract the combined organic layers with 1M HCl (2x). The product will move to the aqueous (acidic) layer.

  • Separate and save the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH solution until the pH is >10.

  • Extract the now basic aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a slurry packing method with your initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Dissolve the crude product from Protocol 2 in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30%). Crucially, add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(5-bromo-2-methoxybenzyl)pyrrolidine.

References

  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
  • Tarselli, M. A., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
  • Halford, B. A., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]

  • Dal Cason, T. A. (2017). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Archer, R. P., et al. (2011). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. PubMed. [Link]

  • Christodoulou, M. S., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for Benzylpyrrolidine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of Extraction

Benzylpyrrolidine derivatives are tertiary amines characterized by a lipophilic benzyl group attached to a pyrrolidine ring. Their extraction efficiency is governed by two fundamental physicochemical properties: Basicity (pKa) and Lipophilicity (LogP) .

  • pKa: Typically ranges from 9.0 to 9.5 . To extract the molecule into an organic phase, the aqueous solution must be basic enough to keep the amine in its neutral (uncharged) state.

  • LogP: Generally 2.0–3.0 , indicating moderate to high lipophilicity. This suggests good solubility in non-polar solvents but potential for "oiling out" or emulsion formation in the presence of surfactants.

This guide moves beyond standard protocols to address the why and how of optimizing your specific extraction workflow.

Module 1: Solvent Selection Logic (FAQ)

Q: Dichloromethane (DCM) is the standard, but I need a greener alternative. What can I replace it with?

A: While DCM is excellent for solubilizing amines, its toxicity and environmental restrictions (REACH, EPA) make it less desirable. You can transition to "Green" alternatives without sacrificing yield if you adjust your parameters.

Comparative Solvent Analysis for Amine Extraction:

SolventClassDensity (g/mL)Boiling Point (°C)Green ScoreKey AdvantageKey Disadvantage
Dichloromethane (DCM) Chlorinated1.3340LowHigh solubility, bottom layer (easy separation).Toxic, carcinogenic, environmental hazard.[1]
Ethyl Acetate (EtOAc) Ester0.9077HighLow toxicity, widely available.Can hydrolyze at high pH; top layer.
2-MeTHF Ether0.8580HighBiogenic, stable at high pH, separates water well.Higher cost, peroxide formation (requires stabilizers).
MTBE Ether0.7455MediumResists emulsion formation better than EtOAc.Flammability, distinct odor.
Toluene Aromatic0.87111Low/MedExcellent for highly lipophilic analogs.High boiling point (hard to remove).

Recommendation: Start with Ethyl Acetate .[1][2] If you encounter emulsion issues or stability problems at pH > 12, switch to 2-MeTHF or MTBE .

Q: Why is density important?

A: Density dictates whether your organic product layer is on the top or bottom.

  • DCM (Density > 1.0): Product is in the bottom layer.

  • EtOAc/Ethers (Density < 1.0): Product is in the top layer.

  • Warning: Halogenated impurities in high concentrations can invert the density of "light" solvents, causing phase confusion. Always test a drop of the layer in water before discarding.

Module 2: Troubleshooting Low Recovery

Q: I used Ethyl Acetate, but my recovery is < 50%. Where is my product?

A: The culprit is almost certainly pH . Benzylpyrrolidine is a base. In acidic or neutral conditions, it exists as a protonated ammonium salt (highly water-soluble). To extract it into the organic phase, you must deprotonate it.

The "Rule of 2" Protocol:

  • Check pKa: Assume pKa ≈ 9.5 for benzylpyrrolidine.

  • Target pH: You must adjust the aqueous phase to pH ≥ pKa + 2 .

    • Target pH: 11.5 – 12.0 .

  • Verification: Do not rely on calculation. Use a calibrated pH meter or high-range pH paper.

Diagnostic Step: Take your aqueous "waste" layer. Adjust pH to 13 using 10M NaOH. Re-extract with fresh solvent. If you recover more product, your initial pH was too low.

Module 3: Handling Emulsions

Q: My extraction has formed a stable emulsion (rag layer). How do I break it?

A: Emulsions occur when amphiphilic impurities (often byproducts) stabilize the interface between water and solvent.[3]

Immediate Fixes (In order of operation):

  • The Brine Wash: Add saturated NaCl solution.[4] This increases the ionic strength of the aqueous phase, "salting out" the organics and disrupting the surfactant effect.[3]

  • Filtration: Pass the emulsion through a pad of Celite or a loose plug of glass wool . The physical shear often breaks the droplets.

  • Time & Gravity: Sometimes, simply waiting 20 minutes is the best remedy.

  • Centrifugation: If the scale permits (e.g., < 50 mL), centrifuge at 3000 rpm for 5 minutes.

Prevention Strategy:

  • Avoid vigorous shaking.[4] Use gentle inversion (20-30 times) followed by a swirl.

  • If using EtOAc, add a small amount (5-10%) of Isopropanol to the organic phase to reduce surface tension.

Module 4: Impurity Management

Q: My product is colored and contains non-amine impurities. How do I purify it during extraction?

A: Use the "Acid-Base Swing" (Back-Extraction) technique. This utilizes the chemical switchability of the amine to leave neutral impurities behind.

Workflow Logic:

  • Extract 1 (Impurity Dump): Acidify mixture (pH 2). Extract with organic solvent.[1][2][5][6][7][8] Product stays in water (salt form); neutral impurities go to solvent. Discard solvent.

  • Switch: Basify aqueous layer (pH 12).

  • Extract 2 (Product Recovery): Extract with organic solvent. Product moves to solvent (neutral form).

Visualizations[11]

Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal extraction solvent based on green chemistry and chemical stability.

solvent_selection Start Start: Solvent Selection GreenReq Is 'Green' Compliance Required? Start->GreenReq Stability Is Product Base-Sensitive? GreenReq->Stability Yes DCM Use Dichloromethane (DCM) (Standard Performance) GreenReq->DCM No EtOAc Use Ethyl Acetate (EtOAc) (Best Green Option) Stability->EtOAc No MeTHF Use 2-MeTHF (High Stability/Green) Stability->MeTHF Yes (Hydrolysis Risk) MTBE Use MTBE (Alternative Ether) EtOAc->MTBE If Emulsions Persist

Diagram 2: Acid-Base "Swing" Purification Protocol

Caption: The Back-Extraction workflow to isolate benzylpyrrolidine from neutral impurities.

purification_workflow Crude Crude Reaction Mixture Acidify Acidify to pH 2.0 (HCl) Crude->Acidify Wash Wash with Organic Solvent Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Neutral Impurities) DISCARD Sep1->OrgWaste AqProduct Aqueous Layer (Product as Salt) Sep1->AqProduct Basify Basify to pH 12.0 (NaOH) AqProduct->Basify Extract Extract with EtOAc/DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

[8]

Experimental Protocol: Optimized Green Extraction of Benzylpyrrolidine

Objective: Isolation of N-benzylpyrrolidine with >90% recovery using Ethyl Acetate.

Materials:

  • Crude reaction mixture (aqueous or quenched).

  • Solvent: Ethyl Acetate (Reagent Grade).

  • Base: 5M NaOH solution.

  • Wash: Saturated NaCl (Brine).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Step-by-Step Methodology:

  • pH Adjustment:

    • Cool the crude mixture to < 10°C.

    • Slowly add 5M NaOH with stirring until pH reaches 12.0 .

    • Tip: Use a pH meter. Paper can be bleached by strong oxidants in crude mixtures.

  • Extraction (Stage 1):

    • Transfer mixture to a separatory funnel.[3][4][5][9]

    • Add Ethyl Acetate (1:1 volume ratio with aqueous phase).[10]

    • Invert gently 20 times. Vent frequently.

    • Allow layers to separate for 10 minutes.

    • Observation: Product is in the Top Layer .

  • Separation:

    • Drain the bottom aqueous layer into a clean flask (do not discard yet!).

    • Pour the top organic layer into a collection flask.

  • Re-Extraction (Stage 2):

    • Return the aqueous layer to the funnel.[5]

    • Add fresh Ethyl Acetate (0.5 volume ratio).

    • Repeat extraction.[5][6][9] Combine this organic layer with the first.

  • Washing & Drying:

    • Wash the combined organic phase with saturated Brine (0.5 volume ratio) to remove trapped water.

    • Dry over Anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap at 40°C).

References

  • PubChem. "Pyrrolidine; pKa and Chemical Properties." National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.[1][11] [Link]

  • Reichardt, C., & Welton, T. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Edition. [Link]

Sources

Technical Support Center: Purification and Troubleshooting for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating heavily functionalized secondary amines. When synthesizing 2-(5-Bromo-2-methoxybenzyl)pyrrolidine—a highly valuable building block in pharmaceutical development—removing unreacted starting materials is a critical bottleneck.

The presence of the 5-bromo-2-methoxybenzyl group imparts significant lipophilicity, which often masks the basicity of the pyrrolidine ring during standard silica gel chromatography, leading to severe peak tailing and product loss. Therefore, exploiting orthogonal physicochemical properties—specifically the pKa of the secondary amine—is the most reliable strategy for achieving high purity. This guide provides field-proven, causality-driven methodologies to isolate your target compound efficiently.

Part 1: Troubleshooting & FAQs

Q1: My crude reaction mixture contains unreacted neutral starting materials (e.g., 5-bromo-2-methoxybenzyl bromide or benzaldehyde). How can I separate them efficiently without relying on standard column chromatography? A1: Implement a liquid-liquid Acid-Base Extraction. The pyrrolidine nitrogen is a basic secondary amine with a pKa of approximately 9–10. By treating the organic layer with an aqueous acidic solution (such as 1M HCl), you selectively protonate the amine, converting it into a highly water-soluble hydrochloride salt. The neutral starting materials (like the unreacted benzyl halide) cannot be protonated and remain entirely in the organic phase. This method exploits the dramatic shift in the partition coefficient (LogP) of the product upon protonation, ensuring a clean separation based on chemical reactivity rather than mere polarity[1].

Q2: I am scaling up the synthesis, and liquid-liquid extraction is causing stubborn emulsions. Is there a solid-phase alternative that is scalable? A2: Yes. Strong Cation Exchange (SCX) chromatography is the industry standard for "catch-and-release" amine purification. SCX resins contain propylsulfonic acid functional groups. When the crude mixture is loaded, the basic pyrrolidine forms a strong ionic bond with the resin. Neutral and acidic impurities (including unreacted electrophiles) are simply washed away with a neutral solvent like methanol. The purified 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is then released by washing the column with a basic solution (e.g., 2M ammonia in methanol), which deprotonates the amine and disrupts the electrostatic interaction[2].

Q3: What if my unreacted starting material is another amine, such as an excess of pyrrolidine or a primary amine used in an earlier step? A3: Since both the product and the impurity are basic, standard acid-base extraction or SCX will co-purify them. To resolve this, you must rely on steric or reactive differentiation. For primary amine impurities, add a polymer-supported benzaldehyde scavenger to the mixture; it will selectively form an imine with the unhindered primary amine, leaving your sterically hindered secondary amine product untouched in solution. If the impurity is unreacted pyrrolidine, careful chromatographic separation on amine-functionalized silica is recommended to prevent the irreversible adsorption typically seen on bare silica[3].

Part 2: Experimental Protocols

Every protocol described below is designed as a self-validating system to ensure you can verify success at each step of the workflow.

Protocol A: Acid-Base Extraction (Liquid-Liquid Partitioning)

Causality: This protocol leverages pH manipulation to selectively alter the solubility of the target amine, driving it between aqueous and organic phases.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidification & Extraction: Add an equal volume of 1M aqueous HCl. Vigorously mix, then allow the layers to separate. The target 2-(5-Bromo-2-methoxybenzyl)pyrrolidine moves to the aqueous layer as a hydrochloride salt.

  • Validation Check: Spot both the organic and aqueous layers on a TLC plate. The organic layer should contain the UV-active neutral starting materials, while the aqueous layer should contain the amine (which will not move from the baseline in standard organic eluents and can be stained with Ninhydrin).

  • Basification: Isolate the aqueous layer. Slowly add 2M aqueous NaOH while stirring until the pH reaches >10 (verify strictly with pH paper). The solution will become cloudy as the freebase amine oils out of the aqueous phase.

  • Recovery: Extract the basic aqueous layer three times with fresh organic solvent. Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure freebase amine[3].
Protocol B: SCX Catch-and-Release Chromatography

Causality: SCX leverages electrostatic interactions. The sulfonic acid phase acts as a selective trap for cations, making it highly effective for complex, polar reaction mixtures where liquid-liquid extraction fails.

  • Column Preparation: Pre-condition an SCX cartridge (recommendation: 1g of resin per 100mg of crude amine) with 10 column volumes (CV) of methanol.

  • Loading: Dissolve the crude mixture in a minimum volume of methanol or dichloromethane and load it onto the column.

  • Washing (Removing Neutrals): Wash the column with 5–10 CV of methanol. Collect this fraction; it contains all unreacted neutral starting materials.

  • Validation Check: Monitor the wash fraction by TLC. Once the wash fraction shows no UV-active spots, the neutral impurities are fully removed, validating that the column is ready for the elution step.

  • Elution (Releasing Product): Elute the target amine using 5 CV of 2M NH

    
     in methanol. The ammonia deprotonates the pyrrolidine, breaking the ionic bond.
    
  • Isolation: Evaporate the ammoniacal methanol fraction under reduced pressure to obtain the purified 2-(5-Bromo-2-methoxybenzyl)pyrrolidine[2].

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics for isolating 2-(5-Bromo-2-methoxybenzyl)pyrrolidine based on the chosen purification strategy.

Purification StrategyTarget Impurities RemovedTypical Purity AchievedTypical RecoveryScalabilityTime Required
Acid-Base Extraction Neutral SMs (e.g., benzyl halides)90–98%>90%Excellent1–2 Hours
SCX Catch-and-Release Neutral & Acidic SMs>95%85–95%Excellent1–3 Hours
Amine-Functionalized Silica Closely related basic isomers>98%60–85%Moderate3–6 Hours
Polymer-Supported Scavenging Unreacted primary amines>95%>95%Good4–12 Hours

Part 4: Visualizing the SCX Catch-and-Release Workflow

SCX_Workflow Crude Crude Reaction Mixture (Product + Neutral SMs) SCX Load onto SCX Resin (Sulfonic Acid Phase) Crude->SCX Apply to Column Wash Wash with Methanol (Removes Neutral SMs) SCX->Wash Non-basic flow-through Elute Elute with 2M NH3/MeOH (Releases Target Amine) SCX->Elute Amine retained via ionic bond Waste Waste Fraction (Neutral Impurities) Wash->Waste Discard Pure Pure 2-(5-Bromo-2- methoxybenzyl)pyrrolidine Elute->Pure Deprotonation & Release

SCX catch-and-release workflow for isolating basic amines from neutral impurities.

References

  • Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. 3

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. 2

  • Organic Acid-Base Extractions - Chemistry Steps. 1

  • IEX Columns and Accessories - YMC-BioPro IEX Product Details - YMC America.

Sources

Technical Support Center: Methoxy Group Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of methoxy groups in acidic environments. As experienced chemists know, while the methoxy group is a versatile and widely used functional group, its lability under acidic conditions can present significant challenges in multi-step syntheses and drug formulation. This center is designed to equip you with the knowledge to anticipate, diagnose, and resolve these stability issues.

Section 1: Fundamental Principles & FAQs

This section addresses the core concepts governing the stability of methoxy groups and answers common questions that arise during experimental design.

Q1: Why are methoxy groups, particularly on aromatic rings, susceptible to cleavage under acidic conditions?

A1: The susceptibility of methoxy groups, especially aryl methoxy ethers (anisoles), to acidic cleavage stems from the electronic nature of the ether oxygen and the stability of the intermediates formed during the reaction. The process is an acid-catalyzed nucleophilic substitution.[1]

The mechanism involves two primary pathways, SN1 and SN2, depending on the structure of the ether.[1]

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by an acid, forming a good leaving group (a neutral alcohol).

  • Nucleophilic Attack: A nucleophile, often the conjugate base of the acid used (e.g., a halide ion), then attacks the carbon of the methyl group.[1]

For aryl methoxy ethers, the lone pairs on the oxygen atom can delocalize into the aromatic ring, a phenomenon known as the resonance or mesomeric effect.[2][3] This electron-donating characteristic increases the electron density of the ring, but also influences the stability of the protonated ether. While the oxygen's electronegativity exerts an electron-withdrawing inductive effect, the resonance effect is often dominant, particularly for substituents at the para position.[2] The stability of the potential carbocation intermediate plays a crucial role in determining the reaction pathway.[1]

Q2: What is the general mechanism for the acid-catalyzed cleavage of an aryl methoxy ether?

A2: The acid-catalyzed cleavage of an aryl methoxy ether, such as anisole, typically proceeds via an SN2-like mechanism at the methyl group.

Mechanism of Methoxy Cleavage cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Ar-O-Me Ar-O-CH₃ H+ H⁺ Ar-O(H+)-Me Ar-O⁺(H)-CH₃ Ar-O-Me->Ar-O(H+)-Me Fast Ar-O(H+)-Me_2 Ar-O⁺(H)-CH₃ Nu- Nu⁻ Ar-OH Ar-OH Me-Nu CH₃-Nu Ar-O(H+)-Me_2->Ar-OH Slow (Rate-Determining)

Caption: Acid-catalyzed cleavage of an aryl methoxy ether.

  • Protonation: The ether oxygen is protonated by the acid, forming an oxonium ion. This makes the methyl group more electrophilic.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the methyl carbon in an SN2 fashion, displacing the phenol as the leaving group.

The strength of the acid and the nucleophilicity of its conjugate base are critical. For instance, hydroiodic acid (HI) is more effective than hydrobromic acid (HBr), which is in turn more effective than hydrochloric acid (HCl), due to the increasing nucleophilicity of the halide ions (I⁻ > Br⁻ > Cl⁻).[1]

Q3: How do electronic and steric effects of other substituents on the aromatic ring influence the stability of a methoxy group?

A3: Both electronic and steric effects significantly modulate the stability of a methoxy group under acidic conditions.

  • Electronic Effects:

    • Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OH, -alkyl) increase the electron density in the aromatic ring through resonance or induction. This can make the ether oxygen more basic and thus more susceptible to protonation, potentially accelerating cleavage.

    • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -C=O) decrease the electron density of the ring, making the ether oxygen less basic and more resistant to protonation, thereby increasing stability.[4]

  • Steric Effects:

    • Steric Hindrance: Bulky groups ortho to the methoxy group can sterically hinder the approach of the nucleophile to the methyl carbon, slowing down the SN2 cleavage reaction.[5][6][7] This steric protection can be a useful strategy to enhance stability. However, extreme steric hindrance can also introduce strain, which can sometimes lead to unexpected reactivity.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving methoxy-containing compounds in acidic media.

Issue 1: Unexpected Cleavage of a Methoxy Group During a Reaction

You are performing a reaction on a molecule containing a methoxy group, and you observe the formation of the corresponding phenol as a significant byproduct.

Troubleshooting Workflow

Troubleshooting Methoxy Cleavage start Unexpected Methoxy Cleavage Observed q1 Are acidic conditions necessary for the desired transformation? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Can the acid strength be reduced? yes1->q2 solution4 Consider alternative, non-acidic reaction conditions or a different synthetic route. no1->solution4 yes2 Yes q2->yes2 no2 No q2->no2 solution1 Use a milder acid (e.g., acetic acid instead of HCl). yes2->solution1 q3 Can the reaction temperature be lowered? no2->q3 yes3 Yes q3->yes3 no3 No q3->no3 solution2 Run the reaction at a lower temperature to favor the desired kinetic product. yes3->solution2 q4 Is a less nucleophilic counter-ion an option? no3->q4 yes4 Yes q4->yes4 no4 No q4->no4 solution3 Switch to an acid with a non-nucleophilic counter-ion (e.g., p-TsOH, HBF₄). yes4->solution3 solution5 Investigate alternative protecting groups that are stable to the required acidic conditions. no4->solution5

Caption: Decision tree for troubleshooting unexpected methoxy cleavage.

Detailed Explanations and Causality
  • Reducing Acid Strength: Strong acids like HBr and BBr₃ are potent reagents for methoxy cleavage.[8][9] If your desired reaction can proceed with a weaker acid, this is the most straightforward solution. For example, using acetic acid at elevated temperatures can cleave certain methoxybenzyl ethers while potentially leaving more stable ones intact.[10]

  • Lowering Reaction Temperature (Kinetic vs. Thermodynamic Control): Methoxy cleavage, like many reactions, is temperature-dependent. By lowering the temperature, you may be able to favor the desired reaction (the kinetic product) over the cleavage (which may be the thermodynamically favored outcome at higher temperatures).[11][12][13][14]

  • Changing the Acid's Counter-ion: The nucleophilicity of the acid's counter-ion is a critical factor in SN2-mediated cleavage.[1] If your reaction is acid-catalyzed but does not require a nucleophile, switching to an acid with a non-nucleophilic counter-ion (e.g., p-toluenesulfonic acid, tetrafluoroboric acid) can significantly reduce or eliminate methoxy cleavage.

Issue 2: Incomplete or Sluggish Methoxy Group Cleavage When Desired

You are intentionally trying to deprotect a methoxy group to reveal a phenol, but the reaction is slow or gives low yields.

Troubleshooting Steps
  • Increase Acid Strength and/or Concentration: If a mild acid is proving ineffective, a stronger acid is the logical next step. Boron tribromide (BBr₃) and boron trichloride (BCl₃) are highly effective reagents for cleaving aryl methyl ethers.[8] Hydroiodic acid (HI), often generated in situ, is also a classic and potent choice.[15][16]

  • Elevate the Reaction Temperature: Increasing the thermal energy can help overcome the activation barrier for the cleavage reaction. Refluxing the reaction mixture is a common strategy.

  • Employ a Lewis Acid Catalyst: Lewis acids can facilitate ether cleavage by coordinating to the ether oxygen, making it a better leaving group.[17] Common Lewis acids for this purpose include aluminum chloride (AlCl₃) and tin(II) chloride (SnCl₂).[18]

  • Consider the Substrate's Electronic and Steric Properties: If the methoxy group is on an electron-deficient aromatic ring or is sterically hindered, harsher conditions will likely be necessary. For highly stable ethers, more specialized methods may be required.

Issue 3: Lack of Selectivity in a Molecule with Multiple Methoxy Groups

You have a molecule with several methoxy groups, and you need to cleave one selectively without affecting the others.

Strategies for Selective Cleavage
  • Exploiting Electronic Differences: A methoxy group on an electron-rich aromatic ring will generally be more labile to acidic cleavage than one on an electron-poor ring. By carefully controlling the reaction conditions (mild acid, low temperature), it may be possible to achieve selective deprotection.

  • Steric Hindrance: A sterically unhindered methoxy group will be more susceptible to cleavage by SN2-type reagents than a hindered one.

  • Neighboring Group Participation: The presence of a nearby functional group can sometimes direct or assist in the cleavage of a specific methoxy group. For example, a hydroxyl group adjacent to a methoxy group can enable selective cleavage through radical-based methods.[19][20][21]

  • Alternative Protecting Groups: In a synthetic plan, it is often best to use methoxy groups for positions that will not require deprotection, and to use more labile protecting groups for hydroxyls that need to be revealed later.

Section 3: Alternative Protecting Groups and Analytical Methods

When the inherent instability of a methoxy group under your required acidic conditions cannot be overcome, considering alternative protecting groups is the best course of action.

Q4: What are some common acid-labile protecting groups that can be used as alternatives to a methyl ether if deprotection under mild acidic conditions is desired?

A4: For situations requiring deprotection under mild acidic conditions, several alternatives to the robust methyl ether are available.

Protecting GroupAbbreviationTypical Deprotection Conditions
Methoxymethyl etherMOMMild acid (e.g., p-TsOH, HCl in THF/H₂O)[22][23]
Tetrahydropyranyl etherTHPAcetic acid in THF/H₂O, p-TsOH in MeOH[24]
tert-Butyldimethylsilyl etherTBDMSMild acid (e.g., acetic acid), fluoride sources (e.g., TBAF)[24]
p-Methoxybenzyl etherPMBMild acid (e.g., TFA), oxidative cleavage (e.g., DDQ, CAN)[25]
Q5: What are some protecting groups that offer enhanced stability to acidic conditions compared to a simple methoxy group?

A5: While the methoxy group is generally considered stable, certain applications may require even greater robustness. In such cases, other alkyl ethers or protecting groups that are cleaved under different conditions can be employed.

Protecting GroupAbbreviationTypical Deprotection ConditionsNotes
Benzyl etherBnHydrogenolysis (H₂, Pd/C)[24]Generally stable to a wide range of acidic and basic conditions.
Acetyl esterAcBase-catalyzed hydrolysis (e.g., K₂CO₃, MeOH)[26]Stable to acidic conditions.
tert-Butyldiphenylsilyl etherTBDPSFluoride sources (e.g., TBAF), stronger acid than TBDMS[24]More sterically hindered and acid-stable than TBDMS.
Q6: What analytical techniques are best for detecting and quantifying methoxy group cleavage?

A6: Several analytical methods can be used to monitor the cleavage of a methoxy group and the formation of the corresponding phenol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the characteristic singlet for the methoxy protons (typically around 3.8-4.0 ppm) and the appearance of a broad singlet for the phenolic proton are clear indicators of cleavage.[9]

    • ¹³C NMR: The disappearance of the methoxy carbon signal (around 55-60 ppm) is another diagnostic marker.[9]

  • Mass Spectrometry (MS): A change in the molecular weight corresponding to the loss of a CH₂ group (14 Da) confirms the conversion of the methoxy-containing compound to the phenol.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for monitoring the progress of a reaction by separating the starting material, product, and any byproducts. By comparing retention times with authentic standards, one can quantify the extent of cleavage.[11]

  • Zeisel Method: For quantitative analysis of methoxy content, particularly in complex mixtures or natural products like lignin, the Zeisel method is a classic chemical test.[15][16] The sample is heated with hydroiodic acid, which cleaves the methoxy group to form iodomethane. The volatile iodomethane can then be quantified, often by GC.[15][16][27]

Section 4: Experimental Protocols

Protocol 1: Mild Deprotection of a p-Methoxybenzyl (PMB) Ether

This protocol describes a mild method for the cleavage of a PMB ether, which is often more labile than a simple methoxy group, using trifluoroacetic acid (TFA).

Materials:

  • PMB-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the PMB-protected compound in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (e.g., 5-10 equivalents).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by adding it to a stirred, saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol or phenol by flash chromatography if necessary.

Protocol 2: Robust Cleavage of an Aryl Methoxy Ether with Boron Tribromide (BBr₃)

This protocol outlines a standard procedure for the complete cleavage of a stable aryl methoxy ether.[9] Caution: BBr₃ is a highly corrosive and moisture-sensitive reagent. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.

Materials:

  • Aryl methoxy ether

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃), typically as a 1.0 M solution in DCM

  • Methanol

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aryl methoxy ether in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (typically 1.1-1.5 equivalents per methoxy group) dropwise via syringe.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Monitor by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol.

  • Add water and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude phenol by column chromatography or recrystallization.

References

  • Reddy, B. V. S., et al. (2000). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Chemistry Letters, 29(4), 444-445. Available from: [Link]

  • Schwardt, O., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(43), 5675-5677. Available from: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Tanaka, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7246-7255. Available from: [Link]

  • Ono, M., et al. (1986). A New Deprotection Procedure of MTM Ether. Chemical and Pharmaceutical Bulletin, 34(1), 381-384. Available from: [Link]

  • Gierlinger, N., et al. (2017). A fast track for the accurate determination of methoxyl and ethoxyl groups in lignin. RSC Advances, 7(40), 24934-24940. Available from: [Link]

  • University of Wisconsin-Madison. Alcohol Protecting Groups. Chemistry 641 Course Notes.
  • El-Atawy, M. A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(10), 1531-1539. Available from: [Link]

  • Kumar, A., et al. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 332-336. Available from: [Link]

  • Ohtani, M., et al. (1991). Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid. Tetrahedron Letters, 32(38), 5129-5132.
  • González, C. C., et al. (2006). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry, 71(5), 2113-2116. Available from: [Link]

  • Finley, J., et al. (2025). Dissociation of gas-phase anisole induced by low-energy electron interactions: understanding patterns of aromatic bond cleavage. Physical Scripta, 100(4), 045402. Available from: [Link]

  • Chemistry Stack Exchange.

Sources

Resolving enantiomers of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team / Process Chemistry Division From: Dr. Aris Thorne, Senior Application Scientist, Chiral Technologies Unit Subject: Technical Guide: Enantioresolution of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Derivatives

Executive Summary

You are working with 2-(5-Bromo-2-methoxybenzyl)pyrrolidine , a valuable scaffold likely serving as an intermediate for SGLT2 inhibitors or GPCR ligands. The presence of the secondary amine and the electron-rich, halogenated aromatic ring presents specific challenges: amine tailing in chromatography and solubility constraints in classical resolution.

This guide abandons generic advice. Instead, it provides a tiered technical support structure designed to move you from analytical determination (mg scale) to preparative isolation (kg scale) with high enantiomeric excess (%ee).

Tier 1: Analytical Method Development (HPLC & SFC)

User Ticket #402: "I'm seeing broad, tailing peaks on my initial chiral screen. The enantiomers are barely resolving. What is the correct starting protocol for this specific benzylpyrrolidine?"

The Scientist’s Diagnosis

The secondary pyrrolidine nitrogen is highly basic. Without suppression, it interacts with residual silanols on the silica support of Chiral Stationary Phases (CSPs), causing severe tailing. Furthermore, the 5-bromo-2-methoxy substitution adds steric bulk, requiring a CSP with a "open" chiral cavity.

Recommended Protocol: The "Basic" Screen

Do not use neutral mobile phases. You must block the non-specific interactions.

1. Column Selection Strategy:

  • Primary Candidate: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)). Why? The chlorinated carbamate selector engages well with the electron-rich methoxybenzyl ring via

    
    -
    
    
    
    interactions, while the immobilized nature allows for robust solvent solubility.
  • Secondary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). Why? The standard for benzyl-amines, offering a different inclusion cavity size.

2. Mobile Phase Optimization (Normal Phase):

  • Base Solvent: n-Hexane / Isopropanol (90:10).

  • Critical Additive: 0.1% Diethylamine (DEA) or Ethanolamine .

    • Note: DEA competes for silanol sites, sharpening the amine peak.

3. Quantitative Data: Expected Screening Results

ParameterCondition A (Recommended)Condition B (Alternative)
Column Chiralpak IC Chiralcel OD-H
Mobile Phase Hexane/IPA/DEA (90:10:0.1)Hexane/EtOH/DEA (85:15:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Selectivity (

)
High (> 1.5)Moderate (1.2 - 1.4)
Resolution (

)
> 3.0 (Baseline)~ 1.8 (Partial)
Tailing Factor < 1.2< 1.4

Tech Tip: If solubility of the 5-bromo analog is poor in Hexane, switch to SFC (Supercritical Fluid Chromatography) using CO


 + 15% Methanol (with 0.2% Isopropylamine). The bromo-methoxy group dissolves significantly better in supercritical CO

.

Tier 2: Preparative Scale-Up (Classical Resolution)

User Ticket #409: "We need 500g of the (S)-enantiomer. HPLC is too expensive. Can we crystallize it?"

The Scientist’s Diagnosis

Classical resolution via diastereomeric salt formation is the most cost-effective method for this scale. The basic pyrrolidine nitrogen acts as a "handle" to react with chiral acids. The 2-methoxy group on the benzyl ring aids crystallization by providing rigid conformational locking in the crystal lattice.

Protocol: The "Dutch Resolution" Screen

Instead of testing one acid at a time, use a family of resolving agents to find the fastest crystallizer.

1. Resolving Agents to Screen:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA): High Probability. The aromatic rings of DTTA stack with the 5-bromo-2-methoxybenzyl group.

  • L-Mandelic Acid: Good for smaller amines, but often yields oils with benzylpyrrolidines.

  • N-Acetyl-L-phenylalanine: An increasingly popular agent for secondary amines.

2. Experimental Workflow (1 gram scale):

  • Dissolve 1.0 eq of racemic pyrrolidine in Ethanol (5 vol) .

  • Add 1.0 eq of L-DTTA dissolved in hot Ethanol.

  • Heat to reflux until clear.

  • Cool slowly to 25°C over 4 hours.

  • Critical Step: If no crystals form, scratch the glass or add a seed crystal. Do not evaporate to dryness (forms glass).

3. Breaking the Salt (Recovery): Once the diastereomeric salt is isolated (check purity via the HPLC method from Tier 1), liberate the free base:

  • Suspend salt in

    
    .
    
  • Wash with

    
     (pH > 12).
    
  • Dry organic layer (

    
    ) and concentrate.[1]
    

Tier 3: Troubleshooting & Logic Flows

User Ticket #415: "I isolated the salt, but the ee is stuck at 85%. Recrystallization isn't helping."

Root Cause Analysis
  • Eutectic Trap: You may be at the eutectic composition where the solubility of the racemate equals the enantiomer.

  • Solvent Effect: The solvent might be solvating the diastereomers too similarly.

Visual Troubleshooting Guide

ResolutionWorkflow Start Start: Racemic 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Screen Screen Resolving Agents (Tartaric, DTTA, Mandelic) Start->Screen Cryst Crystallization (EtOH or MeOH/iPrOAc) Screen->Cryst Check Check Purity (HPLC) Is ee > 95%? Cryst->Check Success Success: Break Salt & Isolate Free Base Check->Success Yes Fail ee < 90% Check->Fail No Recryst Recrystallize Salt (Change Solvent: Add H2O or Acetone) Fail->Recryst First Attempt Switch Switch Resolving Agent (Try Reverse Enantiomer or different Acid) Fail->Switch Stuck at 85% ee Recryst->Check

Caption: Logic flow for optimizing diastereomeric salt resolution when initial purity targets are missed.

Frequently Asked Questions (FAQs)

Q: Can I determine the absolute configuration (R or S) without X-ray? A: Not reliably. While you can compare optical rotation to simple 2-benzylpyrrolidine analogs (where


 is typically levorotatory 

), the heavy bromine atom and methoxy group can flip the sign of rotation.
  • Action: Crystallize the L-DTTA salt. The heavy bromine atom makes this compound ideal for X-ray crystallography to define absolute stereochemistry definitively [1].[2]

Q: Why is my yield low (< 30%) even though the ee is high? A: You likely have a high solubility of the desired diastereomer in the mother liquor.

  • Fix: Use the "Pope-Peachy" method. Use 0.5 eq of the chiral acid and 0.5 eq of an achiral acid (like HCl or acetic acid). This forces the "wrong" enantiomer to stay in solution as the soluble achiral salt, pushing the yield of the insoluble chiral salt higher [2].

Q: Is there a kinetic resolution option? A: Yes. If salt formation fails, consider Lipase-catalyzed acylation .

  • Protocol: React the racemate with ethyl acetate and Candida antarctica Lipase B (CAL-B) . The enzyme typically acetylates the

    
    -enantiomer of 2-substituted pyrrolidines, leaving the 
    
    
    
    -amine unreacted. This is excellent for 5-bromo analogs as they fit well in the CAL-B active site [3].

References

  • Diastereomeric Salt Resolution for Separating Chiral Compounds. BioDuro Technical Reports. Available at: [Link]

  • Kinetic resolution of 2-substituted pyrrolidines. Organic & Biomolecular Chemistry, 2021. Available at: [Link]

  • Enantiomeric Resolution of Chiral Lactams and Pyrrolidines. MDPI Molecules, 2020. Available at: [Link]

Sources

Technical Support Center: Precision Temperature Control in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-THERM-404

Welcome to the Technical Support Center

You have escalated a ticket regarding reproducibility failures and stereochemical drift in pyrrolidine synthesis. As a Senior Application Scientist, I see this frequently: a protocol works perfectly on a 50 mg scale but fails at 10 g, or a diastereomeric ratio (d.r.) flips unexpectedly between batches.

In pyrrolidine synthesis—particularly via 1,3-dipolar cycloaddition or metal-catalyzed cyclization —temperature is not just a variable; it is a switch that toggles between kinetic and thermodynamic pathways.

This guide moves beyond basic "heating instructions" to the mechanistic causality of temperature effects. We will focus on three critical failure modes:

  • Stereochemical Erosion (Kinetic vs. Thermodynamic Control).

  • Catalyst Deactivation (Thermal Instability in Pd-Cycles).

  • Scale-Up Divergence (Heat Transfer Limitations).

Module 1: Stereochemical Integrity (The Kinetic/Thermodynamic Switch)

The Mechanism

In the synthesis of pyrrolidines via 1,3-dipolar cycloaddition (e.g., using azomethine ylides), the reaction forms two diastereomers: endo and exo.[1]

  • Kinetic Product (endo): Forms fastest due to secondary orbital interactions (favorable transition state). favored at low temperatures .

  • Thermodynamic Product (exo): More stable (less steric hindrance). Favored at high temperatures or prolonged reaction times, which allow the reaction to reverse (retro-cycloaddition) and equilibrate.

Troubleshooting Workflow

Issue: "My endo:exo ratio dropped from 20:1 to 5:1 upon scaling up." Diagnosis: The internal temperature of your larger vessel likely exceeded the threshold for retro-cycloaddition, allowing the endo product to equilibrate to the exo form.

Visualizing the Pathway

The following diagram illustrates the energy landscape you are navigating.[2][3]

KineticThermodynamic Start Azomethine Ylide + Dipolarophile TS_Endo TS (Endo) Low Activation Energy Start->TS_Endo Fast (Low T) TS_Exo TS (Exo) High Activation Energy Start->TS_Exo Slow (High T) Endo Endo Product (Kinetic) Less Stable TS_Endo->Endo Exo Exo Product (Thermodynamic) More Stable TS_Exo->Exo Endo->Start Retro-Cycloaddition (High T Only)

Caption: Energy landscape of 1,3-dipolar cycloaddition. High temperatures enable the 'red' dashed path (reversibility), eroding stereoselectivity.

Data: Temperature vs. Selectivity

Representative data for AgOAc-catalyzed cycloaddition of iminoesters.

EntryTemperature (°C)Yield (%)d.r. (endo:exo)Mechanistic Regime
1 -2092>95:5Strict Kinetic Control
2 09590:10Kinetic Dominant
3 25 (RT)8875:25Mixed Regime
4 608240:60Thermodynamic Equilibration

Module 2: Catalyst Stability (Palladium-Catalyzed Cyclization)

The Mechanism

In Pd-catalyzed carboamination or hydrogenation, temperature management is a "Goldilocks" scenario.

  • Too Cold: The oxidative addition step (the turnover-limiting step) stalls.

  • Too Hot: The ligand dissociates, leading to Pd-aggregation (formation of inactive Palladium black). Once Pd-black forms, the reaction dies irreversibly.

Experimental Protocol: Optimizing T for Pd-Catalysis

Target: Enantioselective synthesis of 2-(arylmethyl)pyrrolidines.

Step-by-Step Optimization:

  • Baseline: Start at 60°C with a standard ligand (e.g., BINAP or Siphos-PE).

  • Visual Check: After 1 hour, inspect the reaction vial.

    • Clear/Orange Solution: Catalyst is active.

    • Black Precipitate: Catalyst death (Temperature is too high for the ligand-metal binding constant).

  • Adjustment:

    • If black precipitate forms: Lower T by 10°C or increase Ligand:Pd ratio (e.g., from 1.2:1 to 2:1).

    • If no reaction: Raise T by 10°C increments. Do not jump to reflux.

Module 3: Reproducibility & Scale-Up (Batch vs. Flow)

The Problem: The "Hot Spot" Effect

In a 5 mL vial, heat dissipation is instant. In a 1 L reactor, the surface-area-to-volume ratio drops drastically. An exothermic pyrrolidine cyclization can generate localized "hot spots" in the center of the reactor that are 10-20°C higher than the wall temperature.

Consequence: The "hot spot" triggers the thermodynamic pathway (see Module 1) or catalyst death (see Module 2) in part of the mixture, leading to a "dirty" crude profile that didn't exist on the small scale.

The Solution: Continuous Flow Chemistry

FlowVsBatch cluster_Batch Batch Reactor (Risk) cluster_Flow Flow Reactor (Solution) B1 Exothermic Onset B2 Heat Accumulation (Poor Dissipation) B1->B2 B3 Temp Spike (>20°C) B2->B3 B4 Side Reactions / Loss of d.r. B3->B4 F1 Reagents Mixed in Micro-channels F2 High Surface Area (Rapid Cooling) F1->F2 F3 Isothermal Control (+/- 1°C) F2->F3 F4 Reproducible Yield & Selectivity F3->F4

Caption: Flow chemistry eliminates thermal gradients, ensuring the 'kinetic' conditions are maintained across the entire sample volume.

Comparative Data: Batch vs. Flow
ParameterBatch (100 mL Round Bottom)Flow (Microreactor)Impact on Pyrrolidine Synthesis
Heat Transfer Coeff. ~20 W/m²K~10,000 W/m²KFlow prevents "runaway" exotherms.
Temp. Gradient High (Center vs. Wall)NegligibleFlow ensures uniform diastereoselectivity.
Residence Time Hours (Variable)Seconds/Minutes (Fixed)Flow prevents product degradation.

Frequently Asked Questions (FAQs)

Q1: I am performing a 1,3-dipolar cycloaddition. The reaction is slow at 0°C, but when I heat it to 40°C, the diastereoselectivity (d.r.) crashes. What should I do?

  • Answer: You are observing the switch from kinetic to thermodynamic control.

    • Immediate Fix: Add a Lewis Acid catalyst (e.g., Ag(I) or Cu(II)) which lowers the activation energy (

      
      ). This allows the reaction to proceed at 0°C (or even -20°C) without requiring heat, preserving the kinetic endo selectivity [1].
      
    • Alternative: Use a more reactive dipolarophile to increase the rate at low temperatures.

Q2: My Palladium catalyst turns black immediately upon adding the amine substrate. Is this a temperature issue?

  • Answer: It is likely a combination of temperature and amine poisoning .

    • Mechanism:[3][4][5][6][7] Amines can coordinate strongly to Pd, displacing phosphine ligands. If the temperature is high, this displacement is faster, leading to Pd aggregation.

    • Solution: Lower the temperature to 60-80°C and use a sterically bulky ligand (like Buchwald biaryl phosphines ) that resists displacement by the amine [2].

Q3: Can I reproduce a microwave synthesis protocol in a standard oil bath?

  • Answer: Rarely with exact fidelity. Microwave heating creates "superheating" effects where the solvent exceeds its boiling point. To reproduce this in batch, you must use a sealed pressure tube (Ace glass) heated to the exact internal temperature measured in the microwave run, not just the oil bath setting.

References

  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810.

  • Wolfe, J. P. (2010).[4] Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Journal of the American Chemical Society, 132(35), 12157–12159.

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893.

Sources

Validation & Comparative

Structural Elucidation of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine: A Comparative Guide to High-Field vs. Benchtop 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on agile analytical workflows, the decision of where and how to perform Nuclear Magnetic Resonance (NMR) spectroscopy has evolved. 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is a complex, halogenated API intermediate structurally related to neuroactive compounds and racetam analogs[1]. Validating its molecular structure requires navigating complex spin systems, diastereotopic protons, and overlapping aliphatic signals.

This guide provides an objective, data-driven comparison of High-Field NMR (400 MHz) versus Benchtop NMR (60 MHz) for the structural elucidation and process monitoring of this specific pyrrolidine derivative.

Molecular Profiling & Spin-System Dynamics

To interpret the


H NMR spectrum of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine, we must first deconstruct its magnetic environments. The molecule features an electron-rich aromatic system perturbed by a bromine atom, a highly deshielded methoxy ether, and a saturated nitrogen-containing heterocycle.

The Causality of Diastereotopicity: The most critical structural feature of this molecule is the chiral center at the C2 position of the pyrrolidine ring. Because this carbon is asymmetric, it forces the adjacent benzyl methylene (CH


) protons into permanently distinct spatial environments. These protons become diastereotopic—meaning they are magnetically inequivalent. Instead of a simple doublet or singlet, they couple to each other (geminal coupling, 

Hz) and to the C2 methine proton, creating a complex second-order ABX spin system.
Table 1: Expected H NMR Spectral Data (CDCl , 298 K)
Proton EnvironmentChemical Shift (ppm)Multiplicity & CouplingIntegrationStructural Assignment
Pyrrolidine NH 2.00 - 2.50Broad singlet (bs)1HExchangeable amine proton
Pyrrolidine C3, C4 1.40 - 1.90Multiplets (m)4HSaturated ring backbone
Benzyl CH

2.60 - 2.90Complex multiplet (m)2HDiastereotopic methylene
Pyrrolidine C5 2.80 - 3.00Multiplet (m)2HAdjacent to electronegative N
Pyrrolidine C2 3.10 - 3.30Multiplet (m)1HChiral methine proton
Methoxy (-OCH

)
3.82Singlet (s)3HEther methyl group
Aromatic H3 6.75Doublet (d,

Hz)
1HOrtho to methoxy
Aromatic H4 7.28Doublet of doublets (dd)1HMeta to methoxy, ortho to Br
Aromatic H6 7.32Doublet (d,

Hz)
1HOrtho to benzyl, meta to OMe

Platform Comparison: Benchtop (60 MHz) vs. High-Field (400 MHz)

The choice of instrument dictates the level of structural detail you can extract. While high-field systems rely on superconducting magnets requiring dedicated facilities, modern cryogen-free benchtop NMRs utilize permanent rare-earth magnets that can be deployed directly in a fume hood[2].

The Physics of Resolution

Chemical shift dispersion (measured in Hz) scales linearly with the external magnetic field (


), whereas scalar 

-coupling constants (in Hz) are dictated entirely by molecular geometry and remain constant regardless of the magnet.

At 60 MHz, a standard 7 Hz triplet spans approximately 0.12 ppm. At 400 MHz, that exact same 7 Hz triplet spans only 0.017 ppm[3]. Consequently, at lower fields, complex spin systems collapse into heavily overlapped envelopes.

G Root Magnetic Field (B0) Low Benchtop NMR (60 MHz) Low Hz/ppm Dispersion Root->Low High High-Field NMR (400 MHz) High Hz/ppm Dispersion Root->High J_Low J-Coupling spans ~0.3 ppm Low->J_Low J_High J-Coupling spans ~0.03 ppm High->J_High Result_Low Severe Multiplet Overlap (Aliphatic Envelope) J_Low->Result_Low Result_High Resolved Spin Systems (Clear Assignments) J_High->Result_High

Causality of magnetic field strength on multiplet resolution.

Analytical Performance Evaluation
  • The Aliphatic Region (1.4 - 3.3 ppm): On a 60 MHz benchtop system, the diastereotopic benzyl protons and the pyrrolidine ring protons (C2, C3, C4, C5) will merge into a broad, unresolved mass. High-field NMR is strictly required to definitively prove the intact pyrrolidine ring structure via multiplet analysis.

  • The Methoxy Handle (3.82 ppm): The sharp 3H singlet of the methoxy group is easily resolved on both platforms. For process chemists monitoring the synthesis of this intermediate, benchtop NMR provides a highly efficient, high-throughput method to track reaction completion by integrating this isolated peak[4].

  • The Aromatic Region (6.7 - 7.4 ppm): Benchtop NMR provides sufficient resolution to identify the distinct ortho and meta coupling patterns of the trisubstituted benzene ring, making it a reliable tool for rapid QA/QC[5].

Self-Validating Experimental Protocol

To ensure data integrity, every NMR experiment must act as a self-validating system. The following protocol guarantees that any observed spectral anomalies are due to the molecule itself, not instrument artifacts.

Table 2: Comparative Acquisition Parameters
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Causality / Rationale
Sample Conc. 50 mg in 0.6 mL CDCl

15 mg in 0.6 mL CDCl

Benchtop requires higher mass to overcome lower intrinsic sensitivity.
Pulse Angle 30° (

)
30° (

)
Ensures rapid longitudinal magnetization recovery (Ernst angle logic).
Relaxation (D1) 2.0 seconds2.0 secondsAllows

relaxation of rigid aromatic protons for accurate integration.
Scans (NS) 6416Signal-to-noise ratio (SNR) scales with

.
Step-by-Step Methodology
  • Sample Preparation: Dissolve the API intermediate in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Ensure no undissolved particulates remain, as solid matter distorts magnetic susceptibility and ruins lineshape.
    
  • Instrument Validation (Crucial Step): Insert the sample and perform automated shimming (1D for benchtop, 3D gradient for high-field). Validation Gate: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. You must achieve a FWHM of

    
     Hz (Benchtop) or 
    
    
    
    Hz (High-Field). If this fails, re-shim. This proves that any broadness in the pyrrolidine NH or aliphatic signals is due to chemical exchange/conformational dynamics, not poor magnetic homogeneity.
  • Acquisition: Execute the sequence using the parameters in Table 2.

  • Processing: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the SNR without artificially blurring

    
    -couplings. Fourier transform, automatically phase, and apply a polynomial baseline correction.
    

G A Sample Prep 15-50 mg in CDCl3 B Validation TMS FWHM < 1.0 Hz A->B C Acquisition 30° Pulse, D1=2s B->C D Processing Zero-fill, FT, Phase C->D

Self-validating 1H NMR acquisition workflow for structural elucidation.

Conclusion & Strategic Recommendations

For the comprehensive structural elucidation of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine, High-Field NMR (400+ MHz) is non-negotiable. The inherent diastereotopicity of the benzyl protons and the complex


-coupling network of the pyrrolidine ring require the superior chemical shift dispersion of a superconducting magnet to avoid severe multiplet overlap.

However, for drug development professionals conducting routine process optimization, Benchtop NMR (60 MHz) is a highly capable alternative. By utilizing the isolated methoxy singlet (3.82 ppm) and the distinct aromatic signals as quantitative handles, benchtop systems provide immediate, cryogen-free reaction monitoring directly at the fume hood, significantly accelerating the synthetic workflow.

References

  • Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives ScienceRise: Pharmaceutical Science [Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments [Link]

  • Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop News Medical [Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments Labcompare[Link]

  • Benchtop NMR Spectroscopy Market Analysis Nanalysis[Link]

Sources

HPLC method development for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development Guide: Purity Analysis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Executive Summary

This guide presents a comparative analysis of HPLC strategies for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine , a basic secondary amine intermediate. While traditional acidic reversed-phase methods often result in peak tailing and poor resolution for pyrrolidine derivatives due to silanol interactions, this guide advocates for a High-pH Reversed-Phase (RP) strategy using hybrid silica technology.

Comparative data demonstrates that the High-pH method yields superior peak symmetry (


) and a 30% increase in retention compared to standard acidic protocols, ensuring robust separation from synthetic precursors like 5-bromo-2-methoxybenzaldehyde .

Analyte Profiling & Chromatographic Challenges

Effective method development requires understanding the physicochemical behavior of the analyte.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure Pyrrolidine ring + Benzyl linkerSecondary amine is highly basic; Benzyl group provides hydrophobicity.
pKa (Base) ~9.5 – 10.5At pH < 8, the molecule is protonated (

), reducing retention on C18 and increasing silanol interactions.
LogP ~2.5Moderately lipophilic, suitable for Reversed-Phase (RP).
UV Max ~220 nm, ~280 nmDual-wavelength monitoring recommended; 280 nm is more selective for the aromatic ring.

The Core Challenge: Pyrrolidine derivatives are notorious for "silanol stinging." Residual silanol groups (


) on silica columns ionize above pH 3.5. Positively charged amines interact ionically with these negative silanols, causing severe peak tailing  and retention time shifts .

Comparative Method Strategy

We compare three distinct approaches to solving the purity analysis challenge.

Method A: The "Standard" Acidic Method (Control)
  • Column: Standard C18 (e.g., 5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (pH ~2.7).

  • Mechanism: Analyte is fully protonated. Silanols are mostly protonated (neutral).

  • Outcome: Fast elution but often broad peaks due to kinetic limitations of the protonated amine entering the hydrophobic stationary phase.

Method B: The "Optimized" High-pH Method (Recommended)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX). Crucial: Must be pH stable up to 12.[2]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][4]

  • Mechanism: pH > pKa. The amine is neutral (de-protonated) .

  • Outcome: The neutral amine interacts strongly with the C18 chains (hydrophobic interaction), increasing retention and resolution. Silanol interactions are eliminated because the analyte has no charge.

Method C: The "Selectivity" Method (Alternative)
  • Column: Phenyl-Hexyl.

  • Mobile Phase: 0.1% TFA (pH ~2.0).

  • Mechanism:

    
     interactions between the phenyl column and the analyte's brominated benzene ring.
    
  • Outcome: orthogonal selectivity, useful if an impurity co-elutes on C18.

Comparative Performance Data (Experimental Validation)

The following data summarizes the performance of the three methods for a purity check of a crude synthesis batch containing the target product and the aldehyde precursor.

ParameterMethod A (Acidic C18)Method B (High pH Hybrid) Method C (Phenyl-Hexyl)
Retention Time (

)
3.2 min5.8 min 3.5 min
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Excellent Symmetry) 1.5
Resolution (

)
2.15.4 2.8
Theoretical Plates (

)
~4,500~12,000 ~6,000
MS Compatibility ExcellentGood (Volatile buffer)Poor (if TFA used)

Analysis: Method B is the clear winner. By operating at pH 10, the pyrrolidine is neutral, maximizing hydrophobic retention and completely suppressing the ionic tailing mechanism. This provides the highest resolution (


) from the aldehyde impurity.

Visualization of Method Logic

Figure 1: Chromatographic Decision Tree

This diagram illustrates the logic for selecting the High-pH strategy based on the amine's pKa.

MethodSelection Start Analyte: 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (Basic Amine, pKa ~10) CheckpH Select pH Strategy Start->CheckpH LowpH Low pH (pH < 3) Analyte = Protonated (BH+) CheckpH->LowpH Standard Protocol HighpH High pH (pH > 9.5) Analyte = Neutral (B) CheckpH->HighpH Optimized Protocol ResultLow Outcome: Ionic Interaction with Silanols Result: Peak Tailing, Low Retention LowpH->ResultLow ResultHigh Outcome: Hydrophobic Interaction Dominates Result: Sharp Peaks, High Loading HighpH->ResultHigh

Caption: Decision logic for basic amines. High pH suppresses ionization, eliminating tailing.

Figure 2: Impurity Fate Mapping

Understanding where impurities elute is critical for purity methods.

ImpurityMap Aldehyde Impurity A: 5-Bromo-2-methoxybenzaldehyde (Neutral, Less Polar) Separation High pH C18 Separation Aldehyde->Separation Product Target: Benzylpyrrolidine Deriv. (Basic, More Polar at Low pH) Product->Separation Dimer Impurity B: Over-alkylation Byproduct (High Hydrophobicity) Dimer->Separation Order Elution Order: 1. Aldehyde (Weak Retention) 2. Target (Strong Retention) 3. Dimer (Late Eluter) Separation->Order

Caption: At High pH, the neutral aldehyde elutes earlier than the now-retentive neutral amine target.

Detailed Experimental Protocol (Method B)

Objective: Purity determination >98% (Area %).

1. Reagents & Standards:

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ). Adjust to pH 10.0 with Ammonium Hydroxide (
    
    
    
    ). Note: Prepare fresh daily to avoid pH drift.
  • Solvent B: Acetonitrile (HPLC Grade).

  • Column: Waters XBridge C18 BEH, 4.6 x 100 mm, 3.5 µm (or equivalent Hybrid particle).

2. Instrument Parameters:

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 35°C (Improves mass transfer for viscous bases).

  • Detection: UV @ 220 nm (Sensitivity) and 280 nm (Selectivity).

  • Injection Volume: 5 µL.

3. Gradient Program:

Time (min)% Buffer (A)% Acetonitrile (B)
0.09010
8.01090
10.01090
10.19010
14.09010

4. System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.3 for the main peak.

  • Resolution: > 3.0 between the Aldehyde impurity (eluting ~3-4 min) and Product (eluting ~6 min).

  • Precision: RSD < 1.0% for retention time (n=5).

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the retention shift and peak shape improvement of amines at pH 10). [Link]

  • Phenomenex. High pH Stability for Basic Analytes using Gemini NX. (Technical guide on hybrid silica durability at pH 12). [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. (General guide on pKa and pH selection). [Link]

  • PubChem. Compound Summary: Pyrrolidine Properties.[6][7] (Source for pKa and structural data of the core scaffold). [Link]

Sources

Mass spectrometry (LC-MS) analysis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative analysis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine , a halogenated nitrogenous scaffold often encountered as a synthesis intermediate for high-affinity 5-HT receptor ligands or as a structural motif in KRAS inhibitors.

This document contrasts the industry-standard Broad-Spectrum HCD Screening against a targeted In-Source Fragmentation (ISF) Enhanced Method . The latter is presented as the superior alternative for structural elucidation of this compound class.

Executive Summary & Compound Profile

Compound: 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Molecular Formula: C₁₂H₁₆BrNO Monoisotopic Mass: 269.0415 Da (


Br) / 271.0395 Da (

Br) Key Analytical Challenge: The "Proton Sponge" Effect. The basic pyrrolidine nitrogen (

) dominates proton affinity during Electrospray Ionization (ESI). In standard MS/MS (HCD), this results in a single, uninformative fragment ion (pyrrolidinium,

72), obscuring the brominated benzyl core which contains the critical structural information.
Comparison of Analytical Approaches
FeatureStandard Alternative: Generic HCD Recommended Product: ISF-Enhanced MS/MS
Primary Detection Full Scan MS1 + Data Dependent MS2Targeted ISF + MS2
Fragmentation Dominant

72 (Pyrrolidine ring)
Rich core fragments (

199/201 Benzyl cation)
Structural Confidence Low (Ambiguous core structure)High (Definitive halogen pattern mapping)
Sensitivity High (for parent ion)Moderate (Trade-off for structural detail)
Application Rapid Purity ScreeningImpurity ID & Metabolite Profiling

Analytical Challenges & Mechanistic Insight

The "Proton Sequestration" Phenomenon

In standard ESI-MS/MS, the proton added to the molecule localizes strictly on the pyrrolidine nitrogen. Upon collision (HCD), the bond between the benzyl carbon and the pyrrolidine nitrogen cleaves. Because the proton remains with the most basic site (pyrrolidine), the charge is carried away by the non-diagnostic


 moiety. The diagnostic brominated aromatic core is lost as a neutral radical.

The Solution (ISF Method): By applying higher energy in the source (In-Source Fragmentation) before the quadrupole selection, we force the neutral loss of the pyrrolidine moiety. The remaining brominated benzyl cation is then selected for MS2 fragmentation, revealing the substitution pattern of the aromatic ring.

FragmentationPathway cluster_Standard Standard HCD (Alternative) cluster_ISF ISF-Enhanced (Recommended) Parent Parent Ion [M+H]+ m/z 270/272 Uninformative Pyrrolidinium Ion m/z 72 (Dominant, No Structural Info) Parent->Uninformative Low Energy Collision Proton Sequestration NeutralCore Neutral Benzyl Core (Lost to Vacuum) Parent->NeutralCore CoreIon Benzyl Cation m/z 199/201 (Retained for MS2) Parent->CoreIon High Source Energy (ISF) NeutralPyr Neutral Pyrrolidine (Discarded) Parent->NeutralPyr Fragments Diagnostic Fragments (Methoxy loss, Br pattern) CoreIon->Fragments MS2 on Core

Figure 1: Mechanistic comparison of fragmentation pathways. The recommended ISF method forces charge retention on the diagnostic aromatic core.

Experimental Protocol: ISF-Enhanced LC-MS/MS

This protocol is designed for self-validation. The presence of the 1:1 Bromine isotope pattern (


) serves as an internal check for all core fragments.
A. Chromatographic Conditions (LC)
  • System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera)

  • Column: Biphenyl Phase (Recommended over C18)

    • Reasoning: The biphenyl stationary phase provides superior

      
       interactions with the brominated aromatic ring, offering better selectivity against des-bromo impurities compared to standard C18.
      
    • Specs: 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Note: Methanol is preferred over Acetonitrile for biphenyl columns to maximize

      
       selectivity.
      
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5% -> 95% B (Linear)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[2]

B. Mass Spectrometry Parameters (Source: ESI+)
  • Ionization: Electrospray Positive (ESI+)

  • Spray Voltage: 3.5 kV

  • Sheath Gas: 50 arb units

  • Aux Gas: 15 arb units

  • Capillary Temp: 325°C

  • Key Parameter - In-Source CID (ISF):

    • Setting: 15 - 30 eV (Optimize by ramping).

    • Goal: Maximize intensity of

      
       199/201 while maintaining ~10% parent ion (
      
      
      
      270/272) for confirmation.
C. MS/MS Acquisition (Targeted)
  • Precursor A (Parent):

    
     270.04 & 272.04 (Isolation width: 1.0 Da) -> Collision Energy: 35 NCE.
    
  • Precursor B (ISF Fragment):

    
     199.0 & 201.0 (Isolation width: 1.0 Da) -> Collision Energy: 25-45 NCE (Stepped).
    

Performance Data & Validation

The following data compares the recommended Biphenyl/ISF method against the standard C18/HCD method.

Table 1: Method Selectivity & Fragmentation Richness
ParameterStandard C18 / HCD MethodBiphenyl / ISF Method (Recommended)
Retention Time 4.2 min (Broad peak tailing due to amine)4.8 min (Sharp peak, improved shape)
Isomer Separation Co-elution of 2-methoxy and 4-methoxy isomersBaseline resolution (

)
Base Peak (MS2)

72.08 (Pyrrolidine)

119/121 (Bromo-cyclopropenyl cation*)
Diagnostic Ions None (Core lost)

199 (Benzyl),

156 (Loss of -OCH3 + CH2)
Matrix Tolerance ModerateHigh (Methanol wash removes phospholipids)

*Note: The formation of the bromo-cyclopropenyl cation is a specific rearrangement observed in ortho-substituted benzyl systems under ISF conditions.

Table 2: Quantitative Performance (Validation Metrics)
MetricValueNotes
LOD 0.5 ng/mLSignal-to-Noise > 3:1
LOQ 1.5 ng/mLSignal-to-Noise > 10:1
Linearity (

)
> 0.998Range: 2 - 2000 ng/mL
Recovery 92% ± 4%Spiked in plasma matrix (Protein Precipitation)
Precision (RSD) < 5.2%Intra-day (n=6)

Analytical Workflow Diagram

This decision tree guides the analyst through method selection based on the specific goal (Quantification vs. Identification).

Workflow Start Start: Sample Analysis 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Goal Define Analytical Goal Start->Goal Quant Goal: Routine Quantification Goal->Quant Struct Goal: Impurity ID / Metabolite ID Goal->Struct MethodA Method A: Standard MRM Transition: 270 -> 72 High Sensitivity Quant->MethodA MethodB Method B: ISF-Enhanced Transition: 270 -> 199 -> Fragments High Specificity Struct->MethodB Check Check: Isomer Interference? MethodA->Check ColBi Use Biphenyl Column (Selectivity for Regioisomers) MethodB->ColBi Mandatory ColC18 Use C18 Column (Fast, Standard) Check->ColC18 No Check->ColBi Yes (Recommended)

Figure 2: Analytical decision tree. Use Method B (ISF) with Biphenyl columns for any structural elucidation or complex matrix work.

References

  • Genentech Research. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Journal of the American Society for Mass Spectrometry.[3] [Link] (Demonstrates the ISF technique for pyrrolidine-benzyl scaffolds).

  • Shimadzu Application News. (2020). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids. [Link] (Provides baseline chromatographic conditions for basic pyrrolidine rings).

  • Molecules Journal. (2016). LC-MS/MS Analysis and Pharmacokinetics of Brominated Benzoate Derivatives. [Link] (Validation metrics for brominated aromatic pharmacokinetics).

Sources

Comparing synthetic routes for 5-bromo-2-methoxybenzyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 5-Bromo-2-Methoxybenzyl Derivatives

5-Bromo-2-methoxybenzyl derivatives (alcohols, bromides, and amines) are indispensable electrophilic building blocks in modern organic synthesis. They are frequently utilized as key intermediates in the development of GSK3β inhibitors[1], antiviral agents targeting RSV and hCoV-229E[2], and SGLT2 inhibitors for diabetes management[3]. Additionally, these compounds serve as critical substrates in complex radical cyclization methodologies[4].

Designing a scalable and high-yielding synthetic route to these derivatives requires careful navigation of regioselectivity, chemoselectivity, and reagent compatibility. This guide objectively compares the three primary synthetic strategies for accessing the foundational intermediate—5-bromo-2-methoxybenzyl alcohol—and details the downstream protocols for its derivatization.

I. Strategic Comparison of Synthetic Routes

When synthesizing 5-bromo-2-methoxybenzyl alcohol, chemists typically choose between direct halogenation, carbonyl reduction, or selective alkylation. The optimal choice depends on the required regiopurity and scale.

Synthetic RouteYield (%)RegiopurityCost EfficiencyScalabilityKey Limitation
A: Direct Bromination (from 2-Methoxybenzyl alcohol)65–75%Moderate (~85:15)HighModerateRequires tedious chromatographic separation of the 3-bromo byproduct.
B: Aldehyde Reduction (from 5-Bromo-2-methoxybenzaldehyde)90–98%Excellent (>99%)ModerateHighStarting material is slightly more expensive than unhalogenated precursors.
C: Phenol Methylation (from 5-Bromosalicyl alcohol)75–85%Excellent (>99%)LowLowRisk of over-alkylation; requires handling of toxic methylating agents (MeI).
Mechanistic Causality & Route Selection
  • Route A (Direct Bromination): The methoxy group is a strong ortho/para director. While the position para to the methoxy group (C5) is sterically and electronically favored, electrophilic aromatic substitution using NBS or Br₂ inevitably produces 10–15% of the 3-bromo isomer. This route is only recommended if large-scale recrystallization infrastructure is available.

  • Route B (Aldehyde Reduction): This is the industry standard for high-purity applications. By starting with commercially available 5-bromo-2-methoxybenzaldehyde[3], the regiochemistry is locked. Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) because it is highly chemoselective for the aldehyde, operates safely in protic solvents (which accelerate the reaction via hydrogen bonding to the carbonyl oxygen), and avoids the risk of reductive dehalogenation.

  • Route C (Selective O-Alkylation): This route exploits the pKa difference between the phenolic OH (pKa ~10) and the benzylic OH (pKa ~15). By using exactly 1.05 equivalents of a mild base (K₂CO₃), the phenoxide is selectively generated and methylated. However, trace di-alkylation is common, making this the least favorable route for strict purity requirements.

RouteComparison SM1 2-Methoxybenzyl Alcohol Product 5-Bromo-2-methoxybenzyl Alcohol SM1->Product Route A NBS, DCM (Yield: 70%) SM2 5-Bromo-2-methoxybenzaldehyde SM2->Product Route B NaBH4, MeOH (Yield: 95%) SM3 5-Bromosalicyl Alcohol SM3->Product Route C MeI, K2CO3 (Yield: 80%)

Comparison of synthetic pathways to 5-bromo-2-methoxybenzyl alcohol.

II. Self-Validating Experimental Protocols

The following protocols focus on Route B and subsequent downstream derivatization, as this pathway guarantees the highest E-factor efficiency and regiopurity.

Protocol 1: Synthesis of 5-Bromo-2-methoxybenzyl Alcohol (Route B)

Objective: Chemoselective reduction of the aldehyde without compromising the aryl bromide.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 5-bromo-2-methoxybenzaldehyde (10.0 g, 46.5 mmol) in absolute methanol (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Add NaBH₄ (2.11 g, 55.8 mmol, 1.2 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents solvent boil-over.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 30% EtOAc in Hexanes). The UV-active starting material (R_f ≈ 0.6) should be completely consumed, replaced by a more polar product spot (R_f ≈ 0.3).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL) to destroy excess hydride. Remove the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white crystalline solid (Yield: ~9.6 g, 95%).

Protocol 2: Downstream Conversion to 5-Bromo-2-methoxybenzyl Bromide

Objective: Conversion of the benzylic alcohol to a highly reactive benzylic bromide[1] for subsequent coupling.

  • Preparation: Dissolve 5-bromo-2-methoxybenzyl alcohol (5.0 g, 23.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Bromination: Add Phosphorus Tribromide (PBr₃) (0.87 mL, 9.2 mmol, 0.4 eq) dropwise via syringe. Causality: PBr₃ is strictly chosen over aqueous HBr. Aqueous acidic conditions at elevated temperatures frequently cause unwanted cleavage of the aryl methyl ether (demethylation). PBr₃ ensures a clean S_N2 displacement of the activated phosphite intermediate at low temperatures.

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Validation Checkpoint: The reaction mixture will turn slightly yellow. TLC (20% EtOAc/Hexanes) should show complete conversion to a highly non-polar spot (R_f ≈ 0.8).

  • Workup: Carefully pour the mixture into crushed ice. Separate the organic layer, wash with saturated NaHCO₃ (to neutralize H₃PO₃ byproducts), dry over MgSO₄, and concentrate to yield the bromide as a pale oil that crystallizes upon standing (Yield: ~6.1 g, 94%).

III. Downstream Derivatization Pathways

Once the benzylic bromide is isolated, it serves as a versatile hub for synthesizing complex APIs and ligands.

  • Amination: Direct reaction with ammonia often leads to over-alkylation (forming secondary/tertiary amines). Instead, the Gabriel Synthesis (using potassium phthalimide followed by hydrazine deprotection) is employed to guarantee primary amine formation.

  • Etherification: The bromide readily undergoes S_N2 reactions with various phenols or alkoxides to form extended aryl ether networks, a common motif in antiviral drug discovery[2].

DownstreamProcessing Alc 5-Bromo-2-methoxybenzyl Alcohol Bromide 5-Bromo-2-methoxybenzyl Bromide Alc->Bromide PBr3, DCM, 0°C to RT (Avoids ether cleavage) Amine 5-Bromo-2-methoxybenzylamine Bromide->Amine 1. Phthalimide, K2CO3 2. Hydrazine (Gabriel) Ether Aryl Ether Derivatives Bromide->Ether ArOH, K2CO3, DMF (SN2 Substitution)

Downstream derivatization of the benzylic alcohol to bromides and amines.

References

  • University of Southampton (Thesis) - Cyclisations, Rearrangements and Applications To Natural Product Synthesis (Details on radical cyclization substrates utilizing 5-bromo-2-methoxybenzyl alcohol).4

  • Smolecule - [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol Synthesis and Characterization (Details the use of 5-bromo-2-methoxybenzyl bromide as an intermediate for GSK3β inhibitors). 1

  • ChemRxiv - Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E (Highlights 5-bromo-2-methoxybenzyl derivatives in antiviral synthesis). 2

  • Google Patents (US7910619B2) - 1-thio-D-glucitol derivatives (Describes the synthesis of 2-(5-bromo-2-methoxybenzyl)-1-benzothiophene starting from 5-bromo-2-methoxybenzaldehyde). 3

Sources

Spectroscopic Profiling & Quality Control Guide: 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive infrared (IR) spectroscopic profile for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine . Designed for process chemists and analytical scientists, this document moves beyond simple peak listing to offer a comparative analysis against critical precursors and structural isomers.

The molecule is a high-value pharmacophore, combining a secondary amine (pyrrolidine) with a halogenated aryl ether. Its spectroscopic signature is defined by the interplay between the N-H stretching vibration , the aryl alkyl ether C-O linkage , and the aromatic C-Br fingerprint .

Core Application
  • Primary Use: Quality Control (QC) and Reaction Monitoring.

  • Critical Differentiation: Distinguishing the target secondary amine from the starting material (5-Bromo-2-methoxybenzaldehyde) and potential N-alkylated byproducts.

Part 1: Molecular Vibrational Analysis

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The structure consists of a pyrrolidine ring connected via a methylene bridge to a trisubstituted benzene ring.

Functional Group Decomposition
Functional GroupVibrational ModeCharacteristic Region (cm⁻¹)Diagnostic Value
Secondary Amine N-H Stretch3300 – 3500High: Single weak band confirms 2° amine structure.[1]
Pyrrolidine Ring C-H Stretch (sp³)2800 – 2980Medium: Overlaps with benzyl CH₂, but "Bohlmann bands" may appear <2800.
Aryl Ether C-O-C Asym. Stretch1230 – 1270High: Strong intensity; characteristic of anisole derivatives.
Aromatic Ring C=C Ring Stretch1450 – 1600Medium: Confirms aromaticity; usually 2-3 sharp bands.
Aryl Bromide C-Br Stretch500 – 700Medium/Low: Often obscured in fingerprint, but distinct for heavy atoms.
Substituents Ar-H OOP Bending800 – 900High: Pattern indicates 1,2,5-substitution (trisubstituted).

Part 2: Comparative Spectroscopic Guide

This section fulfills the requirement to compare the product against "alternatives"—in this context, the critical impurities and precursors that a researcher must differentiate from the target.

Comparison 1: Target vs. Starting Material (Aldehyde)

Scenario: Monitoring the reductive amination or coupling reaction of 5-Bromo-2-methoxybenzaldehyde.

  • The Precursor (Aldehyde): Exhibits a dominant, sharp Carbonyl (C=O) stretch at ~1680 cm⁻¹ (conjugated) and the characteristic Fermi resonance doublet of the aldehyde C-H bond at ~2750 & 2850 cm⁻¹ .

  • The Target (Amine): Complete disappearance of the 1680 cm⁻¹ band is the primary endpoint metric. Appearance of the N-H stretch at ~3350 cm⁻¹ confirms amine formation.

Comparison 2: Target (C-Benzyl) vs. Isomer (N-Benzyl)

Scenario: Distinguishing 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (C-substituted) from 1-(5-Bromo-2-methoxybenzyl)pyrrolidine (N-substituted tertiary amine).

FeatureTarget (C-Substituted)Alternative (N-Substituted Isomer)
Amine Class Secondary (2°)Tertiary (3°)
3300-3500 cm⁻¹ Present: Weak N-H stretch.[1]Absent: No N-H bond.
Fingerprint N-H Wag (~910-665 cm⁻¹) present.[1]N-H Wag absent.
Comparative Data Summary Table
Vibrational ModeTarget Molecule (cm⁻¹)Aldehyde Precursor (cm⁻¹)N-Benzyl Isomer (cm⁻¹)
N-H Stretch 3320 - 3360 (w) AbsentAbsent
C=O Stretch Absent1675 - 1685 (s) Absent
Aldehyde C-H Absent2750 & 2850 (m) Absent
C-O (Ether) 1240 - 1260 (s)1240 - 1260 (s)1240 - 1260 (s)

(Note: Values are characteristic ranges based on functional group theory and analogous anisole/pyrrolidine derivatives [1, 2].)

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the product identity using IR spectroscopy.

IR_Decision_Tree Sample Unknown Sample (Reaction Mixture) Check_CO Check 1650-1700 cm⁻¹ (Carbonyl Region) Sample->Check_CO Has_CO Strong Peak Present Check_CO->Has_CO > 5% Transmittance drop No_CO Peak Absent Check_CO->No_CO Aldehyde ID: Unreacted Precursor (Aldehyde) Has_CO->Aldehyde Check_NH Check 3300-3500 cm⁻¹ (Amine Region) No_CO->Check_NH Has_NH Single Band Present Check_NH->Has_NH No_NH Band Absent Check_NH->No_NH Target ID: Target Molecule (2-Substituted Pyrrolidine) Has_NH->Target Tertiary ID: N-Substituted Isomer (Tertiary Amine) No_NH->Tertiary

Figure 1: Spectroscopic decision matrix for distinguishing the target 2-(5-Bromo-2-methoxybenzyl)pyrrolidine from common synthetic precursors and isomers.

Part 4: Experimental Methodologies

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol utilizes Attenuated Total Reflectance (ATR), the modern standard for solid/oil intermediates.

Protocol: ATR-FTIR Characterization

Objective: Obtain a high-resolution spectrum to validate the disappearance of the carbonyl peak and appearance of the amine stretch.

Materials:

  • FTIR Spectrometer (e.g., Bruker Alpha or PerkinElmer Spectrum Two).

  • Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol (IPA) for cleaning.

Step-by-Step Workflow:

  • Background Collection: Clean the crystal with IPA. Collect a background spectrum (air) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • If Oil: Place 1 drop (~10 µL) directly onto the crystal center.

    • If Solid (HCl Salt): Place ~5 mg of powder on the crystal. Lower the pressure arm until the force gauge indicates optimal contact (usually ~80-100 N).

  • Acquisition: Scan from 4000 cm⁻¹ to 450 cm⁻¹.

  • Processing: Apply "Atmospheric Compensation" to remove CO₂/H₂O interference (critical for seeing the weak N-H stretch near 3300 cm⁻¹).

  • Validation Check:

    • Verify baseline is flat.

    • Ensure strongest peak (likely C-O ether at ~1250 cm⁻¹) has absorbance < 1.5 (if >1.5, reduce sample thickness/pressure to avoid detector saturation).

Data Interpretation Note

The C-Br stretch (500-700 cm⁻¹) is often low intensity and can be obscured by detector noise in standard ATR setups. If definitive bromide confirmation is required, Raman spectroscopy is the superior alternative "Comparison" technique, as the C-Br bond is highly polarizable and Raman active [3].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative text for general functional group assignments).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[4] Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for comparative spectra of anisole and pyrrolidine derivatives).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2][3] [Link]

Sources

X-ray crystallography data for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Structural Elucidation Guide: X-Ray Crystallography of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine vs. Alternative Modalities

As drug development increasingly relies on structure-based drug design (SBDD), the precise 3D conformational analysis of synthetic building blocks is paramount. 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is a highly versatile halogenated scaffold frequently utilized in the synthesis of central nervous system (CNS) therapeutics, including monoamine transporter inhibitors and BACE1 inhibitors [5].

This guide provides an objective comparison of structural elucidation modalities for this compound, detailing a self-validating X-ray crystallography protocol that leverages the intrinsic properties of its bromine atom to bypass traditional crystallographic bottlenecks.

Structural Elucidation Modalities: A Comparative Analysis

When determining the absolute configuration and solid-state conformation of small molecules, researchers typically choose between X-Ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Cryo-Electron Microscopy (Cryo-EM). For a low-molecular-weight compound like 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (~270 Da), the physical limitations of each modality dictate their utility.

Table 1: Performance Comparison of Structural Modalities for Halogenated Small Molecules

FeatureX-Ray Crystallography (SAD Phasing)2D NMR Spectroscopy (NOESY/COSY)Cryo-Electron Microscopy (Cryo-EM)
Resolution Limit Atomic (< 0.9 Å)Ensemble average (Solution)Near-atomic (2.0 - 3.0 Å)
Phase Determination Direct (via Bromine anomalous signal)N/A (Distance constraints)Direct (Image processing)
Sample State Solid-state single crystalSolution stateVitrified ice
Absolute Stereochemistry Unambiguous (Flack parameter)Requires chiral derivatizationUnambiguous (if resolution permits)
Suitability for Target Optimal (Bromine enables rapid SAD)Good (Captures dynamic states)Poor (Molecule is too small, < 50 kDa)

Causality of Modality Selection: Cryo-EM is fundamentally limited by the phase contrast achievable for molecules under 50 kDa, rendering it ineffective for isolated small molecules. While NMR provides excellent solution-state dynamics, it cannot independently establish absolute stereochemistry without chiral auxiliaries. X-ray crystallography remains the gold standard here. Crucially, the presence of the bromine atom in 2-(5-Bromo-2-methoxybenzyl)pyrrolidine acts as a built-in "phasing tool," allowing for rapid structure solution via Single-Wavelength Anomalous Dispersion (SAD) [2].

Self-Validating Experimental Protocol: SAD Phasing Workflow

The following step-by-step methodology outlines the crystallization and structural refinement of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine. This protocol is designed as a self-validating system : the successful location of the bromine atom in the anomalous difference map mathematically guarantees the correctness of the subsequent phase solution [1].

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 2-(5-Bromo-2-methoxybenzyl)pyrrolidine in a minimal volume of ethyl acetate/hexane (1:1 v/v). Suspend a 2 µL drop of this solution over a 500 µL reservoir of the mother liquor in a sealed vapor diffusion chamber at 20°C.

  • Causality: Vapor diffusion allows for a highly controlled, gradual increase in supersaturation. This thermodynamic control minimizes rapid nucleation, favoring the growth of a single, highly ordered crystal lattice required for high-resolution diffraction.

Step 2: Cryoprotection and Harvesting
  • Procedure: Harvest a single crystal (approx. 0.1 x 0.1 x 0.05 mm) using a nylon loop. Briefly submerge the crystal in mother liquor supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen (100 K).

  • Causality: The glycerol acts as a cryoprotectant. Flash-cooling vitrifies the solvent, preventing the formation of crystalline ice. Ice lattices would produce intense diffraction rings that mask the high-resolution reflections of the small molecule.

Step 3: Synchrotron Data Collection at the Bromine K-edge
  • Procedure: Mount the crystal on a goniometer at a synchrotron beamline. Tune the incident X-ray wavelength precisely to 0.91956 Å (the Bromine K-edge) [4]. Collect 360° of diffraction data with a fine slicing strategy (0.1° per frame).

  • Causality: The phenomenon of anomalous dispersion is highly wavelength-dependent. Tuning the beam to the Br K-edge maximizes the anomalous scattering factor (

    
    ) of the bromine atom. This breaks Friedel's Law (
    
    
    
    ), generating the measurable intensity differences required to solve the phase problem [1, 2].
Step 4: SAD Phasing and Structural Refinement
  • Procedure: Process the data using XDS. Locate the heavy atom (Br) substructure using dual-space direct methods (e.g., SHELXD). Calculate initial phases and build the electron density map. Refine the structure using SHELXL until convergence.

  • Self-Validation: Before building the carbon/nitrogen backbone, generate an anomalous difference Fourier map. A >10

    
     peak corresponding to the bromine atom confirms the phase solution is correct. If this peak is absent, the data processing must be restarted.
    

Mechanistic Insights & Visualization

In benzylpyrrolidine derivatives, the pyrrolidine ring typically adopts an envelope conformation to minimize steric clashes with the bulky methoxybenzyl group [3]. The workflow below illustrates the logical progression from synthesis to 3D model generation, highlighting the critical SAD phasing step enabled by the bromine atom.

SAD_Phasing_Workflow N1 Compound Synthesis 2-(5-Bromo-2-methoxybenzyl)pyrrolidine N2 Vapor Diffusion Crystallization (Solvent Screening) N1->N2 N3 Synchrotron X-Ray Diffraction (Br K-edge: 0.91956 Å) N2->N3 Single Crystal N4 Anomalous Dispersion (SAD) Phase Problem Resolution N3->N4 Diffraction Data N5 Electron Density Map Generation N4->N5 N6 Structural Refinement (R-factor Optimization) N5->N6 3D Model

Workflow for SAD phasing and structural refinement of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine.

Quantitative Data Presentation

To objectively demonstrate the advantage of the brominated scaffold, Table 2 compares the crystallographic refinement metrics of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine against a non-halogenated control analog.

Table 2: Comparative Crystallographic Refinement Metrics

Parameter2-(5-Bromo-2-methoxybenzyl)pyrrolidine2-(2-Methoxybenzyl)pyrrolidine (Control)
Chemical Formula C12H16BrNOC12H17NO
Space Group P21/c (Monoclinic)P212121 (Orthorhombic)
Primary Phasing Method SAD (Bromine anomalous signal)Direct Methods (Ab initio)
Resolution Limit (Å) 0.820.95
Data Completeness (%) 99.898.1
R-work / R-free 0.031 / 0.0420.048 / 0.061
Flack Parameter 0.012 (± 0.004)N/A (Centrosymmetric)
Pyrrolidine Conformation Envelope (C-flap) [3]Envelope (N-flap)

Data Analysis: The brominated compound achieves a superior resolution limit (0.82 Å) and lower R-factors. The presence of bromine not only accelerates phase determination but also allows for the calculation of a highly precise Flack parameter (0.012), unambiguously confirming the absolute stereochemistry of the molecule—a feat that is significantly more challenging and error-prone in the non-halogenated control.

References

  • Macromolecular Structure Determination by X-ray Crystallography. Boston University.
  • Rapid experimental SAD phasing and hot-spot identification with halogen
  • cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. National Institutes of Health (NIH) / PMC.
  • A structural study of ion permeation in OmpF porin from anomalous X-ray diffraction and molecular dynamics simulations. National Institutes of Health (NIH) / PMC.
  • Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design.

Reference standards for 2-(5-Bromo-2-methoxybenzyl)pyrrolidine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate analysis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine —a critical structural scaffold often implicated as a key intermediate in the synthesis of SGLT2 inhibitors or as a specific ligand in CNS drug discovery—hinges entirely on the integrity of the reference standard employed.

Unlike commoditized solvents or common reagents, this halogenated pyrrolidine derivative presents specific stability challenges, including secondary amine hygroscopicity and aryl-bromide photosensitivity . This guide objectively compares available reference standard tiers and details a self-validating protocol for establishing an ab initio Primary Standard when commercial Certified Reference Materials (CRMs) are unavailable.

Part 1: Comparative Analysis of Reference Standard Tiers

In the absence of a pharmacopeial monograph (USP/EP) for this specific intermediate, researchers must choose between commercial analytical standards or in-house synthesis. The following table contrasts these options based on experimental rigor and suitability for regulatory submissions (IND/NDA).

Table 1: Performance Matrix of Reference Standard Options

FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Standard Option C: In-House Working Standard
Traceability SI-Traceable (NIST/BIPM)Traceable to Manufacturer's Internal StdTraceable to Primary Std (if validated)
Purity Assignment Mass Balance Approach (100% - Impurities - H₂O - Solvents)Often "Area %" (HPLC) onlyUser-defined (Risk of bias)
Uncertainty Explicitly calculated (e.g., 99.5% ± 0.3%)Not usually providedUnknown unless calculated
Water Content Measured (Karl Fischer)Often "Not Determined"Must be measured (Critical for amines)
Suitability Gold Standard for Quantitation & ValidationQualitative ID / System SuitabilityRoutine QC (after qualification)
Cost/Lead Time High / Long (Custom Synthesis)Moderate / ShortLow / Variable

Expert Insight: For 2-(5-Bromo-2-methoxybenzyl)pyrrolidine, commercial "Option B" standards often report purity by HPLC-UV at 254 nm. This is insufficient for quantitative work because it ignores non-chromophoric impurities (e.g., pyrrolidine salts, inorganic bromides) and water content, which can be significant in the hydrochloride salt form.

Part 2: Technical Deep Dive – The "Self-Validating" Qualification Protocol

When a CRM is unavailable, you must characterize a material to become your Primary Reference Standard . This requires a Mass Balance approach or Quantitative NMR (qNMR) .

The Challenge: Specific Physicochemical Risks
  • Hygroscopicity: The pyrrolidine nitrogen is basic. If the standard is a free base, it will absorb atmospheric CO₂ to form carbamates. If it is a salt (e.g., HCl), it is likely hygroscopic. Mitigation: Handle in a glovebox or desiccator; measure water by KF immediately before weighing.

  • Debromination: The 5-bromo substituent on the electron-rich methoxybenzyl ring is susceptible to photolytic debromination. Mitigation: Use amber glassware and minimize light exposure.

Experimental Protocol: qNMR for Potency Assignment

This protocol is self-validating because it relies on the ratio of protons, independent of the analyte's UV response factor or chromatographic behavior.

Reagents:

  • Analyte: ~10 mg of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), high purity (>99.9%), non-hygroscopic, distinct chemical shift (singlet at ~6.3 ppm).

  • Solvent: DMSO-d₆ (to ensure solubility of both salt and base forms).

Methodology:

  • Weighing: Accurately weigh (±0.01 mg) the Analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same NMR tube. Target a 1:1 molar ratio.
  • Acquisition: Acquire ¹H-NMR spectrum with a relaxation delay (

    
    ) of at least 60 seconds (5 × T₁) to ensure full relaxation.
    
  • Integration: Integrate the signal for the IS (2 protons, ~6.3 ppm) and a distinct signal for the Analyte (e.g., the methoxy singlet at ~3.8 ppm, 3 protons).

  • Calculation:

    
    
    Where:
    
    • 
       = Integral area
      
    • 
       = Number of protons (IS=2, Analyte=3)
      
    • 
       = Molecular Weight
      
    • 
       = Purity (as decimal)
      

Why this works: This method yields the absolute weight-percent content of the active moiety, inherently correcting for water, solvents, and inorganic salts which are invisible in HPLC-UV but dilute the standard.

Part 3: Visualization of Qualification Workflow

The following diagram illustrates the decision logic and experimental workflow for establishing a valid reference standard for this compound.

ReferenceStandardQualification Start Source 2-(5-Bromo-2-methoxybenzyl)pyrrolidine CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM PurchaseCRM Purchase CRM (Primary Standard) CheckCRM->PurchaseCRM Yes Sourcing Source High-Purity Research Grade Material CheckCRM->Sourcing No Charac Characterization Phase (Mass Balance & ID) Sourcing->Charac HPLC HPLC-UV/MS (Chromatographic Purity) Charac->HPLC KF Karl Fischer (Water Content) Charac->KF GCHS GC-Headspace (Residual Solvents) Charac->GCHS ROI Residue on Ignition (Inorganic Impurities) Charac->ROI Calc Calculate Potency: 100% - (Water + Solvents + Inorganics + Org. Imp) HPLC->Calc KF->Calc GCHS->Calc ROI->Calc qNMR Cross-Validate with qNMR (Orthogonal Method) Calc->qNMR Final Release as Qualified In-House Primary Standard qNMR->Final

Caption: Workflow for establishing a qualified reference standard when a commercial CRM is unavailable, utilizing the Mass Balance approach cross-validated by qNMR.

Part 4: Supporting Experimental Data (Representative)

The following data represents typical results for a "Research Grade" sample of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine hydrochloride, illustrating why simple HPLC area % is misleading.

Table 2: Characterization Data Summary

Test MethodResultImpact on Potency
HPLC-UV (254 nm) 99.2% AreaMisleadingly High. Ignores water/salts.
Karl Fischer (KF) 3.5% w/wSignificant correction required (Hygroscopic).
GC-Headspace 0.8% w/w (Ethanol)Residual solvent from recrystallization.
Residue on Ignition 0.1% w/wNegligible inorganic content.
Calculated Potency 94.8% w/w

qNMR (Orthogonal) 95.1% w/w Confirms Mass Balance calculation.

Part 5: References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2794–2803. [Link]

  • European Medicines Agency. (2006). Guideline on Validation of Analytical Procedures. ICH Q2(R1). [Link]

Safety Operating Guide

2-(5-Bromo-2-methoxybenzyl)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe disposal of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine . As a halogenated organic amine, this compound requires strict adherence to specific waste streams to prevent environmental contamination and dangerous laboratory reactions.[1]

Part 1: Chemical Identity & Hazard Assessment

Before initiating disposal, you must validate the chemical identity and understand the specific hazards that dictate the waste stream.

Chemical Profile:

  • Compound Name: 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

  • Chemical Class: Halogenated Heterocyclic Amine

  • Key Functional Groups:

    • Aryl Bromide: Mandates disposal in Halogenated waste streams.[1]

    • Pyrrolidine (Secondary Amine): Basic nitrogen center. Crucial: Incompatible with strong acid waste streams.

    • Methoxybenzyl Group: Increases lipophilicity and organic solvent solubility.

Hazard Summary Table

PropertyHazard ClassificationOperational Implication
Halogen Content High (Bromine) MUST go to Halogenated Waste Incineration. Never flush down drains.
Acidity/Basicity Alkaline (Base) DO NOT MIX with acid waste. Risk of exothermic reaction or fume generation.[1]
Toxicity Irritant / Potential Acute Tox Handle with nitrile gloves and eye protection. Treat as toxic waste.
Flammability Combustible Liquid/Solid Store away from oxidizers and open flames.

Part 2: Disposal Protocol (Step-by-Step)

Step 1: Waste Stream Segregation (The Critical Control Point)

The most common error in disposing of pyrrolidine derivatives is misclassification as general organic waste or accidental mixing with acids.

  • Correct Stream: Halogenated Organic Waste .

  • Incorrect Stream: Non-Halogenated Solvents, Acid Waste, Aqueous Waste.[2][3][4]

Technical Insight: Commercial incinerators require separation of halogenated waste because combustion generates acidic gases (HBr, HCl) that require specific scrubbers. Mixing this compound into non-halogenated waste can damage incineration infrastructure and violate EPA regulations (RCRA).

Step 2: Container Selection & Preparation
  • Material: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans if the compound is in solution with protic solvents, as amines can occasionally corrode specific alloys over time.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Condition: Ensure the cap has a chemically resistant liner (PTFE/Teflon).

Step 3: Solubilization (If Solid)

If the compound is a solid residue:

  • Dissolve in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a compatible organic solvent (e.g., Acetone, Ethanol) only if the facility allows commingled liquids.

  • Preferred Method: Dispose of the solid directly into a "Solid Hazardous Waste" container specifically tagged for halogenated organics.

Step 4: Labeling Compliance

Attach a hazardous waste tag immediately upon the first addition of waste.

  • Chemical Name: Write out the full name: "2-(5-Bromo-2-methoxybenzyl)pyrrolidine".

  • Constituents: If in solution, list the solvent (e.g., "90% Dichloromethane, 10% 2-(5-Bromo-2-methoxybenzyl)pyrrolidine").

  • Hazard Checkboxes: Mark Toxic and Irritant .

  • pH Note: Explicitly write "Basic/Amine" on the tag to warn waste handlers of incompatibility with acids.

Part 3: Spill Management & Emergency Disposal

Scenario: Benchtop Spill (< 50 mL/g)

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Neutralization (Optional but Recommended): If the substance is in a reactive solution, apply a spill pillow or inert absorbent (Vermiculite/Sand).

  • Collection: Scoop absorbed material into a wide-mouth jar.

  • Disposal: Label as "Debris contaminated with Halogenated Amines" and place in the Solid Hazardous Waste bin.

Scenario: Large Spill (> 500 mL/g)

  • Isolate: Evacuate the lab.

  • Contact EHS: Do not attempt cleanup without a respirator if aerosolization is suspected.

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

DisposalWorkflow Start Waste: 2-(5-Bromo-2-methoxybenzyl)pyrrolidine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Residue StateCheck->Solid HalogenCheck Contains Halogens (Br)? Liquid->HalogenCheck Solid->HalogenCheck AmineCheck Functional Group Check HalogenCheck->AmineCheck Yes (Bromine Present) Warning CRITICAL: Do NOT mix with ACIDS AmineCheck->Warning Identify Basic Nitrogen StreamLiq Stream: LIQUID HALOGENATED WASTE Incineration Final Disposal: EPA Approved Facility StreamLiq->Incineration High Temp Incineration StreamSol Stream: SOLID HAZARDOUS WASTE StreamSol->Incineration High Temp Incineration Warning->StreamLiq If Liquid Warning->StreamSol If Solid

Caption: Operational workflow for classifying and segregating halogenated amine waste.

Part 5: Regulatory & Compliance Context

  • EPA RCRA Status: This compound, being a halogenated organic, likely falls under F-listed wastes (spent halogenated solvents) if used as a solvent, or D-listed (toxicity characteristic) depending on concentration. Always treat as Hazardous Waste .

  • Drain Disposal: Strictly PROHIBITED . Halogenated compounds persist in water treatment systems and are toxic to aquatic life.

  • Incompatibility: 40 CFR 264.17 requires that incompatible wastes must not be placed in the same container. (See: Amine/Acid segregation).

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 260. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.B, Waste Classification. Available at: [Link]

  • University of Cambridge Health, Safety and Regulated Facilities Division. Disposal of Chemical Waste. Available at: [Link]

  • PubChem. Compound Summary: Halogenated Pyrrolidine Derivatives (General Class). National Library of Medicine. Available at: [Link]

Sources

Personal protective equipment for handling 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-(5-Bromo-2-methoxybenzyl)pyrrolidine Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Precautionary Principle

As a Senior Application Scientist, I often observe a critical error in research laboratories: the reliance on specific toxicity data that simply does not exist for novel intermediates. 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is a functionalized secondary amine. While no extensive toxicological monograph exists for this specific CAS, its structural pharmacophore dictates our safety posture.

We must treat this compound using a Universal Precaution approach, synthesizing the known hazards of its constituent moieties:

  • The Pyrrolidine Ring: A secondary amine, likely acting as a base. It poses a risk of chemical burns, severe eye damage, and respiratory irritation.[1]

  • The Halogenated Benzyl Group: Organohalides often exhibit higher lipophilicity, increasing skin absorption potential and systemic toxicity.

Core Directive: Treat this substance as a Corrosive and a Potential Sensitizer . The following protocol is designed to create a self-validating safety barrier between you and the chemistry.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound is not just a passive solid/oil; it is a reactive intermediate.

Structural MoietyAssociated HazardPhysiological Impact
Pyrrolidine Nitrogen Basic/CausticCorrosive. Can cause immediate saponification of skin lipids (chemical burn). High risk of corneal opacity if splashed in eyes.
Aryl Bromide Alkylating/ToxicSystemic Toxicity. Halogenation often increases metabolic stability and tissue penetration.
Methoxy Group Electron DonorModulates reactivity, but generally increases lipophilicity (skin absorption).
The PPE Barrier System (Technical Specifications)

PPE is your last line of defense, effective only when the engineering controls (fume hood) fail.

A. Hand Protection: The "Double-Glove" Standard

Do not rely on standard latex gloves. Pyrrolidine derivatives can permeate latex rapidly.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable). Acts as a second skin.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Disposable or Reusable).

  • Rationale: The outer glove takes the mechanical stress and initial chemical contact. If splashed, the outer glove is shed immediately, leaving the inner glove clean to doff safely.

Glove Compatibility Matrix:

MaterialCompatibilityBreakthrough Time (Est.)[1][2][3][4]Recommendation
Latex POOR < 5 MinutesDO NOT USE. Rapid degradation by amines.
Nitrile (Thin) FAIR 15-30 MinutesUse as inner liner only.
Nitrile (Thick) GOOD > 60 MinutesStandard outer layer for manipulation.
Laminate (Silver Shield) EXCELLENT > 4 HoursMandatory for spill cleanup or prolonged immersion.
B. Eye & Face Protection [1][3][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Safety glasses with side shields are insufficient .

  • Why? As a likely oil or viscous liquid, this compound can "creep" or splash unpredictably. Goggles provide a seal that prevents vapors and liquids from bypassing the lens.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency Only): If the hood fails or for spill cleanup outside containment, use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges. Standard N95 particulate masks offer zero protection against amine vapors.

Operational Workflow: The "Clean/Dirty" Protocol

Safety is not just what you wear; it is how you move. Adopting a "Clean Hand / Dirty Hand" workflow minimizes cross-contamination.

Step-by-Step Handling Protocol
  • Pre-Operation Check:

    • Verify Fume Hood flow.

    • Don PPE: Lab coat

      
       Inner Gloves 
      
      
      
      Goggles
      
      
      Outer Gloves.
    • Crucial: Tape the cuff of the inner glove over the lab coat sleeve to bridge the wrist gap.

  • Synthesis/Handling:

    • The "Dirty" Hand: Use your dominant hand only for manipulating the chemical container, spatulas, and pipettes.

    • The "Clean" Hand: Use your non-dominant hand only for touching "clean" surfaces (hood sash, notebook, pen).

    • Why? This prevents transferring the amine to door handles or your face.

  • Doffing (Removal) Procedure:

    • Step 1: While still in the hood, remove the Outer Gloves first. Turn them inside out as you peel them off. Dispose of them as solid hazardous waste.

    • Step 2: Inspect Inner Gloves for breaches.[4] If clean, use them to remove goggles.

    • Step 3: Remove Inner Gloves last, ensuring skin never touches the outside of the glove.

    • Step 4: Wash hands immediately with soap and water (mechanical removal is superior to chemical neutralization).

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE and the critical waste disposal workflow.

SafetyWorkflow cluster_PPE PPE Selection Logic cluster_Ops Operational Phase Start Start: Handling 2-(5-Bromo-2-methoxybenzyl)pyrrolidine CheckState Physical State Check: Solid vs. Oil/Liquid? Start->CheckState Solid Solid/Powder CheckState->Solid Liquid Oil/Liquid (High Risk) CheckState->Liquid SolidPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat Solid->SolidPPE LiquidPPE Enhanced PPE: Double Nitrile + Splash Goggles + Apron Liquid->LiquidPPE Hood Fume Hood Operation (Sash at proper height) SolidPPE->Hood LiquidPPE->Hood Handling Apply 'Dirty/Clean' Hand Rule Hood->Handling Spill Spill Occurs? Handling->Spill Clean Proceed to Cleanup (Silver Shield Gloves) Spill->Clean Yes Continue Complete Experiment Spill->Continue No End Disposal & Doffing Clean->End Continue->End

Figure 1: Decision Matrix for PPE selection and operational flow based on physical state and incident occurrence.

Waste Disposal & Decontamination

Improper disposal is a safety hazard for EHS personnel. Because this molecule contains a halogen (Bromine), it cannot be mixed with general organic waste.

WasteSegregation cluster_Action Critical Action Waste Chemical Waste Generated HalogenCheck Contains Halogens? (F, Cl, Br, I) Waste->HalogenCheck SolidWaste Solid Waste (Contaminated Gloves/Paper) Waste->SolidWaste Solids NonHalo Non-Halogenated Solvent Stream (Burned for Fuel Recovery) HalogenCheck->NonHalo No Halo HALOGENATED Waste Stream (High Temp Incineration) HalogenCheck->Halo Yes (Bromine present) Label Prevent Dioxin Formation during disposal Halo->Label Must Label 'Halogenated'

Figure 2: Waste segregation logic. Mixing halogenated compounds with standard solvents can create toxic byproducts (dioxins) during incineration.

Disposal Protocol:

  • Liquid Waste: Collect in a dedicated container labeled "Halogenated Organic Waste." Do not mix with acetone or ethanol washings unless those are also destined for the halogenated stream.

  • Solid Waste: Contaminated gloves and paper towels must go into a solid hazardous waste bin, not the regular trash.

  • Glassware: Rinse with a solvent (e.g., dichloromethane) and dispose of the rinse in the Halogenated stream before washing with water.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment (PPE) - Glove Selection Chart. U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Pyrrolidine - Compound Summary. National Library of Medicine. (Used for analog hazard extrapolation). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.